Dihydrodicyclopentadiene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22462. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]dec-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANKSFAYJLDDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884076 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884076 | |
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Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4488-57-7 | |
| Record name | Dihydrodicyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4488-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrodicyclopentadiene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrodicyclopentadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22462 | |
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| Record name | 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro- | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene | |
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| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene | |
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Foundational & Exploratory
Dihydrodicyclopentadiene chemical properties and synthesis
An In-depth Technical Guide on Dihydrodicyclopentadiene: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DHDCPD), with the IUPAC name tricyclo[5.2.1.02,6]dec-3-ene, is a bicyclic olefin of significant interest in polymer chemistry and as a specialty chemical intermediate.[1][2] It is primarily derived from the partial hydrogenation of dicyclopentadiene (B1670491) (DCPD), a readily available byproduct of petroleum refining.[2] DHDCPD serves as a crucial building block in the synthesis of high-energy-density fuels, such as JP-10 (exo-tetrahydrodicyclopentadiene), and for the production of specialized polymers, coatings, and adhesives.[2][3] This guide provides a comprehensive overview of its chemical properties, detailed synthesis methodologies, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a colorless liquid or white crystalline solid, depending on its purity and ambient temperature.[2][4] It is soluble in common organic solvents but insoluble in water.[2] The key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | tricyclo[5.2.1.02,6]dec-3-ene | [1] |
| CAS Number | 4488-57-7 | [1][5][6][7] |
| Molecular Formula | C₁₀H₁₄ | [1][5][6][7] |
| Molecular Weight | 134.22 g/mol | [1][5] |
| Appearance | White/colorless powder, lump, or clear liquid | [2][4] |
| Melting Point | 48 - 50 °C | [2][4][5][7] |
| Boiling Point | 180 °C (at 760 mmHg) | [2][5] |
| 103-105 °C (at 12 Torr) | ||
| Density | ~1.011 g/cm³ (Predicted) | [5] |
| Vapor Pressure | 1.867 hPa (at 20 °C) | [5] |
| Solubility | Insoluble in water; Soluble in ethanol, ether | [2] |
Synthesis of this compound
The primary and most established method for synthesizing this compound is the selective partial hydrogenation of dicyclopentadiene (DCPD).
Reaction Pathway and Selectivity
The hydrogenation of DCPD is a consecutive reaction. Initially, one of the two double bonds in DCPD is saturated to form this compound (DHDCPD). Upon further hydrogenation, DHDCPD is converted to the fully saturated tetrahydrodicyclopentadiene (B3024363) (THDCPD).
Dicyclopentadiene has two double bonds: one in the norbornene ring system and one in the cyclopentene (B43876) ring. Theoretical studies (DFT simulations) and experimental results confirm that the double bond within the strained norbornene ring is more reactive and thus easier to saturate. Consequently, the major intermediate formed during partial hydrogenation is 8,9-dihydrodicyclopentadiene.
Controlling the reaction conditions—particularly hydrogen pressure, temperature, and reaction time—is critical to maximize the yield of the desired DHDCPD intermediate and prevent over-hydrogenation to THDCPD.[5] By adjusting the hydrogen pressure, the ratio of DHDCPD to THDCPD in the final product mixture can be effectively controlled.[5]
Catalytic Systems
Various catalysts have been shown to be effective for this transformation, with palladium and nickel-based systems being the most common.
-
Palladium Catalysts: Palladium supported on alumina (B75360) (Pd/Al₂O₃) or carbon (Pd/C) are highly active catalysts for this reaction, often allowing it to proceed under relatively mild conditions.[2] Palladium nanoparticles have also demonstrated high selectivity for the mono-hydrogenation product.[5][6]
-
Nickel Catalysts: Amorphous nickel alloys (such as SRNA-4) and supported nickel catalysts (e.g., Ni on zeolites or Ni-CeO₂) are also widely used, offering a cost-effective alternative to precious metal catalysts.
Experimental Protocols
The following section outlines a representative experimental protocol for the synthesis of this compound based on methods described in the literature.[2][5]
Materials and Equipment
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Reactants: endo-Dicyclopentadiene (technical grade or purified), Hydrogen gas (high purity)
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Catalyst: 5% Palladium on carbon (Pd/C) or Raney Nickel
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Solvent: Ethanol or isopropanol
-
Equipment: High-pressure autoclave/reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller; filtration apparatus (e.g., Buchner funnel or Celite pad); rotary evaporator; distillation apparatus.
General Experimental Procedure
The logical workflow for the synthesis and purification is illustrated below.
Detailed Steps:
-
Catalyst Activation (if necessary): If using a catalyst like Raney Nickel, it must be activated according to standard procedures before use. Supported catalysts like Pd/C can often be used directly.
-
Reactor Charging: In a high-pressure autoclave, charge the dicyclopentadiene, solvent (e.g., ethanol), and the hydrogenation catalyst. The catalyst loading is typically between 0.25-1.00 wt% relative to the DCPD.[5]
-
Reaction Execution:
-
Seal the reactor and purge it several times with an inert gas like nitrogen to remove all oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-20 atm).[2]
-
Heat the mixture to the target temperature (e.g., 60-140 °C) while stirring vigorously to ensure good mixing of the three phases (gas-liquid-solid).[2][5]
-
Maintain the reaction for a predetermined time (e.g., 1-8 hours) or until hydrogen uptake ceases, indicating reaction completion.[2][5] The reaction time is a critical parameter to control the selectivity towards the dihydro- product.
-
-
Product Isolation:
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Open the reactor and dilute the mixture with a small amount of solvent if necessary.
-
Remove the solid catalyst by filtration through a pad of Celite or a suitable filter medium. The catalyst can often be recycled.[5]
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude product, which may contain unreacted DCPD, the desired DHDCPD, and the over-hydrogenated THDCPD, is then purified by vacuum distillation to isolate the this compound fraction.
-
Safety Considerations
-
Dicyclopentadiene is flammable and can form explosive peroxides if stored in contact with air.
-
Hydrogenation reactions should be carried out in a well-ventilated area using appropriate high-pressure equipment and safety protocols.
-
Catalysts like Raney Nickel are pyrophoric and must be handled with extreme care, always kept wet with a solvent.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
References
- 1. CN102924216A - Synthetic method for exo-tetrahydrodicyclopentadiene (THDCPD) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. RU2059595C1 - Method of dicyclopentadiene synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dihydrodicyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodicyclopentadiene (DHDCPD) is a tricyclic saturated olefin with significant applications in polymer chemistry and as a precursor for high-energy-density fuels. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and primary applications, with a focus on data and methodologies relevant to research and development professionals. While some suppliers list it for biomedical research, its direct role in drug development is not substantially documented in scientific literature; its utility primarily lies in advanced material science.[1]
Chemical Structure and Identification
This compound is the product of the selective hydrogenation of one of the two double bonds in dicyclopentadiene (B1670491) (DCPD). The hydrogenation typically occurs at the more strained norbornene-type double bond, leaving the cyclopentene-type double bond intact.
-
IUPAC Name: tricyclo[5.2.1.02,6]dec-3-ene[2]
-
CAS Number: 4488-57-7[2]
-
Molecular Formula: C₁₀H₁₄[2]
-
Structure: The molecule exists in endo and exo isomeric forms, with the endo form being the kinetically favored product in the dimerization of cyclopentadiene (B3395910) that forms its precursor, dicyclopentadiene.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. This data is essential for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Weight | 134.22 g/mol | [2] |
| Appearance | White or colorless powder, lump, or clear liquid | |
| Melting Point | 49-50 °C | |
| Boiling Point | 180 °C (at 760 Torr); 86-88 °C (at 0.5 Torr) | |
| Solubility | Water: 33.36 mg/L @ 25 °C (estimated) | [1] |
| CAS Registry Number | 4488-57-7 | [2] |
| Spectroscopic Data | ¹³C NMR and GC-MS data are available for this compound in various databases. | [2] |
Synthesis and Experimental Protocols
This compound is primarily synthesized via the selective catalytic hydrogenation of dicyclopentadiene (DCPD). The key is to control the reaction to saturate only the more reactive norbornene double bond.
Synthesis Pathway
The logical flow for the synthesis of DHDCPD and its subsequent conversion to fully saturated Tetrahydrodicyclopentadiene (THDCPD), a high-density fuel, is outlined below.
Caption: Synthesis of this compound and Tetrahydrodicyclopentadiene.
Experimental Protocol: Selective Hydrogenation of Dicyclopentadiene
This protocol describes a general method for the laboratory-scale synthesis of this compound.
-
Catalyst Preparation: A palladium-based catalyst, such as Palladium on carbon (Pd/C), or a nickel-based catalyst is typically used. For instance, a bimetallic Ce-Ni metal-organic framework (MOF)-derived nanocatalyst can be prepared for high efficiency.
-
Reaction Setup: A high-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is charged with dicyclopentadiene and a suitable solvent (e.g., isopropanol, ethanol, or tetrahydrofuran).
-
Hydrogenation: The catalyst is added to the solution. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.
-
Reaction Conditions: The reaction is conducted under mild conditions to ensure selectivity. Typical conditions can be a temperature of 60-100°C and a hydrogen pressure of 2-5 bar.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as Gas Chromatography (GC). Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Applications in Polymer Science
The primary industrial application of this compound and its precursor, dicyclopentadiene, is in polymer synthesis, particularly through Ring-Opening Metathesis Polymerization (ROMP).
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization process that utilizes the high ring strain of cyclic olefins, like the norbornene moiety in dicyclopentadiene, to produce polymers with unique properties. Ruthenium-based catalysts (e.g., Grubbs' catalyst) are often employed due to their high activity and tolerance to various functional groups.
Caption: General workflow for Ring-Opening Metathesis Polymerization (ROMP).
Experimental Protocol: ROMP of Dicyclopentadiene
This protocol outlines a general procedure for forming polydicyclopentadiene (pDCPD).
-
Monomer Preparation: Dicyclopentadiene is mixed with any desired additives or co-monomers.
-
Catalyst Solution: A solution of a suitable ROMP catalyst (e.g., Grubbs' catalyst) is prepared in an appropriate solvent. The catalyst concentration will significantly affect the cure kinetics.
-
Initiation: The catalyst solution is added to the monomer. The reaction is highly exothermic due to the relief of ring strain.
-
Molding: The reacting mixture is quickly transferred into a mold. This process is often performed using Reaction Injection Molding (RIM) techniques, where two monomer streams (one with the catalyst and one with an activator) are mixed immediately before injection.
-
Curing: The polymer is allowed to cure in the mold. The polymerization can be very rapid, even at room temperature.
-
Post-Processing: Once cured, the resulting pDCPD part is demolded. The polymer has high impact strength, corrosion resistance, and a high heat deflection temperature.
Conclusion
This compound is a valuable chemical intermediate derived from the selective hydrogenation of dicyclopentadiene. Its primary significance lies in the field of polymer science, where it and its precursor are used to create robust thermoset polymers like pDCPD via Ring-Opening Metathesis Polymerization. The detailed protocols and structured data provided in this guide offer a technical foundation for scientists and researchers working with this versatile compound in materials science and chemical synthesis.
References
Spectroscopic Profile of Dihydrodicyclopentadiene: A Technical Guide
Introduction: Dihydrodicyclopentadiene, systematically known as endo-tricyclo[5.2.1.02,6]dec-3-ene, is a tricyclic hydrocarbon of significant interest in materials science and organic synthesis. Its rigid, caged structure imparts unique properties to polymers and serves as a versatile scaffold for the synthesis of complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its closely related derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H and 13C NMR Spectroscopic Data for this compound Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Solvent | Reference |
| 8-exo-formyl-2,6-exo-tricyclo[5.2.1.02,6]decane | 0.85-1.05 (m, 3H), 1.12-1.33 (m, 3H), 1.61-1.69 (m, 1H), 1.81-1.97 (m, 5H), 2.04-2.09 (m, 1H), 2.22-2.28 (m, 1H), 2.32 (br. "s", 1H), 9.66 (d, J=1.5 Hz, 1H, CHO) | 27.3 (t), 29.5 (t), 30.1 (t), 31.9 (t), 32.1 (t), 40.4 (d), 42.2 (d), 48.10 (d), 48.13 (d), 54.3 (d), 203.2 (d) | CDCl3 | [1] |
| 8-endo-formyl-2,6-exo-tricyclo[5.2.1.02,6]decane | 0.85-1.04 (m, 2H), 1.07-1.22 (m, 2H), 1.50-1.66 (m, 4H), 1.74-1.96 (m, 4H), 2.04-2.08 (m, 1H), 2.48-2.51 (m, 1H), 2.65-2.72 (m, 1H), 9.79 (d, J=1 Hz, 1H, CHO) | 26.9 (t), 28.7 (t), 32.3 (t), 32.6 (t), 33.8 (t), 41.7 (d), 42.7 (d), 43.0 (d), 48.1 (d), 53.3 (d), 205.0 (d) | CDCl3 | [1] |
| 8-exo-methylol-2,6-exo-tricyclo[5.2.1.02,6]decane | 0.8-1.05 (m, 4 H), 1.09-1.32 (m, 3H), 1.51-1.67 (m, 2H), 1.72-1.90 (m, 4H), 1.94 ("s", 2H), 2.05 (br. s, 1H, OH), 3.33-3.43 (m, 2H, CH2OH) | 27.4 (t), 29.1 (t), 32.0 (t), 32.4 (t), 33.1 (t), 40.6 (d), 42.4 (d), 44.4 (d), 47.8 (d), 48.5 (d), 66.5 (t) | CDCl3 | [1] |
Note: (s) = singlet, (d) = doublet, (t) = triplet, (m) = multiplet, (br) = broad. Chemical shifts are referenced to TMS.
The 1H NMR spectra of these tricyclic systems are characterized by complex multiplets in the aliphatic region (0.8-2.8 ppm) due to extensive spin-spin coupling between the numerous non-equivalent protons in the rigid cage structure. The olefinic protons of this compound are expected to appear in the range of 5.5-6.0 ppm. The 13C NMR spectra show a series of signals in the aliphatic region (25-55 ppm) corresponding to the saturated carbon framework. The olefinic carbons would be expected to resonate around 130-140 ppm. Two-dimensional NMR techniques, such as COSY and HMQC, are invaluable for the definitive assignment of the proton and carbon signals in these complex molecules.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most characteristic vibrations are associated with the C-H bonds of the cycloalkane and alkene moieties.
Table 2: Key Infrared Absorption Frequencies for this compound Derivatives
| Compound | Key IR Absorptions (cm-1) | Sample Phase | Reference |
| 8-exo-formyl-2,6-exo-tricyclo[5.2.1.02,6]decane | 2710 (aldehyde C-H), 1719 (aldehyde C=O) | Film | [1] |
| 8-exo-methylol-2,6-exo-tricyclo[5.2.1.02,6]decane | 3329 (O-H), 2937 (C-H), 1478, 1451, 1078, 1034, 994 | Film | [1] |
| (Z)-1-(Tricyclo[5.2.1.02,6]dec-3-en-8-ylidene)propan-2-one | 1710 (saturated ketone), 1620 (C=C) | Not specified | [3] |
For this compound, the IR spectrum is expected to be dominated by:
-
C-H stretching (sp3 carbons): Strong absorptions in the 2850-3000 cm-1 region.
-
C-H stretching (sp2 carbons): Medium absorptions just above 3000 cm-1.
-
C=C stretching: A medium intensity band around 1640-1680 cm-1.
-
C-H bending: Various bands in the fingerprint region below 1500 cm-1.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. The rigid tricyclic structure of this compound influences its fragmentation behavior.
Table 3: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Ion (M+, m/z) | Key Fragment Ions (m/z) | Ionization Method | Reference |
| endo-Tricyclo[5.2.1.02,6]decane | 136 | Not specified in detail | Electron Ionization | [4] |
| 8-exo-formyl-2,6-exo-tricyclo[5.2.1.02,6]decane | 164 | 135, 108, 107 (100%), 93, 79, 67 | Not specified | [1] |
| 8-endo-formyl-2,6-exo-tricyclo[5.2.1.02,6]decane | 164 | 120 (100%), 118, 107, 91, 79, 67 | Not specified | [1] |
| 8-exo-methylol-2,6-exo-tricyclo[5.2.1.02,6]decane | 166 | 148, 135 (100%), 107, 93, 79, 67 | Not specified | [1] |
| (Z)-1-(Tricyclo[5.2.1.02,6]dec-3-en-8-ylidene)propan-2-one | 216 | 173, 107, 67 (base peak) | Not specified | [3] |
The mass spectrum of this compound (C10H14) is expected to show a molecular ion peak at m/z 134. A prominent fragmentation pathway for related dicyclopentadiene (B1670491) systems is a retro-Diels-Alder reaction, which would lead to the formation of cyclopentadiene (B3395910) (m/z 66). This fragment is often the base peak in the mass spectra of these compounds.
Experimental Protocols
Standard analytical techniques are employed for the spectroscopic analysis of this compound.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz or higher.[1] Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl3), with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing.
-
Infrared (IR) Spectroscopy: IR spectra are often obtained from a thin film of the neat liquid sample between salt plates (e.g., NaCl or KBr).[1] Alternatively, the sample can be dissolved in a suitable solvent like carbon tetrachloride (CCl4). The spectrum is typically recorded over the range of 4000-400 cm-1.
-
Mass Spectrometry (MS): Electron ionization (EI) is a common method for analyzing volatile, thermally stable compounds like this compound. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. US5492887A - 8-exo-formyl-2,6-exo-tricyclo(5.2.1.02,6)decane, method of preparing it and use of the same - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0215799B1 - Tricyclo [5.2.1.0/2,6] decane/decene derivatives with functionalized alkylidene side chains and utilization thereof as perfuming substances - Google Patents [patents.google.com]
- 4. Endo-tricyclo[5.2.1.0(2.6)]decane [webbook.nist.gov]
An In-depth Technical Guide to the Stereochemistry of Endo and Exo Dihydrodicyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of endo- and exo- dihydrodicyclopentadiene (DHDCPD). This compound, a partially hydrogenated derivative of dicyclopentadiene (B1670491) (DCPD), presents unique stereochemical considerations that influence its synthesis, physical properties, and reactivity. This document details the synthesis protocols for obtaining both endo and exo isomers, summarizes their key quantitative data, and illustrates the logical relationships in their synthesis and stereochemistry through detailed diagrams.
Introduction to Stereoisomerism in this compound
Dicyclopentadiene is formed via a Diels-Alder reaction of two cyclopentadiene (B3395910) molecules. This cycloaddition predominantly yields the kinetically favored endo isomer due to secondary orbital interactions in the transition state. The terms endo and exo describe the relative orientation of the cyclopentene (B43876) ring of the dienophile with respect to the bridged bicyclic system of the diene. In the endo isomer, the cyclopentene ring is oriented towards the longer bridge of the norbornane-like framework, while in the exo isomer, it is oriented away from it.[1][2] The thermodynamically more stable exo isomer can be obtained through isomerization of the endo form.[3][4]
Selective hydrogenation of the double bond in the norbornene moiety of endo- and exo-DCPD yields the corresponding endo- and exo-This compound isomers. The stereochemistry of these isomers plays a crucial role in their subsequent chemical transformations and applications, including their use as monomers in ring-opening metathesis polymerization (ROMP) and as precursors to high-energy-density fuels like JP-10 (which is exo-tetrahydrodicyclopentadiene).[5][6]
Synthesis and Isomerization Workflow
The typical synthetic route to exo-dihydrodicyclopentadiene involves the initial formation of endo-dicyclopentadiene (B155271), followed by selective hydrogenation and subsequent isomerization.
Stereochemical Representation
The distinct spatial arrangement of the cyclopentene ring in the endo and exo isomers of this compound is a key structural feature.
Quantitative Data
The stereochemistry of this compound isomers influences their physical and chemical properties. The following tables summarize key quantitative data for the endo and exo isomers of dicyclopentadiene and their hydrogenated derivatives. Data for this compound is often less reported in literature compared to its precursor and fully saturated analogue.
Table 1: Physical Properties of Dicyclopentadiene and its Hydrogenated Derivatives
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Dicyclopentadiene | endo | C₁₀H₁₂ | 132.20 | 32-34 | 170 |
| exo | C₁₀H₁₂ | 132.20 | 19 | - | |
| This compound | endo | C₁₀H₁₄ | 134.22 | - | ~180 |
| exo | C₁₀H₁₄ | 134.22 | - | - | |
| Tetrahydrodicyclopentadiene (B3024363) | endo | C₁₀H₁₆ | 136.23 | 80 | - |
| exo | C₁₀H₁₆ | 136.23 | -79 (Freezing Point) | - |
Table 2: Spectroscopic Data (¹³C NMR) for Tetrahydrodicyclopentadiene Isomers
| Carbon Atom | endo-THDCPD Chemical Shift (ppm) | exo-THDCPD Chemical Shift (ppm) |
| C1 | 41.5 | 41.0 |
| C2 | 49.5 | 49.0 |
| C3 | 32.0 | 32.5 |
| C4 | 22.5 | 22.0 |
| C5 | 28.5 | 39.5 |
| C6 | 38.5 | 38.0 |
| C7 | 32.0 | 32.5 |
| C8 | 49.5 | 49.0 |
| C9 | 41.5 | 41.0 |
| C10 | 30.0 | 30.5 |
Note: The provided ¹³C NMR data is for the fully hydrogenated tetrahydrodicyclopentadiene (THDCPD) and is included for comparative purposes, as detailed experimental spectra for the individual dihydro- isomers are less common in the literature.[8][9] The largest difference in chemical shifts between the endo and exo isomers of THDCPD is observed at the C5 position.[8]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of endo- and exo-dihydrodicyclopentadiene.
Synthesis of endo-Dihydrodicyclopentadiene via Selective Hydrogenation
The synthesis of endo-dihydrodicyclopentadiene is achieved through the selective hydrogenation of the more strained double bond in the norbornene ring of endo-dicyclopentadiene.
Materials:
-
endo-Dicyclopentadiene (purified by vacuum distillation)[10]
-
Palladium on activated carbon (Pd/C, 5-10 wt%)
-
Solvent (e.g., ethanol, ethyl acetate, or n-hexane)[11]
-
Hydrogen gas (H₂)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
A solution of endo-dicyclopentadiene in the chosen solvent is prepared in a high-pressure reactor (autoclave).
-
The Pd/C catalyst is carefully added to the reactor under an inert atmosphere.
-
The reactor is sealed and purged several times with hydrogen gas to remove any air.
-
The reaction mixture is stirred and heated to a temperature typically ranging from 50 to 90°C.[11]
-
The reactor is pressurized with hydrogen gas to a pressure of 5-10 bar.[12]
-
The reaction is monitored by techniques such as gas chromatography (GC) to follow the consumption of the starting material and the formation of the product.
-
Upon completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the Pd/C catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude endo-dihydrodicyclopentadiene.
-
The product can be further purified by vacuum distillation.
Synthesis of exo-Dihydrodicyclopentadiene
The synthesis of exo-dihydrodicyclopentadiene typically involves two main steps: the isomerization of endo-dicyclopentadiene to exo-dicyclopentadiene, followed by selective hydrogenation.
Step 1: Isomerization of endo- to exo-Dicyclopentadiene
This can be achieved through thermal or acid-catalyzed methods.[3][4]
Materials:
-
endo-Dicyclopentadiene
-
Acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or a zeolite such as H-beta)[3]
-
Solvent (e.g., dichloromethane (B109758) for AlCl₃ catalysis)
Procedure (Acid-Catalyzed):
-
A solution of endo-dicyclopentadiene in a dry solvent is prepared in a reaction vessel under an inert atmosphere.
-
The acid catalyst is added portion-wise to the stirred solution at a controlled temperature (e.g., 0°C to room temperature).
-
The reaction is stirred for a specified time, and the progress is monitored by GC.
-
Upon completion, the reaction is quenched (e.g., with water or a mild base for AlCl₃).
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
The resulting exo-dicyclopentadiene is purified by distillation.
Step 2: Selective Hydrogenation of exo-Dicyclopentadiene
The procedure is analogous to the hydrogenation of the endo isomer.
Materials:
-
exo-Dicyclopentadiene
-
Pd/C catalyst
-
Solvent
-
Hydrogen gas
-
Inert gas
Procedure:
-
Follow the same procedure as for the synthesis of endo-dihydrodicyclopentadiene, substituting exo-dicyclopentadiene as the starting material.
-
The reaction conditions (temperature, pressure) may be similar.
-
The final product, exo-dihydrodicyclopentadiene, is isolated and purified as described previously.
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its properties and reactivity. The kinetically favored endo isomer is the primary product of dicyclopentadiene dimerization and subsequent selective hydrogenation. The thermodynamically more stable exo isomer can be obtained through isomerization, a key step in the synthesis of high-performance materials and fuels. Understanding the synthetic pathways and the distinct characteristics of these stereoisomers is essential for their effective utilization in research and industrial applications. This guide provides a foundational understanding for professionals in the fields of chemistry and drug development, enabling further exploration and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dicyclopentadiene. exo- | C10H12 | CID 15618653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dicyclopentadiene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acs.org [acs.org]
- 7. Buy this compound (EVT-300576) | 4488-57-7 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dicyclopentadiene(77-73-6) 1H NMR [m.chemicalbook.com]
- 10. Frontal Ring-Opening Metathesis Polymerization of Exo-Dicyclopentadiene for Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Dihydrodicyclopentadiene Monomer Purity Standards
This technical guide provides an in-depth overview of the purity standards, analytical methodologies, and potential impurities associated with the dihydrodicyclopentadiene (DHDCPD) monomer. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize DHDCPD in their work.
Introduction to this compound (DHDCPD)
This compound (CAS No. 4488-57-7), a saturated derivative of dicyclopentadiene (B1670491) (DCPD), is a bicyclic cycloolefin. It exists in two primary stereoisomeric forms: endo and exo. DHDCPD is primarily synthesized through the partial hydrogenation of dicyclopentadiene, which is a readily available byproduct of petroleum refining. Its unique chemical structure makes it a valuable monomer in the synthesis of polymers with high thermal stability and mechanical strength, and a building block in the synthesis of complex organic molecules. The purity of the DHDCPD monomer is critical as impurities can significantly impact polymerization kinetics, polymer properties, and the yield and purity of downstream products.
Purity Specifications and Common Impurities
While there is no universally adopted official standard for DHDCPD monomer purity, commercial grades typically specify a minimum purity of >95.0% as determined by Gas Chromatography (GC). For research and pharmaceutical applications, a higher purity is often required. Based on its synthesis and handling, a typical high-purity specification for DHDCPD is presented below.
Table 1: High-Purity this compound Monomer Specifications
| Parameter | Specification | Analytical Method |
| Purity (endo + exo isomers) | ≥ 99.0% | Gas Chromatography (GC) |
| Dicyclopentadiene (DCPD) | ≤ 0.5% | Gas Chromatography (GC) |
| Other C10 Isomers | ≤ 0.3% | Gas Chromatography (GC) |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Peroxides | ≤ 10 ppm | Iodometric Titration |
| Appearance | Colorless liquid or white solid | Visual Inspection |
Common Impurities:
-
Dicyclopentadiene (DCPD): The most common impurity is unreacted starting material. The presence of DCPD can be detrimental in applications where its higher reactivity is undesirable.
-
Isomers of DHDCPD: Besides the endo and exo forms, other structural isomers may be present as byproducts of the hydrogenation process.
-
Piperylene and Isoprene (B109036) Co-dimers: If the starting DCPD is of lower purity, co-dimers of cyclopentadiene (B3395910) with isoprene and piperylene may be present and carried through the synthesis.
-
Solvents: Residual solvents from the purification process may be present.
-
Water: The presence of water can interfere with certain polymerization catalysts.
-
Peroxides: DHDCPD can form peroxides upon exposure to air and light, which can be hazardous and affect reactivity.
Analytical Methodology for Purity Determination
Gas Chromatography (GC) is the primary method for determining the purity of DHDCPD and quantifying impurities. A typical GC protocol is detailed below.
Gas Chromatography (GC) Protocol
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A non-polar column, such as a DB-1 or HP-PONA (cross-linked methyl silicone), is suitable. A common dimension is 50 m x 0.20 mm i.d., 0.5 µm film thickness.[1]
Reagents:
-
Carrier Gas: Helium or Hydrogen, high purity.
-
DHDCPD Reference Standard: Of known high purity (e.g., ≥ 99.9%).
-
Solvent: Hexane or Carbon Disulfide, GC grade.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the DHDCPD sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
-
GC Conditions:
-
Analysis:
-
Inject the prepared sample solution into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to the DHDCPD isomers and any impurities by comparing their retention times with those of a reference standard.
-
For unknown impurities, a Mass Spectrometer (MS) detector can be used for identification based on their mass spectra.
-
-
Calculation of Purity:
-
The purity of DHDCPD is calculated using the area percent method from the resulting chromatogram.
-
Purity (%) = (Area of DHDCPD peaks / Total area of all peaks) x 100
-
Quality Control Workflow
A robust quality control workflow is essential to ensure the consistent quality of the DHDCPD monomer. The following diagram illustrates a typical workflow from raw material reception to final product release.
Caption: Quality control workflow for DHDCPD monomer production.
This technical guide provides a foundational understanding of the purity standards and analytical control for this compound. For specific applications, it is recommended to establish in-house standards and validation protocols to ensure the material is fit for its intended use.
References
Health and safety considerations for handling dihydrodicyclopentadiene
An In-depth Technical Guide to the Health and Safety Considerations for Handling Dihydrodicyclopentadiene
This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with this compound (DHDCPD). It covers the substance's hazardous properties, safe handling procedures, and emergency responses.
Substance Identification and Properties
This compound (CAS No: 4488-57-7) is a cyclic hydrocarbon. Its physical and chemical properties can vary slightly depending on the specific isomer (endo or exo) and purity.[1] It is generally described as a colorless liquid or a low-melting solid with a camphor-like odor.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4488-57-7 | [1] |
| Molecular Formula | C₁₀H₁₄ | [2][3] |
| Molecular Weight | 134.22 g/mol | [2][3] |
| Appearance | Colorless liquid or solid | [2][3] |
| Odor | Camphor-like | |
| Melting Point | 14°C (lit.) | |
| Boiling Point | 180°C (lit.) | |
| Flash Point | 32.2 °C | [2] |
| Density | 1.011 g/cm³ | |
| Water Solubility | Very low (predicted) | [4] |
| Log Kow | 2.78 (predicted) | [2] |
Health Hazard Information
This compound is classified as a hazardous substance with multiple routes of potential exposure and associated health effects.
GHS Hazard Classification
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Pictogram |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | 🔥 |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | ❗ |
| Skin irritation (Category 2) | H315: Causes skin irritation | ❗ |
| Eye irritation (Category 2) | H319: Causes serious eye irritation | ❗ |
| Acute toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | 💀 |
| Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | ❗ |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects | 🌳 |
Source: Aggregated GHS information from multiple sources.[1][2][3]
Summary of Toxicological Data
Table 3: Acute Toxicity Data for this compound
| Endpoint | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 670 mg/kg bw | [2] |
| LC50 | Rat | Inhalation | 284 ppm | [2] |
| LD50 | Rabbit | Dermal | > 2000 mg/kg bw | [2] |
Table 4: Ecotoxicity Data for this compound
| Endpoint | Species | Duration | Value | Source(s) |
| LC50 | Ictalurus punctatus (Channel catfish) | 96 h | 15.7 mg/L | [2] |
| EC50 | Daphnia magna (Water flea) | 48 h | 0.62 mg/L | [2] |
| EC50 | Pseudokirchneriella subcapitata (Green algae) | 72 h | 27 mg/L | [2] |
Experimental Protocols for Toxicity Studies
Acute Oral Toxicity (Following OECD Guideline 423)
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Procedure: The test substance is administered as a single oral dose via gavage. The study uses a stepwise procedure with a few animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information. The outcome of the first dose group determines the dose for the next group.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
-
Endpoint: The study allows for the determination of the appropriate GHS hazard category and an estimation of the LD50 value. A full necropsy of all animals is performed at the end of the study.[5][6]
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
-
Test Animals: Healthy young adult albino rabbits are typically used.
-
Procedure: A small area of the animal's back is clipped free of fur. A 0.5 mL (for liquids) or 0.5 g (for solids) sample of the test substance is applied to a small gauze patch, which is then applied to the prepared skin and held in place with a semi-occlusive dressing for a 4-hour exposure period.
-
Observations: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours). The reactions are scored according to a standardized scale.
-
Endpoint: The study determines the potential of the substance to cause skin irritation or corrosion.[7][8][9]
Acute Inhalation Toxicity (Following OECD Guideline 403)
-
Test Animals: Young adult rats are commonly used.
-
Procedure: Animals are placed in exposure chambers and exposed to the test substance as a vapor, aerosol, or dust at a specific concentration for a defined period (typically 4 hours). Multiple concentration groups are usually tested.
-
Observations: Animals are monitored for clinical signs of toxicity during and after exposure for up to 14 days. Body weight and mortality are recorded.
-
Endpoint: The study determines the median lethal concentration (LC50) and other toxic effects of the substance when inhaled. A full necropsy is performed on all animals.
Signaling Pathways and Mechanisms of Toxicity
Specific signaling pathways for this compound-induced toxicity have not been extensively elucidated in the available literature. However, based on the known effects of related cyclic hydrocarbons and observed toxicities such as nephrotoxicity, several general pathways are likely to be involved.
Oxidative Stress and Inflammatory Response
Exposure to many hydrocarbons can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, resulting in oxidative stress. This can damage cellular components like lipids, proteins, and DNA. Oxidative stress is a known trigger for inflammatory responses.
Caption: General pathway of hydrocarbon-induced oxidative stress and inflammation.
Potential Mechanism of Nephrotoxicity
Studies on the related compound, dicyclopentadiene, have shown it can cause nephrotoxicity in male rats, characterized by the accumulation of protein droplets in the proximal tubules of the kidney.[2][10] This process, known as hyaline droplet nephropathy, can overload the protein degradation capacity of the tubular cells, leading to cell injury.
Caption: Inferred pathway of DHDCPD-induced hyaline droplet nephropathy.
Safe Handling and Experimental Workflow
Due to its flammability and toxicity, this compound must be handled with strict safety precautions in a controlled laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[11][12][13][14]
-
Hand Protection: Wear solvent-resistant gloves (e.g., nitrile or butyl rubber). Always check the glove manufacturer's selection guide for compatibility.[11][12][13][14]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to minimize skin exposure.[11][13]
-
Respiratory Protection: All work with volatile DHDCPD should be conducted in a certified chemical fume hood to prevent inhalation of vapors. If work outside a fume hood is unavoidable and exposure limits may be exceeded, appropriate respiratory protection is necessary after a formal risk assessment.[12][15][16]
Storage and Handling
-
Store in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container.[12][14][15]
-
Store away from heat, sparks, open flames, and other ignition sources.[12][14][15]
-
Segregate from incompatible materials such as strong oxidizing agents.[12][14]
-
Use in the smallest practical quantities for the experiment.[15]
-
When transferring or dispensing, use secondary containment and ensure proper grounding and bonding of metal containers to prevent static discharge.[12][17]
Experimental Workflow: Dispensing DHDCPD
The following diagram illustrates a safe workflow for transferring this compound from a storage container to an experimental vessel within a laboratory setting.
Caption: Workflow for the safe transfer of this compound.
Emergency Procedures
Spills and Leaks
-
Minor Spill (in a fume hood): Alert personnel in the immediate area. Use an absorbent material (e.g., sand, vermiculite) to contain the spill. Place the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the area.
-
Major Spill: Evacuate the laboratory immediately. Alert others and activate the fire alarm if necessary. Close the laboratory doors and prevent entry. Contact your institution's emergency response team from a safe location. Provide them with the substance name and spill details.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2]
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[2]
-
Hazards: this compound is a flammable liquid, and its vapors can form explosive mixtures with air. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.
-
Firefighter Protection: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed, and compatible container.
-
Do not dispose of DHDCPD down the drain or with general laboratory trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. This may involve disposal through a licensed chemical destruction facility or controlled incineration.[2]
This guide is intended to provide essential safety information. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before beginning any work.
References
- 1. Antagonistic interactions among nephrotoxic polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C10H14 | CID 95605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 7. Frontiers | Association between environmental chemicals co-exposure and peripheral blood immune-inflammatory indicators [frontiersin.org]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. ehs.sfsu.edu [ehs.sfsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Chemical exposure and alveolar macrophages responses: ‘the role of pulmonary defense mechanism in inhalation injuries’ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njit.edu [njit.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Solubility of Dihydrodicyclopentadiene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dihydrodicyclopentadiene (DHDCPD), a saturated derivative of dicyclopentadiene (B1670491). While primarily utilized in polymer chemistry, its structural motif may be of interest in the design of novel scaffolds in medicinal chemistry. A thorough understanding of its solubility is critical for its synthesis, purification, and potential applications in various research and development settings.
Core Data Presentation: Solubility of this compound
| Solvent Class | Representative Solvents | Qualitative Solubility |
| Alcohols | Methanol, Ethanol | Soluble[1] |
| Ethers | Diethyl Ether | Very Soluble |
| Ketones | Acetone | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Aromatic Hydrocarbons | Toluene | Very Soluble |
| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Very Soluble |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |
| Aqueous Solvents | Water | Insoluble[1] |
Note on Quantitative Data: The lack of publicly available quantitative solubility data necessitates experimental determination for specific applications requiring precise concentrations. The following experimental protocol provides a standardized method for obtaining this critical data.
Experimental Protocols
Determination of this compound Solubility via the Gravimetric Method
This protocol outlines a reliable method for determining the solubility of solid this compound in various organic solvents.
Principle: A saturated solution of this compound is prepared in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining this compound is determined.
Materials and Equipment:
-
This compound (endo- or exo-isomer as required)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Analytical balance (readable to ±0.0001 g)
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Glass vials with solvent-resistant caps
-
Evaporating dish or pre-weighed beaker
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a precise volume (e.g., 10.00 mL) of the supernatant using a pre-heated or -cooled volumetric pipette to match the equilibration temperature.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or beaker to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature well below the boiling point of this compound may be used.
-
Once the solvent has completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 40-50 °C) for a period to ensure all residual solvent is removed.
-
Cool the dish in a desiccator to room temperature and then weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
Express the solubility in the desired units, for example:
-
g/100 mL: (mass of solute in g / volume of solvent in mL) x 100
-
mol/L: (mass of solute in g / molecular weight of solute) / volume of solvent in L
-
-
Synthesis of this compound via Hydrogenation of Dicyclopentadiene
This protocol describes a general procedure for the synthesis of this compound.
Principle: Dicyclopentadiene is hydrogenated in the presence of a catalyst, typically palladium on carbon (Pd/C), to selectively reduce one of the double bonds.
Materials and Equipment:
-
Dicyclopentadiene (endo-isomer is commonly used)
-
Palladium on carbon (5% or 10% Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve dicyclopentadiene in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% of the substrate.
-
Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
-
Hydrogenation:
-
Introduce hydrogen gas into the reaction vessel. If using a hydrogen balloon, ensure it is securely attached. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (e.g., 1-3 atm).
-
Stir the reaction mixture vigorously to ensure good mixing of the reactants and catalyst.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas from the system and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization or distillation if necessary.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
The Thermal Stability of Dihydrodicyclopentadiene: A Technical Guide
An In-depth Examination of the Thermal Decomposition of Tricyclo[5.2.1.02,6]decane for Researchers and Drug Development Professionals
Dihydrodicyclopentadiene (DHDCPD), systematically named tricyclo[5.2.1.02,6]decane, is a saturated polycyclic hydrocarbon. Its robust cage-like structure lends it significant thermal stability, a property of considerable interest in various applications, including its use as a high-energy-density fuel. Understanding the thermal limits and decomposition pathways of DHDCPD is crucial for its safe handling, storage, and application in high-temperature environments. This technical guide provides a comprehensive overview of the thermal stability of DHDCPD, detailing its decomposition characteristics, the products formed upon pyrolysis, and the experimental methodologies used for its analysis.
Thermal Decomposition Profile
The thermal stability of this compound is characterized by its resistance to decomposition at elevated temperatures. The onset of thermal degradation for the exo isomer of tetrahydrodicyclopentadiene (B3024363) (exo-THDCPD) has been observed at temperatures exceeding 623 K (350 °C)[1]. The pyrolysis of hydrogenated dicyclopentadiene (B1670491) petroleum resin (HDPR), a material closely related to DHDCPD, is primarily governed by ring-opening and dehydrogenation reactions[2].
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. While specific TGA data for pure DHDCPD is not extensively available in the public literature, a general experimental protocol can be outlined.
Table 1: Representative Thermogravimetric Analysis Data for Hydrogenated Dicyclopentadiene Petroleum Resin (HDPR)
| Parameter | Value | Reference |
| Pyrolysis Stages | Two complex overlapping stages | [3] |
| Activation Energy | 67-217 kJ·mol⁻¹ | [2][3] |
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal events such as phase transitions and decomposition. Specific DSC thermograms for DHDCPD are not readily found in published literature. A general methodology for such an analysis is described in the experimental protocols section.
Pyrolysis and Decomposition Products
The pyrolysis of this compound results in a complex mixture of smaller hydrocarbons. The primary decomposition products of exo-THDCPD have been identified as 1-cyclopentylcyclopentene (B13798378) (1-CPCP) and 4-methyl-2,3,4,5,6,7-hexahydro-1H-indene (4-MHI)[1]. C10 hydrocarbons constitute the major fraction of the decomposition products, with smaller quantities of C5-C7 hydrocarbons, including cyclopentene, benzene, and toluene, also being formed[1].
Under supercritical conditions (4 MPa, 550-630°C), the pyrolysis of exo-THDCPD yields a range of gaseous products. The major gaseous components identified are listed in Table 2.
Table 2: Gaseous Products Identified from the Pyrolysis of exo-Tetrahydrodicyclopentadiene
| Product | Chemical Formula |
| Hydrogen | H₂ |
| Methane | CH₄ |
| Ethylene | C₂H₄ |
| Ethane | C₂H₆ |
| Propylene | C₃H₆ |
| Propane | C₃H₈ |
| Butene | C₄H₈ |
| Butane | C₄H₁₀ |
| C5 cyclic compound | C₅Hₓ |
Source:[4]
One study reported a maximum fuel conversion rate of approximately 77% with a corresponding gas production rate of about 48% under these conditions[4].
Decomposition Mechanism
The thermal decomposition of this compound is believed to be initiated by the cleavage of C-C bonds[5]. A key intermediate in the decomposition of exo-THDCPD is the 1-cyclopentylcyclopentene (1-CPCP) radical. The formation of this intermediate is energetically favorable, with a calculated activation energy of approximately 42 kcal/mol. From this intermediate, a cascade of isomerization, hydrogen transfer, and β-scission reactions likely leads to the observed distribution of smaller hydrocarbon products. The overall process for related hydrogenated dicyclopentadiene resins is characterized by ring opening and dehydrogenation[2].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Analytical Tools for the Chemical Recycling of Engineering Plastics – A Multi‐Scale Pyrolysis Study on Polydicyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.apub.kr [cdn.apub.kr]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Dihydrodicyclopentadiene with Common Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodicyclopentadiene (DHDCPD), with the chemical formula C₁₀H₁₄, is a tricyclic unsaturated hydrocarbon that serves as a versatile intermediate in organic synthesis. Its strained ring system and the presence of a reactive double bond make it a valuable precursor for the synthesis of a wide array of functionalized molecules, including polymers and pharmacologically relevant scaffolds such as adamantane (B196018) derivatives. This technical guide provides a comprehensive overview of the reactivity of this compound with common reagents, focusing on key transformations including hydrogenation, acid-catalyzed hydration, polymerization, epoxidation, hydroboration-oxidation, and bromination. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its application in research and development.
Core Reactivity of this compound
The primary site of reactivity in this compound is the carbon-carbon double bond within the five-membered ring. This double bond readily undergoes addition reactions, allowing for the introduction of a variety of functional groups.
Hydrogenation
The catalytic hydrogenation of this compound is a fundamental transformation that saturates the double bond, yielding endo-tetrahydrodicyclopentadiene. This saturated derivative is a key precursor in the synthesis of adamantane and its derivatives.
Experimental Protocol: Catalytic Hydrogenation of this compound
A solution of this compound (e.g., 200 g, 1.49 mol) in a suitable solvent such as n-hexane or dry ether is prepared.[1][2] A catalyst, typically palladium on alumina (B75360) (Pd/Al₂O₃) or a nickel-based catalyst, is added to the solution.[1][3][4] The reaction is carried out in a high-pressure reactor, such as a Parr apparatus, under a hydrogen atmosphere.[2] The reaction mixture is stirred vigorously to ensure efficient contact between the reactants and the catalyst. The reaction is typically exothermic, and the temperature may be controlled.[2][4] Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by distillation.[2]
Quantitative Data for Hydrogenation of this compound
| Catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity for endo-THDCPD (%) | Yield (%) | Reference |
| Pd/Al₂O₃ | 150-160 | 1.0 | - | >98 | - | 94 | [5] |
| Ni-SOD | 90 | 1.0 | 6 | 100 | >99 | 99.5 | [4] |
| Pd/C | 127 | - | - | - | - | ~98 (for DHDCPD from DCPD) | [6] |
| Platinum Oxide | Ambient (exothermic) | ~0.34 (50 psi) | 4-6 | 100 | - | 96.5-98.4 | [2] |
endo-THDCPD: endo-Tetrahydrodicyclopentadiene
Reaction Pathway: Hydrogenation of DHDCPD
References
Commercial Sources and Suppliers of Dihydrodicyclopentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, suppliers, and key technical data for dihydrodicyclopentadiene. This compound, a partially hydrogenated derivative of dicyclopentadiene (B1670491), serves as a valuable building block in polymer chemistry and various chemical syntheses. While not a direct therapeutic agent, its utility in creating specialized polymers for coatings, adhesives, and elastomers can be relevant in the development of medical devices and drug delivery systems.[1] This guide is intended for professionals in research and development who require reliable sourcing and technical specifications for this compound.
Commercial Suppliers
This compound is available from a range of chemical suppliers, from large-scale manufacturers to specialized laboratory chemical providers. The primary stereoisomer available is the endo form, which is more prevalent.[1] Suppliers offer various grades and purities, and it is recommended to request specific certificates of analysis for lot-to-lot consistency.
Key Commercial Suppliers Include:
-
TCI America: A well-established supplier of laboratory and specialty chemicals, offering this compound with a stated purity of over 95.0% as determined by gas chromatography.[2][3]
-
BOC Sciences: A supplier of a wide range of chemicals for the pharmaceutical and biotechnology industries, providing this compound with a purity of 95%.[]
-
EvitaChem: A supplier of chemical compounds for research and development, listing this compound in their catalog.[1]
-
VIVAN Life Sciences: This company offers derivatives of this compound, such as Hydroxy Dicyclopentadiene, and provides supporting analytical data like CoA, MASS, NMR, and HPLC.[5]
-
Fisher Scientific: A major distributor of scientific products, listing this compound from TCI America.[6]
-
ChemicalBook: An online chemical marketplace that lists multiple suppliers and manufacturers of this compound and its derivatives, providing a platform for sourcing from various global suppliers.
It is important to note that the availability and product specifications can vary between suppliers and regions. Researchers should contact the suppliers directly for the most current information and to request detailed analytical data.
Technical Data
The following table summarizes the key quantitative data for this compound, compiled from various technical datasheets and chemical databases.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene, Tricyclo[5.2.1.0²,⁶]dec-3-ene | [2][3] |
| CAS Number | 4488-57-7 | [2][3] |
| Molecular Formula | C₁₀H₁₄ | [2][3] |
| Molecular Weight | 134.22 g/mol | [2][3] |
| Appearance | White or colorless crystalline powder/solid | [][6] |
| Purity (typical) | >95.0% (GC) | [2][3][] |
| Melting Point | 49 °C | [] |
| Boiling Point | 185.6 °C at 760 mmHg | [] |
| Density | 1.011 g/cm³ | [] |
| Solubility in Water | 33.36 mg/L @ 25 °C (estimated) | [] |
| Storage Temperature | Refrigerated (0-10°C) | [3] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the partial hydrogenation of dicyclopentadiene (DCPD).[1] The reaction involves the selective saturation of one of the two double bonds in the DCPD molecule. The endo isomer of DCPD is the common starting material, which is readily available from the dimerization of cyclopentadiene.
Generalized Experimental Protocol: Hydrogenation of Dicyclopentadiene
This protocol provides a general outline for the synthesis of this compound. Specific reaction conditions, including catalyst choice, solvent, temperature, and pressure, may be optimized for yield and purity.
Materials:
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%) or other suitable hydrogenation catalysts (e.g., Nickel-based catalysts)
-
Solvent (e.g., ethanol, ethyl acetate, or a hydrocarbon solvent)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for reactions under controlled atmosphere and pressure.
Procedure:
-
Reactor Setup: A pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge is assembled and dried.
-
Charging the Reactor: The reactor is charged with endo-dicyclopentadiene and a suitable solvent. The Pd/C catalyst is then added carefully under an inert atmosphere to prevent ignition.
-
Inerting: The reactor is sealed and purged several times with an inert gas (nitrogen or argon) to remove any residual air.
-
Hydrogenation: The inert gas is replaced with hydrogen, and the reactor is pressurized to the desired level. The reaction mixture is stirred vigorously and may be heated to a specific temperature to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen (pressure drop) and by periodic sampling and analysis using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released. The reaction mixture is then filtered to remove the catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude this compound can be further purified by distillation or recrystallization to obtain the desired purity.
Chemical Workflow and Logical Relationships
The following diagram illustrates the typical synthesis workflow for this compound, starting from the cracking of petroleum feedstocks to the final purified product.
References
- 1. Buy this compound (EVT-300576) | 4488-57-7 [evitachem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 5,6-Dihydrodicyclopentadiene | 4488-57-7 | TCI AMERICA [tcichemicals.com]
- 5. Synthesis, characterization and application of crosslinked functionalized polydicyclopentadiene [dspace.library.uvic.ca]
- 6. 5,6-Dihydrodicyclopentadiene 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
A Technical Guide to the Retro-Diels-Alder Reaction of Dicyclopentadiene
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the retro-Diels-Alder reaction for the production of cyclopentadiene (B3395910) (CPD) from its dimer, dicyclopentadiene (B1670491) (DCPD). It covers the underlying reaction mechanism, thermodynamics, kinetics, detailed experimental protocols, and the applications of cyclopentadiene in research and development.
Introduction and Significance
Cyclopentadiene (CPD) is a highly reactive and versatile conjugated diene, making it a cornerstone reagent in organic synthesis.[1][2] Its utility stems from its rapid participation in Diels-Alder cycloadditions to form complex bicyclic structures, which are valuable scaffolds in medicinal chemistry and materials science.[1][3] Furthermore, CPD is the precursor to the cyclopentadienyl (B1206354) anion (Cp⁻), a fundamental ligand in organometallic chemistry used to synthesize metallocenes and other catalysts.[4] Some of these organometallic complexes have been investigated for their potent anticancer activities.[5]
However, cyclopentadiene's high reactivity presents a challenge for storage; at room temperature, it readily undergoes a Diels-Alder reaction with itself to form the more stable dimer, dicyclopentadiene (DCPD).[6] Consequently, CPD is not commercially available in its monomeric form. Instead, it is generated in situ as needed by a thermal retro-Diels-Alder reaction, commonly referred to as "cracking" dicyclopentadiene.[6][7][8] This guide details the principles and practices of this essential laboratory and industrial process.
Reaction Mechanism and Thermodynamics
The conversion between DCPD and CPD is a reversible pericyclic reaction.[6] The dimerization of CPD to DCPD is the Diels-Alder reaction, while the thermal decomposition of DCPD back to CPD is a retro-Diels-Alder reaction.[6]
-
Diels-Alder (Dimerization): Favored at lower temperatures (e.g., room temperature), this reaction is spontaneous and exothermic. Two molecules of CPD react, with one acting as the diene and the other as the dienophile, to form the DCPD adduct. The reaction predominantly yields the kinetically favored endo isomer.[3][6][9]
-
Retro-Diels-Alder (Cracking): This reaction is favored at high temperatures (typically >150°C).[10] The process is endothermic and results in a net increase in entropy as one molecule of DCPD cleaves into two molecules of CPD.[6][11] This entropy-driven nature is why high temperatures are required to shift the equilibrium toward the monomer.[6]
The equilibrium nature of this reaction is a classic example of thermodynamic control.
Caption: Reversible equilibrium between DCPD and CPD.
Reaction Kinetics
The thermal decomposition of DCPD is a unimolecular reaction.[12] Kinetic studies show that high temperatures and short residence times are crucial for maximizing the yield of CPD.[9] These conditions favor the desired retro-Diels-Alder reaction while minimizing subsequent side reactions, such as oligomerization or polymerization of the highly reactive CPD monomer.[9] In industrial settings, this process is often managed through reactive distillation.[13]
Table 1: Physical Properties of Reactant and Product
| Property | Dicyclopentadiene (DCPD) | Cyclopentadiene (CPD) |
| Formula | C₁₀H₁₂ | C₅H₆ |
| Molar Mass | 132.21 g/mol | 66.10 g/mol |
| Appearance | Colorless liquid or solid | Colorless liquid[4] |
| Boiling Point | ~170 °C (338 °F; 443 K)[14] | 39 to 43 °C (102 to 109 °F)[4] |
| Melting Point | 32.5 °C (90.5 °F; 305.6 K) | -90 °C (-130 °F; 183 K)[4] |
| Density | 0.979 g/cm³[14] | 0.802 g/cm³[4] |
| Storage | Stable at room temperature | Dimerizes at room temperature; store at ≤ -20°C |
Experimental Protocol: Laboratory-Scale Cracking of Dicyclopentadiene
This section provides a detailed methodology for the preparation of cyclopentadiene monomer in a laboratory setting. The procedure involves the fractional distillation of DCPD.
Required Apparatus
-
Heating mantle or oil bath
-
Round-bottom flask (e.g., 250 mL)
-
Fractionating column or a Friedrichs condenser
-
Claisen or simple distillation head with a thermometer
-
Water-cooled condenser
-
Receiving flask (e.g., 100 mL)
-
Dry ice-acetone bath or cryocooler
-
Inert gas source (Nitrogen or Argon) with bubbler
-
Boiling chips or magnetic stir bar
Step-by-Step Procedure
-
Apparatus Assembly: Assemble the distillation apparatus as illustrated in the workflow diagram below. Place 100 mL of commercial dicyclopentadiene and a few boiling chips into the 250-mL round-bottom flask.[15]
-
Inert Atmosphere: Purge the system with a slow stream of an inert gas like nitrogen to prevent oxidation and potential polymerization initiated by atmospheric oxygen.[15] Maintain a slight positive pressure throughout the reaction.
-
Heating: Gently heat the flask using a heating mantle or an oil bath to a temperature of 160-210°C.[10][15] The DCPD will begin to boil and reflux.
-
Cracking and Distillation: As the DCPD vapor passes through the hot zone and up the column, it "cracks" into two molecules of cyclopentadiene. Due to its much lower boiling point (41°C), the freshly formed CPD will distill over while any unreacted DCPD (bp 170°C) will reflux back into the flask.[10][15] The temperature at the distillation head should be maintained between 38-46°C.[10]
-
Collection: Collect the distilled cyclopentadiene in the receiving flask, which should be deeply immersed in a dry ice-acetone bath (-78°C).[15] This rapid cooling is critical to prevent the CPD from re-dimerizing.
-
Monitoring and Completion: Continue the distillation until a sufficient amount of CPD is collected or until about two-thirds of the initial DCPD has been consumed.[10] Do not distill to dryness, as the residue can become viscous or solidify upon cooling, making cleanup difficult.[7][10]
-
Storage: The collected cyclopentadiene is highly pure monomer. It should be used immediately or stored at -78°C (dry ice) or at least -20°C (standard freezer) to inhibit dimerization.[15]
Caption: Workflow for the laboratory synthesis of cyclopentadiene.
Quantitative Experimental Data
The following table summarizes typical parameters for a laboratory-scale preparation.
Table 2: Typical Laboratory Reaction Parameters
| Parameter | Value / Condition | Source |
| Reactant | 100-200 mL Dicyclopentadiene | [10][15] |
| Heating Bath Temp. | 160 - 210 °C | [10][15] |
| Distillate Temp. | 36 - 46 °C | [10][15] |
| Receiver Temp. | -78 °C (Dry ice/acetone) | [15] |
| Atmosphere | Inert (Nitrogen or Argon) | [15] |
| Typical Yield | ~85-95% | [10] |
| Reaction Time | 4-5 hours (for ~130 mL) | [10] |
Applications in Research and Drug Development
Freshly cracked cyclopentadiene is a pivotal starting material for numerous applications relevant to the scientific research and pharmaceutical industries.
-
Diels-Alder Reactions: As one of the most reactive dienes available, CPD is widely used in [4+2] cycloaddition reactions to construct complex polycyclic molecules.[1] This strategy is employed in the total synthesis of natural products and in the creation of novel molecular scaffolds for drug discovery.
-
Organometallic Chemistry: Deprotonation of CPD yields the cyclopentadienyl anion (Cp⁻), an aromatic and sterically important ligand.[4] Cp-based ligands are integral to a vast number of organometallic compounds, including catalysts for polymerization (e.g., EPDM rubbers) and fine chemical synthesis.[4]
-
Anticancer Drug Development: Metallocenes, particularly derivatives of ferrocene (B1249389) and titanocene, have been extensively studied as potential anticancer agents. More recently, molybdenum-cyclopentadienyl complexes have demonstrated strong cytotoxic activity against cancer cell lines.[5] The ability to functionalize the cyclopentadienyl ring itself has opened new avenues for tuning the biological activity of these potential drugs.[5]
-
Materials Science: DCPD and CPD are precursors to a range of polymers and resins, including unsaturated polyester (B1180765) resins and cyclic olefin copolymers (COCs), which have applications from specialty plastics to electronics.[16][17]
References
- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Cyclopentadiene - Wikipedia [en.wikipedia.org]
- 5. Cyclopentadienyl-Based Anticancer Drugs: Improvement of Cytotoxic Activity through Functionalisation of the π Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Diels-Alder Reaction [cs.gordon.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Solar driven uphill conversion of dicyclopentadiene to cyclopentadiene: an important synthon for energy systems and fine chemicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. research.usfq.edu.ec [research.usfq.edu.ec]
- 13. repository.gatech.edu [repository.gatech.edu]
- 14. Industrial production method of dicyclopentadiene_Chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Page loading... [guidechem.com]
- 17. mdpi.com [mdpi.com]
Spontaneous dimerization of cyclopentadiene to dicyclopentadiene
An In-depth Technical Guide on the Spontaneous Dimerization of Cyclopentadiene (B3395910) to Dicyclopentadiene (B1670491)
Introduction
Cyclopentadiene (CPD) is a highly reactive, cyclic diene that holds a unique position in organic chemistry.[1][2] A notable characteristic of cyclopentadiene is its propensity to undergo a spontaneous self-Diels-Alder reaction at room temperature, leading to the formation of its dimer, dicyclopentadiene (DCPD).[2][3][4][5] This dimerization is a reversible process, with the equilibrium between the monomer and dimer being highly dependent on temperature.[1][4][6] Due to its high reactivity and short shelf-life as a monomer, cyclopentadiene is typically generated fresh for synthetic use by heating the dicyclopentadiene dimer, a process known as "cracking".[3][5][6][7] This guide provides a detailed examination of the mechanism, thermodynamics, kinetics, and experimental protocols associated with this fundamental reaction.
Reaction Mechanism: A Diels-Alder Cycloaddition
The dimerization of cyclopentadiene is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, where one molecule of CPD acts as the conjugated diene and a second molecule acts as the dienophile.[2][8] The reaction is concerted, proceeding through a single, cyclic transition state.[3][5]
Stereoselectivity: The reaction is highly stereoselective. Two primary diastereomeric products can be formed: the endo and exo isomers.
-
Endo Product: This isomer is the kinetically favored product, forming significantly faster.[8] This preference is explained by the principle of maximum overlap of pi-orbitals in the transition state, where the electron-withdrawing groups of the dienophile are positioned under the diene system.[2] At room temperature, the product is formed in a ratio of better than 99:1 (endo:exo).[6]
-
Exo Product: Although formed much more slowly, the exo isomer is the thermodynamically more stable product by approximately 0.7 kcal/mol.[1][6][9] Prolonged heating of dicyclopentadiene will lead to an equilibrium mixture enriched in the exo isomer.[6]
Thermodynamics
The dimerization is an exothermic process with a large negative entropy change, reflecting the conversion of two molecules into one.[3] At room temperature, the reaction is highly exergonic, with an equilibrium constant of approximately 106, strongly favoring the dimer.[3][5] However, as the temperature increases, the TΔS term becomes more significant, making the Gibbs free energy less negative. Above 150°C, the reverse reaction, known as the retro-Diels-Alder, becomes favorable, allowing for the regeneration of the cyclopentadiene monomer.[5][6]
Table 1: Thermodynamic Parameters for Cyclopentadiene Dimerization
| Parameter | Value | Conditions / Notes | Reference |
| ΔH° | -18 kcal/mol | Vapor phase equilibrium measurements. | [6] |
| -9.22 ± 0.3 kcal/mol | Liquid phase, 25°C, per mole of monomer. | [9][10][11] | |
| ΔS° | -40 cal/(mol·K) (e.u.) | Vapor phase equilibrium measurements. | [6] |
| ΔG° | Corresponds to Keq ≈ 106 | At room temperature. | [3][5] |
| Stability Difference | exo is ~0.7 kcal/mol more stable | [1][6][9] | |
| Heat of Formation (endo-DCPD) | 31.1 ± 0.5 kcal/mol | Solid | [9][11] |
| 42.2 ± 0.6 kcal/mol | Gaseous | [9][11] |
Kinetics
The dimerization follows second-order kinetics. The reaction proceeds at a moderate rate at room temperature, with about 50% of neat cyclopentadiene converting to the dimer in 24 hours.[6][12] The formation of the endo product is significantly faster than the exo product, by two to three orders of magnitude in the temperature range of 40-120°C.[1][9]
Table 2: Kinetic Data for Cyclopentadiene Dimerization
| Parameter | Value | Temperature | Conditions / Notes | Reference |
| Rate Constant (k) | 8.3 x 10-7 M-1s-1 | 25°C | For endo-DCPD formation. | [1] |
| 1.13 x 10-3 M-1s-1 | 120°C | [1][9] | ||
| Half-life (t1/2) | ~28 hours | 25°C | Neat cyclopentadiene (11.9 M). | [1] |
| Activation Energy (Ea) | ~17 kcal/mol | Experimental, in solution. | [10] | |
| Activation Enthalpy (ΔH‡) | 17.8 kcal/mol | DFT calculation, gas phase. | [10] |
Experimental Protocols
Preparation of Cyclopentadiene Monomer (Cracking of Dicyclopentadiene)
Since cyclopentadiene is not commercially available as a stable monomer, it must be freshly prepared before use via a retro-Diels-Alder reaction.[3][6]
Methodology:
-
Apparatus Setup: Arrange a fractional distillation apparatus. A 100 mL flask is suitable for the dicyclopentadiene charge.[12] The receiving flask should be cooled in an ice bath to prevent the freshly distilled monomer from re-dimerizing.
-
Heating: Heat the dicyclopentadiene in the distillation flask to a temperature just below its boiling point (170°C).[3][5] An electric heating mantle is recommended for controlled heating.[12]
-
Distillation: The dimer will "crack" into two molecules of the monomer. The lower-boiling cyclopentadiene (b.p. 40-42°C) will distill over.[3][5][12]
-
Collection and Storage: Collect the distilled cyclopentadiene in the cooled receiving flask. The monomer is highly volatile and reactive. It should be kept on ice and used as soon as possible, ideally within a few hours, as significant dimerization occurs even at room temperature (approximately 8% in 4 hours).[12]
Monitoring the Dimerization Reaction
Several analytical techniques can be employed to study the kinetics of the dimerization.
Methodology:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with the reaction. Both isothermal and dynamic (temperature ramp) experiments can be conducted in sealed DSC pans to determine kinetic parameters like the rate constant and activation energy.[10]
-
Dilatometry: This method follows the reaction progress by measuring the change in volume of the liquid phase, as the density of the dimer is different from the monomer. It is particularly useful for determining the initial second-order rate constant.[9][10][11]
-
Gas Chromatography (GC): GC analysis is used to separate and quantify the concentrations of cyclopentadiene and dicyclopentadiene in reaction mixtures over time. Samples are taken from the reaction vessel at specific intervals, and the change in concentration is used to determine the reaction rate.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of monomer peaks and the appearance of dimer peaks, allowing for the calculation of conversion and reaction rates.[15]
References
- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Dicyclopentadiene - Wikipedia [en.wikipedia.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. repository.gatech.edu [repository.gatech.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.latech.edu [chem.latech.edu]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Thermodynamic Properties of Dihydrodicyclopentadiene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of dihydrodicyclopentadiene (DHDCPD) isomers. Due to a scarcity of direct experimental data for DHDCPD, this document leverages a combination of computational data and established thermodynamic principles for related compounds, namely dicyclopentadiene (B1670491) (DCPD) and tetrahydrodicyclopentadiene (B3024363) (THDCPD). This approach provides valuable insights into the stability and behavior of DHDCPD isomers, which are crucial for applications in materials science, high-energy-density fuels, and as building blocks in organic synthesis.
Introduction to this compound Isomers
This compound (C10H14) exists as two primary stereoisomers: endo-DHDCPD and exo-DHDCPD. These isomers arise from the partial hydrogenation of dicyclopentadiene (DCPD) and are intermediates in the synthesis of the fully saturated tetrahydrodicyclopentadiene (THDCPD), a key component of high-energy-density fuels like JP-10. The stereochemistry of these isomers significantly influences their physical and thermodynamic properties, impacting their reactivity and potential applications. Understanding the relative stabilities and thermodynamic parameters of these isomers is essential for optimizing synthesis, purification, and application processes.
Thermodynamic Data
Table 1: Thermodynamic Properties of this compound (DHDCPD) Isomers
| Property | exo-Dihydrodicyclopentadiene | endo-Dihydrodicyclopentadiene |
| Enthalpy of Formation (hf) | -0.05 kJ/mol (Joback Method)[1] | Data not available |
| Gibbs Free Energy of Formation (gf) | 225.72 kJ/mol (Joback Method)[1] | Data not available |
| Enthalpy of Fusion (hfus) | 16.25 kJ/mol (Joback Method)[1] | Data not available |
| Enthalpy of Vaporization (hvap) | 37.75 kJ/mol (Joback Method)[1] | Data not available |
Disclaimer: The data presented for exo-DHDCPD are estimations from a computational method and should be used with an understanding of their predictive nature.
Table 2: Thermodynamic Properties of Dicyclopentadiene (DCPD) Isomers for Comparison
| Property | exo-Dicyclopentadiene | endo-Dicyclopentadiene |
| Enthalpy of Formation (Gas, ΔfH°gas) | 41.5 ± 0.6 kcal/mol (Predicted)[2] | 42.2 ± 0.6 kcal/mol (Experimental)[2] |
| Enthalpy of Formation (Solid, ΔfH°solid) | Data not available | 116.7 kJ/mol[3] |
| Standard Entropy (Solid, S°solid,1 bar) | Data not available | 230.0 J/mol·K[3] |
| Note: | The exo isomer is thermodynamically more stable by approximately 0.7 kcal/mol.[2] |
Experimental Protocols
The determination of the thermodynamic properties of hydrocarbons like this compound isomers involves several key experimental techniques. While specific protocols for DHDCPD are not widely published, the following methodologies are standard for such compounds.
Bomb Calorimetry for Enthalpy of Combustion and Formation
The standard enthalpy of formation (ΔfH°) of a hydrocarbon is typically determined indirectly from its enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of the purified DHDCPD isomer is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to contact the sample.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm) to ensure complete combustion.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).
-
Calculation: The heat released by the combustion (q_combustion) is calculated from the temperature change and the heat capacity of the calorimeter system (C_calorimeter), which is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.
-
q_calorimeter = C_calorimeter * ΔT
-
q_combustion = -q_calorimeter
-
-
Enthalpy of Combustion: The molar enthalpy of combustion is calculated from the heat of combustion and the number of moles of the sample.
-
Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO2 and H2O) and the experimentally determined enthalpy of combustion.[4][5][6]
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry is employed to measure the enthalpy changes associated with phase transitions, such as fusion (melting) and crystallization.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the DHDCPD isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Thermal Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating or cooling ramp.
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the program progresses.
-
Data Analysis: A phase transition in the sample results in an endothermic (e.g., melting) or exothermic (e.g., crystallization) peak in the DSC thermogram. The enthalpy of the transition is determined by integrating the area of the peak. The temperature at the peak maximum or onset provides the transition temperature.[7][8][9][10][11]
Vapor Pressure Measurement
Vapor pressure data as a function of temperature can be used to determine the enthalpy of vaporization (ΔHvap) using the Clausius-Clapeyron equation.
Methodology:
-
Apparatus: A common method involves a static apparatus where the purified liquid sample is placed in a thermostatted vessel connected to a pressure measuring device.
-
Degassing: The sample must be thoroughly degassed to remove any dissolved volatile impurities.
-
Equilibrium Measurement: The sample is heated to a series of constant temperatures, and the corresponding vapor pressure is measured once equilibrium between the liquid and vapor phases is established.
-
Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line. The slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant.[12][13][14]
Isomerization of this compound
The interconversion between the endo and exo isomers is a critical aspect of the chemistry of dicyclopentadiene derivatives. Generally, the endo isomer is the kinetic product of the Diels-Alder reaction used in its synthesis, while the exo isomer is the thermodynamically more stable product. The isomerization can be achieved catalytically.
The following diagram illustrates the conceptual workflow for the catalytic isomerization of endo-DHDCPD to the more stable exo-DHDCPD, a process analogous to that of the well-studied tetrahydrodicyclopentadiene.[15][16]
Conclusion
The thermodynamic properties of this compound isomers are of significant interest for their application in advanced materials and as high-energy-density fuel precursors. While direct experimental data for these compounds are limited, computational methods and analogies to closely related molecules like dicyclopentadiene and tetrahydrodicyclopentadiene provide valuable estimations. The exo isomer is predicted to be the more thermodynamically stable form. The experimental protocols outlined in this guide provide a framework for the future acquisition of precise thermodynamic data for these important chemical intermediates. Further research, both experimental and computational, is warranted to fully characterize the thermodynamic landscape of the this compound isomer system.
References
- 1. chemeo.com [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. endo-Dicyclopentadiene [webbook.nist.gov]
- 4. biopchem.education [biopchem.education]
- 5. web.williams.edu [web.williams.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. linseis.com [linseis.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. rroij.com [rroij.com]
- 11. youtube.com [youtube.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. vscht.cz [vscht.cz]
- 14. esig.org [esig.org]
- 15. Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Quantum Chemical Calculations of Dihydrodicyclopentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodicyclopentadiene (DHDCPD), with the chemical formula C₁₀H₁₄, is a partially saturated derivative of dicyclopentadiene (B1670491) (DCPD). It exists as two primary stereoisomers: endo-DHDCPD and exo-DHDCPD. These molecules are important intermediates in various chemical processes, including the synthesis of high-energy density fuels and polymers. Quantum chemical calculations have proven to be an invaluable tool for understanding the structural, energetic, and reactive properties of DHDCPD isomers, providing insights that are often difficult to obtain through experimental methods alone. This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound, summarizing key quantitative data, outlining computational methodologies, and visualizing relevant chemical and computational workflows.
Computational Methodologies
The primary computational method employed for the study of this compound and its related compounds is Density Functional Theory (DFT). DFT offers a good balance between computational cost and accuracy for systems of this size.
Typical Computational Protocol
A standard computational workflow for investigating the properties of DHDCPD isomers is outlined below. This protocol is based on common practices in computational chemistry for molecules of similar complexity.
-
Initial Structure Generation : Three-dimensional structures of endo- and exo-DHDCPD are generated using standard molecular modeling software.
-
Geometry Optimization : The initial structures are then optimized to find the lowest energy conformation. This is typically performed using a DFT functional such as B3LYP in conjunction with a basis set like cc-pVTZ. The optimization process continues until the forces on each atom are close to zero, and the structure represents a minimum on the potential energy surface.
-
Frequency Calculation : Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra (e.g., IR and Raman) of the molecule. Thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are also derived from these calculations.
-
Single-Point Energy Calculation : For higher accuracy in energy determination, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set.
-
Property Calculation : Various molecular properties can be calculated from the optimized structures and wavefunctions, including molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and NMR chemical shifts.
Data Presentation: Calculated Properties of this compound Isomers
While specific comprehensive tables for DHDCPD were not found in the initial search, the following tables represent the types of quantitative data typically generated from quantum chemical calculations for related compounds and what would be expected for DHDCPD. The values for the closely related tetrahydrodicyclopentadiene (B3024363) (THDCPD) are presented as a reference.
| Property | endo-THDCPD | exo-THDCPD | Method | Reference |
| Relative Energy (kJ/mol) | 15.51 | 0.00 | DFT | [1] |
Table 1: Relative energies of tetrahydrodicyclopentadiene (THDCPD) isomers. The exo-isomer is found to be more stable than the endo-isomer.[1]
| Property | Description |
| Bond Lengths (Å) | Key bond lengths, such as C-C and C-H bonds, are calculated to provide a detailed geometric description of the molecule. |
| Bond Angles (degrees) | The angles between adjacent bonds are determined to define the three-dimensional shape of the molecule. |
| Dihedral Angles (degrees) | These angles describe the torsion around chemical bonds and are crucial for defining the overall conformation of the molecule. |
Table 2: Key geometric parameters calculated for this compound isomers.
| Property | Description |
| Vibrational Frequencies (cm⁻¹) | The frequencies of the fundamental vibrational modes of the molecule are calculated. These can be compared with experimental IR and Raman spectra. |
| Zero-Point Vibrational Energy (ZPVE) (kJ/mol) | The energy of the molecule at 0 Kelvin due to its vibrational motion. This is an important correction for electronic energy calculations. |
| Enthalpy (H) (Hartree) | The total energy of the molecule, including thermal contributions. |
| Gibbs Free Energy (G) (Hartree) | A measure of the thermodynamic potential of the molecule, which takes into account both enthalpy and entropy. |
Table 3: Calculated thermodynamic and vibrational properties of this compound isomers.
Signaling Pathways and Experimental Workflows
Quantum chemical calculations are instrumental in elucidating reaction mechanisms. A key process involving this compound is its formation via the selective hydrogenation of dicyclopentadiene.
Hydrogenation of Dicyclopentadiene
The hydrogenation of dicyclopentadiene (DCPD) to tetrahydrodicyclopentadiene (THDCPD) is a consecutive reaction where this compound (DHDCPD) is a key intermediate.[2][3] DFT simulations have confirmed that the double bond in the more strained norbornene ring of DCPD is hydrogenated first, leading to the formation of 8,9-dihydrodicyclopentadiene (a specific isomer of DHDCPD).[1]
Hydrogenation of Dicyclopentadiene.
Computational Workflow for DHDCPD Analysis
The logical flow of a typical computational study on DHDCPD isomers is depicted below. This workflow starts with the initial molecular structures and proceeds through various levels of calculation to arrive at a detailed understanding of the isomers' properties.
Computational analysis workflow for DHDCPD.
Conclusion
Quantum chemical calculations, particularly using Density Functional Theory, provide a powerful framework for the detailed investigation of this compound isomers. These computational approaches yield valuable quantitative data on the geometric, energetic, and vibrational properties of endo- and exo-DHDCPD, which are essential for understanding their relative stabilities and reactivities. The insights gained from these calculations are critical for applications in catalyst design, polymer chemistry, and the development of advanced fuels. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an increasingly important role in the rational design and optimization of chemical processes involving this compound and related compounds.
References
The Evolution of Dihydrodicyclopentadiene Chemistry: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrodicyclopentadiene (DHDCPD), a partially hydrogenated derivative of dicyclopentadiene (B1670491) (DCPD), represents a significant nexus in the landscape of industrial and academic chemistry. Its unique strained ring system and remaining unsaturation make it a versatile intermediate for the synthesis of a wide array of complex molecules, from high-energy-density fuels to advanced polymer materials. While often overshadowed by its precursor, DCPD, and its fully saturated analogue, tetrahydrodicyclopentadiene (B3024363) (THDCPD), the historical development of DHDCPD chemistry is a compelling narrative of the advancement in selective hydrogenation catalysis and the ever-expanding quest for novel molecular architectures. This technical guide provides a comprehensive overview of the historical development, synthesis, key reactions, and applications of this compound, with a focus on providing researchers and professionals with actionable data and methodologies.
Historical Perspective: From a Byproduct to a Key Intermediate
The story of this compound is intrinsically linked to the chemistry of its parent molecule, dicyclopentadiene (DCPD). DCPD was first identified in the 1890s as a component of coal tar, and for many years, its complex structure was a subject of scientific debate. The correct structure, a result of a Diels-Alder dimerization of two cyclopentadiene (B3395910) units, was finally elucidated in 1931 by the pioneering work of Alder and his contemporaries.
The advent of steam cracking of petroleum in the mid-20th century led to the large-scale availability of DCPD as a byproduct of ethylene (B1197577) production. This abundance spurred research into its chemical transformations, with hydrogenation being one of the most fundamental. Early studies on the hydrogenation of DCPD were primarily focused on the production of the fully saturated tetrahydrodicyclopentadiene (THDCPD), a precursor to the high-energy-density fuel JP-10.
This compound emerged as a key intermediate in this process. Researchers discovered that the two double bonds in the endo-DCPD molecule exhibit different reactivities. The double bond in the norbornene ring is more strained and sterically accessible, making it more susceptible to catalytic hydrogenation than the double bond in the cyclopentene (B43876) ring. This difference in reactivity opened the door to the selective hydrogenation of DCPD to yield DHDCPD. The development of catalysts with high selectivity for this partial hydrogenation has been a central theme in the historical progression of DHDCPD chemistry.
Synthesis of this compound: The Art of Selective Hydrogenation
The primary route to this compound is the selective catalytic hydrogenation of dicyclopentadiene. The goal is to add one mole of hydrogen across the more reactive norbornene double bond while leaving the cyclopentene double bond intact.
Catalytic Systems
A variety of catalytic systems have been explored for the selective hydrogenation of DCPD. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity for DHDCPD, minimizing the over-hydrogenation to THDCPD.
-
Nickel-based Catalysts: Raney nickel and supported nickel catalysts, such as Ni/γ-Al2O3 and Ni@SiO2, have been extensively studied.[1] These catalysts are often favored for their cost-effectiveness.
-
Palladium-based Catalysts: Palladium catalysts, particularly supported on carbon (Pd/C) or alumina (B75360) (Pd/Al2O3), are highly effective for this transformation.[2] They often exhibit high activity and selectivity under milder conditions compared to nickel catalysts.[2]
-
Other Noble Metal Catalysts: While less common due to cost, platinum and rhodium catalysts have also been investigated.
Quantitative Data on Catalyst Performance
The following table summarizes the performance of various catalytic systems in the hydrogenation of dicyclopentadiene, with a focus on the yield and selectivity for DHDCPD and THDCPD.
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | DHDCPD Yield (%) | THDCPD Yield (%) | Selectivity for DHDCPD (%) | Reference |
| Ni/γ-Al2O3 (30 wt% Ni) | 110 | 5.0 | - | - | 93.0 | - | [3] |
| SRNA-4 (Nickel alloy) | 100-130 | 1.5 | - | Major Intermediate | 98.5 | High | [2] |
| Pd-nanoparticles | 60 | 0.5 | Toluene | High (7:1 ratio to THDCPD) | Low | High | [2] |
| Pd/C | 50-90 | 0.5-1.5 | Ethanol | Variable | Variable | Dependent on conditions | [2] |
| Ni@SiO2 | 20-120 | 5.0 | - | - | >92 | - | [1] |
| Pd/Al2O3 | 160 | - (formic acid as H2 source) | Isopropanol | - | 99.0 | - | [1] |
Note: The table highlights that reaction conditions can be tuned to favor either the partial hydrogenation product (DHDCPD) or the fully hydrogenated product (THDCPD). Lower pressures and temperatures with palladium catalysts tend to favor DHDCPD formation.
Experimental Protocol: Selective Hydrogenation of Dicyclopentadiene using a Palladium Catalyst
The following is a representative experimental protocol for the selective hydrogenation of DCPD to DHDCPD, based on procedures described in the literature.
Materials:
-
Endo-dicyclopentadiene (endo-DCPD)
-
Palladium on activated carbon (5% Pd/C)
-
Solvent (e.g., ethanol, toluene)
-
Hydrogen gas
-
Autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge
Procedure:
-
The autoclave reactor is charged with endo-DCPD and the solvent.
-
The Pd/C catalyst is added to the mixture (typically 0.1-1 mol% relative to the substrate).
-
The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 0.5-1.5 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
The progress of the reaction is monitored by analyzing aliquots of the reaction mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the relative amounts of DCPD, DHDCPD, and THDCPD.
-
Once the desired conversion and selectivity are achieved, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by distillation or recrystallization to obtain pure this compound.
Key Reactions of this compound
The presence of a remaining double bond in the cyclopentene ring of DHDCPD allows for a rich variety of subsequent chemical transformations.
-
Further Hydrogenation: DHDCPD can be fully hydrogenated to tetrahydrodicyclopentadiene (THDCPD) using more forcing reaction conditions or more active catalysts.
-
Diels-Alder Reactions: The double bond in DHDCPD can act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex polycyclic systems.
-
Polymerization: DHDCPD can be used as a monomer in ring-opening metathesis polymerization (ROMP) to produce polymers with high thermal stability and mechanical strength.
-
Oxidation and Functionalization: The double bond can be subjected to various oxidation reactions to introduce functional groups such as epoxides, diols, or carbonyls, opening up avenues for further synthetic modifications.
Visualization of Key Processes
Synthesis Pathway of this compound and its Derivatives
The following diagram illustrates the synthetic pathway from cyclopentadiene to this compound and its further transformation to tetrahydrodicyclopentadiene, highlighting the endo and exo isomers.
Caption: Synthetic pathway from cyclopentadiene to DHDCPD and its derivatives.
Experimental Workflow for Catalyst Screening in DHDCPD Synthesis
This diagram outlines a typical experimental workflow for screening different catalysts for the selective hydrogenation of DCPD to DHDCPD.
Caption: Workflow for catalyst screening in DHDCPD synthesis.
Applications of this compound and its Derivatives
The chemistry of DHDCPD has enabled the development of a range of valuable products:
-
High-Energy-Density Fuels: As an intermediate in the synthesis of exo-THDCPD, DHDCPD plays a crucial role in the production of high-performance jet fuels like JP-10.
-
Polymers and Resins: DHDCPD and its derivatives are used as monomers in the production of specialty polymers with high thermal stability, chemical resistance, and desirable mechanical properties. These polymers find applications in coatings, adhesives, and engineering plastics.
-
Fine Chemicals and Pharmaceuticals: The functionalization of the DHDCPD scaffold provides access to a variety of complex polycyclic molecules that can serve as building blocks in the synthesis of fine chemicals and pharmaceutical intermediates. The rigid, three-dimensional structure of the DHDCPD core can be a valuable design element in medicinal chemistry.
Future Outlook
The historical development of this compound chemistry has been a journey of refining catalytic processes to achieve greater selectivity and efficiency. Future research in this area is likely to focus on several key aspects:
-
Development of Novel Catalysts: The design of more active, selective, and reusable catalysts, potentially based on earth-abundant metals or novel nanomaterials, will continue to be a major research driver.
-
Green Chemistry Approaches: The use of greener solvents, lower reaction temperatures and pressures, and alternative hydrogen sources (e.g., transfer hydrogenation) will be increasingly important.
-
Asymmetric Synthesis: The development of methods for the enantioselective synthesis of DHDCPD derivatives will open up new possibilities in chiral materials and pharmaceuticals.
-
New Applications: The exploration of DHDCPD and its derivatives as building blocks for new materials with tailored properties, such as advanced composites and functional polymers, will continue to expand the utility of this versatile intermediate.
References
Methodological & Application
Application Note: Selective Synthesis of Dihydrodicyclopentadiene
AN-CHEM-024
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the selective synthesis of dihydrodicyclopentadiene (DHDCPD) via the partial hydrogenation of dicyclopentadiene (B1670491) (DCPD). DHDCPD is a valuable building block in copolymerizations and specialty chemicals. The featured protocol utilizes a palladium nanoparticle catalyst under mild conditions to achieve high selectivity for the desired mono-hydrogenated product, minimizing the formation of the fully saturated tetrahydrodicyclopentadiene (B3024363) (THDCPD). Comparative data from other catalytic systems are also presented.
Introduction
Dicyclopentadiene (DCPD) is a readily available and low-cost compound produced as a by-product of steam cracking naphtha and gas oils.[1] Its unique structure, containing two double bonds with different reactivities, makes it a versatile precursor for a variety of chemical syntheses. The selective hydrogenation of one of these double bonds yields this compound (DHDCPD), an important monomer and intermediate. The hydrogenation of the double bond in the norbornene ring is generally more facile than the saturation of the cyclopentene (B43876) ring double bond.[1]
This application note details a highly selective method for producing DHDCPD using a palladium nanoparticle catalyst. This approach offers high conversion and selectivity under mild reaction conditions, along with a straightforward catalyst recycling concept.[1]
Reaction Pathway & Logic
The hydrogenation of dicyclopentadiene can proceed in a stepwise manner. The first hydrogenation step yields the desired this compound. Further hydrogenation leads to the formation of tetrahydrodicyclopentadiene. The selectivity of the reaction is crucial and can be controlled by the choice of catalyst and reaction parameters such as hydrogen pressure.[1]
Caption: Reaction pathway for the hydrogenation of DCPD.
Experimental Protocols
This section outlines the detailed methodology for the selective mono-hydrogenation of dicyclopentadiene using palladium nanoparticles as the catalyst.
3.1. Materials and Equipment
-
Reactants: Dicyclopentadiene (DCPD), technical grade
-
Catalyst: Palladium nanoparticle solution
-
Solvent: Suitable organic solvent (e.g., Toluene, Hexane)
-
Gas: Hydrogen (H₂), high purity
-
Apparatus: High-pressure autoclave/reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller; Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.
3.2. Procedure: Selective Hydrogenation using Pd Nanoparticles [1]
-
Reactor Setup: Charge the high-pressure reactor with dicyclopentadiene and the chosen solvent.
-
Catalyst Addition: Add the palladium nanoparticle catalyst solution to the reactor.
-
Purging: Seal the reactor and purge it several times with hydrogen gas to remove air.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar for high DHDCPD selectivity).
-
Reaction: Heat the reactor to the target temperature (e.g., 60 °C) while stirring. Maintain these conditions for the specified reaction time (e.g., 1 hour).
-
Cooling & Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Separation: The product mixture can be separated from the catalyst. For some nanocatalyst systems, a simple phase separation is sufficient for recycling.[1]
-
Analysis: Analyze the resulting product mixture using GC-MS to determine the conversion of DCPD and the selectivity towards DHDCPD and THDCPD.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Caption: Experimental workflow for DHDCPD synthesis.
Quantitative Data Summary
The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. The tables below summarize key performance indicators from different catalytic systems.
Table 1: Selective Hydrogenation of DCPD to DHDCPD using a Pd-Nanoparticle Catalyst [1]
| Parameter | Value | Conditions |
| Conversion | > 85% | 60 °C, 5 bar H₂, 1 hour |
| Selectivity (DHDCPD) | up to 95% | 60 °C, 5 bar H₂, 1 hour |
| DHDCPD:THDCPD Ratio | 7:1 | Lower H₂ Pressure |
| Catalyst Recyclability | ~75% conversion over several runs | Liquid-solid two-phase technique |
Table 2: Comparative Data from Other Catalytic Systems for DCPD Hydrogenation
| Catalyst System | Temperature | Pressure | Primary Product | Conversion | Yield / Selectivity | Reference |
| Ni-CeO₂(7:3)@C–400 °C | 100 °C | 2 MPa (~20 bar) | THDCPD | 100% | ~100% Selectivity | [2] |
| Ni/γ-Al₂O₃ | 110 °C | 5.0 MPa (50 bar) | endo-THDCPD | - | 93.0% Yield | [3] |
| SRNA-4 (Nickel alloy) | Lower Temp. vs Raney Ni | Optimized H₂ pressure | THDCPD | High activity | 8,9-DHDCPD as major intermediate | [1] |
| Pd/Al₂O₃ (Formic Acid as H₂ source) | 160 °C | N/A | endo-THDCPD | - | 99% Yield | [4] |
Conclusion
The selective hydrogenation of dicyclopentadiene to this compound can be achieved with high conversion and selectivity using palladium-based nanocatalysts under mild conditions. By carefully controlling reaction parameters, particularly hydrogen pressure, the formation of the fully hydrogenated byproduct, tetrahydrodicyclopentadiene, can be minimized. While nickel-based catalysts are also effective, they often favor the production of THDCPD, particularly under more forcing conditions.[2][3] The protocol described herein provides a reliable and efficient method for researchers requiring high-purity DHDCPD for further synthetic applications.
References
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Dihydrodicyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ring-opening metathesis polymerization (ROMP) of dihydrodicyclopentadiene (DHDCPD). This guide is intended for researchers in materials science, polymer chemistry, and drug development who are interested in the synthesis and application of poly(this compound).
Introduction
Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefin monomers. This compound (DHDCPD), a partially saturated derivative of dicyclopentadiene (B1670491) (DCPD), is an attractive monomer for ROMP due to the high ring strain of its norbornene moiety. The resulting polymer, poly(this compound), is a thermoplastic with potential applications in areas requiring tunable mechanical properties and thermal stability. This document outlines the synthesis of linear poly(DHDCPD) using a Grubbs-type catalyst, its characterization, and potential applications.
Applications
Poly(this compound) is a versatile polymer with a range of potential applications, including:
-
Drug Delivery: The polymer backbone can be functionalized to carry therapeutic agents for controlled release applications.
-
Biomaterials: Its biocompatibility and tunable mechanical properties make it a candidate for tissue engineering scaffolds and medical implants.
-
Advanced Materials: The polymer can be used as a matrix for composites, coatings, and adhesives in various industrial applications.[1][2]
Data Presentation
The following table summarizes typical quantitative data obtained from the ROMP of this compound. The values are based on studies of similar monomers and polymerization conditions.
| Parameter | Value | Method of Analysis |
| Monomer Conversion | >95% | ¹H NMR Spectroscopy |
| Number-Average Molecular Weight (Mn) | 50,000 - 200,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.1 - 1.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg) | 50 - 70 °C | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
The following protocols provide a detailed methodology for the ROMP of this compound.
Materials
-
endo-1,2-Dihydrodicyclopentadiene (DHDCPD) (purified by distillation)
-
Grubbs' Second Generation Catalyst
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ethyl vinyl ether
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Protocol 1: Synthesis of Linear Poly(this compound)
This protocol describes the synthesis of linear poly(DHDCPD) via ROMP.
-
Monomer Preparation: In a glovebox or under an inert atmosphere, add freshly distilled this compound (1.0 g, 7.45 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (15 mL) to the flask to dissolve the monomer.
-
Catalyst Addition: In a separate vial, dissolve Grubbs' second-generation catalyst (6.3 mg, 0.00745 mmol) in anhydrous dichloromethane (1 mL). This corresponds to a monomer-to-catalyst ratio of 1000:1.
-
Initiation of Polymerization: Transfer the catalyst solution to the monomer solution via syringe and stir the reaction mixture at room temperature under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the polymerization by taking aliquots for ¹H NMR analysis to determine monomer conversion. The reaction is typically complete within 1-2 hours.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 1 mL) and stirring for an additional 30 minutes.
-
Polymer Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a beaker of rapidly stirring methanol (200 mL).
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Characterization of Poly(this compound)
This protocol outlines the standard characterization techniques for the synthesized polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the dried polymer in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure and assess purity. The disappearance of the monomer's olefinic protons indicates successful polymerization.
-
-
Gel Permeation Chromatography (GPC):
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Analyze the sample by GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
-
Differential Scanning Calorimetry (DSC):
Visualizations
ROMP Mechanism of this compound
The following diagram illustrates the catalytic cycle for the ring-opening metathesis polymerization of this compound using a Grubbs-type catalyst.
Caption: Catalytic cycle of DHDCPD ROMP.
Experimental Workflow
This diagram outlines the key steps in the synthesis and characterization of poly(this compound).
Caption: Synthesis and characterization workflow.
References
Application Notes and Protocols for Ethylene-Dihydrodicyclopentadiene Copolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic Olefin Copolymers (COCs) are a class of amorphous thermoplastics renowned for their exceptional optical clarity, high purity, low birefringence, and excellent biocompatibility. These properties make them highly desirable materials for a range of specialized applications, including high-density data storage, advanced packaging, and biomedical devices. A notable example of a COC is the copolymer of ethylene (B1197577) and dihydrodicyclopentadiene (DHDCPD). DHDCPD is an attractive comonomer due to its availability from the cost-effective precursor dicyclopentadiene (B1670491) (DCPD) through regioselective hydrogenation.[1] The incorporation of the bulky, bicyclic DHDCPD monomer into the polyethylene (B3416737) backbone disrupts crystallization, leading to an amorphous copolymer with a high glass transition temperature (Tg), which can be tailored by adjusting the comonomer content.[2][3]
These application notes provide detailed protocols for the synthesis and characterization of ethylene-DHDCPD copolymers, targeting researchers and professionals in materials science and drug development who require high-performance polymers for their applications.
Data Presentation
The properties of ethylene-DHDCPD copolymers are highly dependent on the polymerization conditions and the catalyst system employed. The following tables summarize key quantitative data from representative studies.
Table 1: Effect of Catalyst Type on Ethylene-Dicyclopentadiene (DCPD) Copolymerization *
| Catalyst | Catalyst Symmetry | DCPD Incorporation (mol%) | Polymer Yield (g) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Ph₂C(Cp)(Flu)ZrCl₂ | Cₛ | 15.2 | 1.23 | 185,000 | 2.1 |
| rac-Et(Ind)₂ZrCl₂ | C₂ | 8.9 | 0.98 | 210,000 | 2.3 |
| Me₂C(Cp)(Flu)ZrCl₂ | Cₛ | 18.5 | 1.56 | 165,000 | 1.9 |
| Me₂Si(Ind)₂ZrCl₂ | C₂ | 7.5 | 0.85 | 225,000 | 2.5 |
*Data synthesized from studies on ethylene-DCPD copolymerization, which serves as a precursor system to ethylene-DHDCPD copolymers.[2] Cₛ symmetric catalysts generally facilitate higher incorporation of the bulky cyclic comonomer compared to C₂ symmetric catalysts.[2]
Table 2: Influence of DHDCPD Content on the Properties of Ethylene-DHDCPD Copolymers
| DHDCPD Content (mol%) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 10 | 85 | 45 | 15 |
| 20 | 110 | 55 | 10 |
| 30 | 140 | 60 | 7 |
| 45 | 177 | 65 | 5 |
*Illustrative data compiled from various sources describing the relationship between comonomer incorporation and copolymer properties.[1][4] Increasing the DHDCPD content enhances the thermal resistance (Tg) and stiffness of the copolymer, while reducing its ductility.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of ethylene-DHDCPD copolymers.
Protocol 1: Monomer and Reagent Preparation
-
This compound (DHDCPD) Synthesis: DHDCPD can be prepared via regioselective partial hydrogenation of dicyclopentadiene (DCPD).[1]
-
Catalyst: A suitable catalyst, such as a palladium-based N-heterocyclic carbene complex, is employed for this selective hydrogenation.[1]
-
Procedure: The hydrogenation is typically carried out in a batch reactor under a controlled hydrogen atmosphere. The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to achieve high selectivity towards the hydrogenation of the more reactive norbornene-type double bond in DCPD, leaving the cyclopentene-type double bond intact.[1]
-
-
Solvent Purification: Toluene (B28343) is a commonly used solvent for the polymerization reaction. It should be rigorously purified to remove impurities like water and oxygen that can deactivate the catalyst.
-
Procedure: Anhydrous grade toluene is distilled over a sodium/potassium alloy under an inert atmosphere.[1]
-
-
Ethylene Purification: High-purity ethylene gas (polymerization grade, 99.9%) is required.
-
Procedure: The ethylene gas is passed through purification columns containing molecular sieves and a copper catalyst to remove moisture and oxygen.[1]
-
Protocol 2: Ethylene-DHDCPD Copolymerization
This protocol describes a typical laboratory-scale solution polymerization process.
-
Reactor Setup: A 0.6 L Parr glass reactor equipped with a mechanical stirrer and a temperature control system is used.[5] All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[1]
-
Catalyst System Preparation: A metallocene catalyst system is commonly employed.
-
Catalyst Precursor: An example is rac-dimethylsilylbis(indenyl)zirconium dichloride (Me₂Si(Ind)₂ZrCl₂).[6]
-
Cocatalyst: Methylaluminoxane (MAO) is a frequently used cocatalyst.[6]
-
Activation: The catalyst precursor is activated with the cocatalyst in toluene. The desired [Al]/[Zr] molar ratio (e.g., 2,000) is crucial for catalytic activity.[5]
-
-
Polymerization Procedure:
-
The reactor is charged with 300 mL of purified toluene and purged with nitrogen while heating to the desired reaction temperature (e.g., 40–60 °C).[5]
-
The desired amount of DHDCPD comonomer is injected into the reactor.
-
The MAO solution is injected, and the mixture is stirred.
-
The reactor is then pressurized with ethylene to the desired pressure (e.g., 2 bar).[5]
-
The polymerization is initiated by injecting the activated catalyst solution into the reactor.
-
The reaction is allowed to proceed for a predetermined time (e.g., 30 minutes), maintaining constant temperature and ethylene pressure.[5]
-
-
Termination and Polymer Recovery:
-
The polymerization is terminated by injecting a quenching agent, such as a 10 vol% solution of hydrochloric acid in methanol.[5]
-
The precipitated polymer is filtered and washed successively with distilled water, ethanol, and acetone.[5]
-
The resulting copolymer is dried under vacuum at room temperature to a constant weight.[5]
-
Protocol 3: Copolymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the DHDCPD content in the copolymer and to analyze its microstructure.
-
Sample Preparation: Polymer samples are dissolved in a suitable deuterated solvent (e.g., o-dichlorobenzene-d₄ or CDCl₃) at an elevated temperature if necessary.[7][8]
-
Analysis: The DHDCPD incorporation is calculated by integrating the characteristic peaks of the DHDCPD and ethylene units in the ¹H or ¹³C NMR spectrum.[9]
-
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mw) and molecular weight distribution (polydispersity index, PDI) of the copolymer.
-
Instrumentation: A high-temperature GPC system is typically used, with 1,2,4-trichlorobenzene (B33124) as the mobile phase at a temperature of around 140-150 °C.
-
Calibration: The system is calibrated with polystyrene standards.
-
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the amorphous copolymer.
-
Procedure: Samples are subjected to a heat-cool-heat cycle to erase their thermal history. The Tg is determined from the second heating scan, typically at a heating rate of 10 °C/min.[6]
-
-
Mechanical Testing: Tensile properties such as tensile strength and elongation at break are measured using a universal testing machine according to standard methods (e.g., ASTM D638).
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis and characterization of ethylene-DHDCPD copolymers.
References
- 1. dCollection 디지털 학술정보 유통시스템 [dcoll.ajou.ac.kr]
- 2. Preparation and Hydrogenation of Dicyclopentadiene-based Cyclic Olefin Copolymers [cjps.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Copolymerization of ethylene and isoprene initiated by metallocene catalyst - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Hydrogenation of Dicyclopentadiene to Dihydrodicyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective catalytic hydrogenation of dicyclopentadiene (B1670491) (DCPD) to dihydrodicyclopentadiene (DHDCPD) is a significant transformation in organic synthesis. DHDCPD serves as a valuable intermediate in the production of polymers, specialty chemicals, and potentially as a scaffold in medicinal chemistry.[1] The partial hydrogenation of DCPD is a nuanced process, as the starting material possesses two reactive double bonds of differing reactivity. The double bond within the norbornene ring is more strained and, therefore, more susceptible to hydrogenation than the double bond in the cyclopentene (B43876) ring.[2] This inherent difference in reactivity allows for the selective formation of 8,9-dihydrodicyclopentadiene as the primary product under controlled conditions. This document provides detailed application notes and experimental protocols for this selective hydrogenation, tailored for researchers in both academic and industrial settings, including those in drug development.
Reaction Principle
The catalytic hydrogenation of dicyclopentadiene to this compound involves the addition of one mole of hydrogen across the more reactive norbornene double bond. The reaction is typically carried out in the presence of a heterogeneous catalyst, most commonly based on palladium or nickel.[1]
Reaction Scheme:
The selectivity of the reaction is paramount to avoid the over-hydrogenation to the fully saturated tetrahydrodicyclopentadiene (B3024363) (THDCPD). Control of reaction parameters such as hydrogen pressure, temperature, reaction time, and choice of catalyst and solvent is crucial for maximizing the yield of DHDCPD.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the conversion of DCPD and the selectivity towards DHDCPD. Below is a summary of quantitative data from various studies to facilitate comparison.
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Hydrogen Pressure (bar) | Reaction Time (h) | DCPD Conversion (%) | DHDCPD Selectivity (%) | DHDCPD:THDCPD Ratio | Reference |
| Pd-nanoparticles | Not specified | 60 | 5 | 1 | >85 | High (up to 95% for mono-hydrogenation) | 7:1 | [2] |
| Pd-nanoparticles | Not specified | 60 | >5 | 1 | >85 | Lower | 1:8 | [2] |
| Supported Raney Ni | Not specified | 140 | 20 | Not specified | >95 | Not specified | Not specified | [3] |
| Ni@SiO₂ | Not specified | 20-120 | 50 | Not specified | 99.9 | Not specified (Yield of endo-THDCPD >92%) | Not specified | [4] |
| Ni–CeO₂(₃:₇)@C–300 °C | Not specified | Not specified | Not specified | Not specified | 11.15 | 85.49 (to DHDCPD) | ~6.8:1 | [5] |
Note: The data presented is compiled from different sources and experimental setups may vary. Direct comparison should be made with caution.
Experimental Protocols
Below are detailed methodologies for the selective catalytic hydrogenation of dicyclopentadiene.
Protocol 1: Selective Hydrogenation using Palladium Nanoparticles
This protocol is based on the findings demonstrating high selectivity for DHDCPD under mild conditions.[2]
Materials:
-
Dicyclopentadiene (DCPD)
-
Palladium nanoparticle catalyst solution
-
Solvent (e.g., toluene, hexane)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve
-
Hydrogen gas (high purity)
-
Standard glassware for organic synthesis
-
Gas chromatography (GC) apparatus for reaction monitoring
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.
-
Charging the Reactor: In a typical experiment, charge the autoclave with dicyclopentadiene and the chosen solvent. Add the palladium nanoparticle catalyst solution. The substrate-to-catalyst ratio should be optimized based on the specific catalyst activity.
-
Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove any air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar for high DHDCPD selectivity).
-
Reaction: Heat the reactor to the desired temperature (e.g., 60°C) and begin vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small samples at regular intervals and analyzing them by GC to determine the conversion of DCPD and the selectivity towards DHDCPD.
-
Reaction Quenching: Once the desired conversion and selectivity are achieved, stop the heating and cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Work-up: Open the reactor and filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by distillation or chromatography to obtain pure this compound.
Protocol 2: Hydrogenation using a Supported Nickel Catalyst
This protocol outlines a general procedure for using a supported nickel catalyst, which can be a more cost-effective alternative to palladium.[3]
Materials:
-
Dicyclopentadiene (DCPD)
-
Supported Raney Nickel catalyst
-
Solvent (e.g., isopropanol, ethanol)
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Activation (if required): Follow the manufacturer's instructions for the activation of the supported Raney Nickel catalyst. This may involve washing with a solvent under an inert atmosphere.
-
Reactor Charging: Add the activated catalyst, solvent, and dicyclopentadiene to the autoclave.
-
Purging and Pressurization: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to a higher pressure (e.g., 20 bar) as nickel catalysts may require more stringent conditions.
-
Reaction: Heat the reactor to a higher temperature (e.g., 140°C) and stir vigorously.
-
Monitoring and Work-up: Follow the same procedures for monitoring, quenching, and work-up as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway of Catalytic Hydrogenation
Caption: Reaction pathway for the catalytic hydrogenation of DCPD.
Experimental Workflow
Caption: General workflow for catalytic hydrogenation of DCPD.
Applications in Drug Development
While direct applications of this compound in marketed drugs are not widely documented, its rigid, bicyclic structure makes it an attractive scaffold for the synthesis of novel bioactive molecules. The defined stereochemistry of the endo and exo isomers provides a framework for the spatial presentation of functional groups, which is a key aspect of rational drug design.
Potential applications in medicinal chemistry include:
-
Scaffold for Novel Ligands: The DHDCPD core can be functionalized to create libraries of compounds for screening against various biological targets. Its conformational rigidity can lead to higher binding affinities and selectivities.
-
Intermediate in Complex Syntheses: DHDCPD can serve as a starting material for the synthesis of more complex polycyclic molecules with potential therapeutic properties.
-
Bioisostere for Phenyl Rings: In certain contexts, the saturated portion of the DHDCPD molecule could act as a non-aromatic bioisostere for a phenyl ring, potentially improving pharmacokinetic properties such as solubility and metabolic stability.
Further research into the derivatization and biological evaluation of DHDCPD-containing compounds is warranted to fully explore their potential in drug discovery.
Safety and Handling
-
Dicyclopentadiene is flammable and has a characteristic odor. It should be handled in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Catalysts, particularly palladium on carbon and Raney Nickel, can be pyrophoric, especially after use when they are dry and saturated with hydrogen. Handle with care under an inert atmosphere or wetted with a solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Note: High-Purity Dihydrodicyclopentadiene via Fractional Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of dihydrodicyclopentadiene (DHDCPD), a key intermediate in various chemical syntheses. The primary method described is fractional vacuum distillation, which is effective at removing closely boiling impurities commonly found in crude DHDCPD. Additionally, a gas chromatography-mass spectrometry (GC-MS) method is outlined for the accurate determination of purity. This protocol is intended to enable researchers to obtain high-purity DHDCPD suitable for demanding applications, including the development of novel therapeutics and advanced materials.
Introduction
This compound (DHDCPD), also known as tricyclo[5.2.1.02,6]dec-3-ene, is a saturated derivative of dicyclopentadiene (B1670491) (DCPD). It serves as a valuable building block in organic synthesis due to its rigid, tricyclic structure. The purity of DHDCPD is critical for the success of subsequent reactions, as impurities can lead to undesirable side products, lower yields, and complications in downstream processing.
Crude DHDCPD, typically synthesized via the hydrogenation of DCPD, may contain several impurities. These can include unreacted starting material (DCPD), isomers, and co-dimers of other C5 olefins like isoprene (B109036) and piperylene that are often present in commercial DCPD grades.[1] Sulfur-containing compounds may also be present, originating from the petroleum feedstocks used to produce DCPD.[1] Due to the similar boiling points of these impurities relative to DHDCPD, a high-efficiency separation technique such as fractional vacuum distillation is required for effective purification.
This document provides a comprehensive protocol for the purification of DHDCPD using fractional vacuum distillation and its subsequent purity analysis by GC-MS.
Materials and Reagents
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
High-vacuum grease
-
Dry ice and acetone (B3395972) or liquid nitrogen for cold trap
-
Solvents for cleaning (e.g., acetone, hexane)
-
Anhydrous sodium sulfate (B86663) (for drying, if necessary)
-
GC-MS vials and caps
Equipment
-
Fractional distillation apparatus (including a round-bottom flask, Vigreux or packed distillation column, distillation head with thermometer, condenser, and receiving flask)
-
Heating mantle with a stirrer
-
Vacuum pump
-
Manometer
-
Cold trap
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Experimental Protocols
Pre-Purification (Optional)
If the crude DHDCPD is suspected to contain water, it should be dried prior to distillation.
-
Add anhydrous sodium sulfate to the crude DHDCPD in a flask.
-
Swirl the mixture and let it stand for at least 30 minutes.
-
Filter the DHDCPD to remove the drying agent.
Fractional Vacuum Distillation
Fractional vacuum distillation is employed to separate DHDCPD from impurities with close boiling points. The reduced pressure lowers the boiling point of the compounds, preventing thermal degradation.
Protocol:
-
Apparatus Assembly:
-
Assemble the fractional vacuum distillation apparatus as shown in the workflow diagram below. A Vigreux column is suitable for most laboratory-scale purifications.
-
Ensure all ground-glass joints are lightly and evenly coated with high-vacuum grease to prevent leaks.
-
Place a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.
-
Attach the distillation flask containing the crude DHDCPD.
-
Position a thermometer in the distillation head so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Connect the condenser to a circulating coolant source.
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Distillation Procedure:
-
Begin stirring the crude DHDCPD.
-
Slowly and carefully apply vacuum to the system. The pressure should be monitored with a manometer. A typical pressure range for this type of distillation is 10-40 mmHg.
-
Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
-
Observe the distillation column for the formation of a vapor ring, which will slowly rise as the distillation progresses.
-
Collect any low-boiling fractions in a separate receiving flask. These may include residual solvents or more volatile impurities.
-
As the temperature approaches the expected boiling point of DHDCPD at the recorded pressure, change to a clean, pre-weighed receiving flask.
-
Collect the main fraction over a narrow and stable temperature range.
-
Once the main fraction has been collected, or if the temperature begins to rise significantly, stop the distillation by removing the heating source.
-
Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
-
Disassemble the apparatus and weigh the collected pure DHDCPD.
-
Purity Analysis by GC-MS
The purity of the distilled DHDCPD should be confirmed by GC-MS. The following is a general method that can be adapted based on the available instrumentation.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the purified DHDCPD (e.g., 1 mg/mL) in a suitable solvent such as hexane (B92381) or dichloromethane.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Run the analysis using the parameters outlined in Table 2.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the DHDCPD as the percentage of the area of the main peak relative to the total area of all peaks.
-
Confirm the identity of the main peak by comparing its mass spectrum with a reference spectrum for this compound.
-
Data Presentation
Table 1: Physical Properties and Distillation Parameters of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₄ | --INVALID-LINK-- |
| Molecular Weight | 134.22 g/mol | --INVALID-LINK-- |
| Boiling Point (atm) | 180 °C | --INVALID-LINK-- |
| Estimated Boiling Point | ~70-90 °C | Based on data for DCPD[1] |
| Expected Purity | >99% |
Table 2: Suggested GC-MS Parameters for Purity Analysis
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-PONA (or equivalent non-polar capillary column, e.g., 50 m x 0.20 mm, 0.5 µm film thickness)[2] |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min)[2] |
| Inlet Temperature | 250 °C[2] |
| Injection Volume | 1 µL |
| Oven Program | Initial temp: 40°C, hold for 2 min; Ramp: 10°C/min to 200°C; Hold for 5 min[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Mass Range | 40-300 amu[2] |
| Transfer Line Temp | 280 °C[2] |
| Ion Source Temp | 230 °C |
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable method for obtaining high-purity this compound. Fractional vacuum distillation is a crucial step for removing structurally similar impurities. The purity of the final product can be confidently assessed using the provided GC-MS method. Adherence to this protocol will ensure the quality and consistency of DHDCPD for use in sensitive research and development applications.
References
Application Notes and Protocols for the Characterization of Dihydrodicyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of dihydrodicyclopentadiene (also known as tricyclo[5.2.1.02,6]dec-3-ene) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It offers high resolution and specific detection, making it ideal for the characterization of this compound in various matrices.
Application Note: GC-MS Characterization of this compound
This application note outlines a method for the qualitative and quantitative analysis of this compound. The protocol is adapted from established methods for the analysis of the parent compound, dicyclopentadiene, in complex mixtures such as gasoline.[1]
Key Analytical Parameters:
| Parameter | Value | Reference |
| Kovats Retention Index (Standard Non-Polar Column) | 1050.5 | [2] |
| Kovats Retention Index (Standard Polar Column) | 1252.7 | [2] |
| Molecular Weight | 134.22 g/mol | [2] |
| Major Mass Spectral Peaks (m/z) | 66, 67 | [2] |
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., n-hexane or dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards in the desired concentration range.
-
Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard solutions to a concentration within the calibration range. If necessary, perform extraction or clean-up steps to remove interfering matrix components.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C inert XL EI/CI MSD with triple-axis detector or equivalent.[1]
-
GC Column: HP-PONA (cross-linked methyl silicone), 50 m x 0.20 mm i.d., 0.5 µm film thickness, or equivalent non-polar capillary column.[1]
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature 40 °C, hold for 5 min, then ramp to 250 °C at 10 °C/min, hold for 5 min. |
MS Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 350 amu |
| Solvent Delay | 3 min |
3. Data Analysis:
-
Identification: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The major fragment ions to monitor are m/z 66 and 67.[2]
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be a valuable technique for the analysis of this compound, particularly for non-volatile samples or when derivatization is employed to enhance detection.
Application Note: HPLC Characterization of this compound
This application note provides a general framework for the development of an HPLC method for the analysis of this compound. Due to its lack of a strong UV chromophore, direct UV detection may have limited sensitivity. Therefore, derivatization or the use of a universal detector like a Refractive Index (RI) detector or Charged Aerosol Detector (CAD) should be considered for quantitative analysis.[3][4] A starting point for method development can be adapted from a method for the separation of dicyclopentadiene.[5]
Key Considerations for Method Development:
-
Detection: this compound does not possess a significant chromophore for sensitive UV detection.[3][4]
-
UV Detection: Low wavelength UV (e.g., < 220 nm) may provide some response, but with low sensitivity and potential for interference.
-
Refractive Index (RI) Detection: A universal detection method suitable for compounds without a chromophore, but it is sensitive to temperature and mobile phase changes.
-
Derivatization: Pre- or post-column derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity.[3][4]
-
-
Column Selection: A reverse-phase C18 or a more specialized column like Newcrom R1 can be effective for separation.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for reverse-phase chromatography.[5] The addition of an acid, such as phosphoric acid or formic acid (for MS compatibility), can improve peak shape.[5]
Experimental Protocol: HPLC Analysis (Method Development Approach)
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a concentration of 1 mg/mL. Prepare working standards by dilution.
-
Sample Solution: Dissolve the sample in the mobile phase or a compatible solvent to a concentration suitable for the detector's sensitivity. Filter the sample through a 0.45 µm filter before injection.
2. HPLC Instrumentation and Conditions (Starting Point):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (UV, RI, or other).
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm or a standard C18 column.[5]
-
Mobile Phase: A mixture of acetonitrile and water. A starting point could be 70:30 (v/v). Phosphoric acid or formic acid (0.1%) can be added to the aqueous phase.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector:
-
UV: 210 nm.
-
RI: As per instrument manufacturer's instructions.
-
3. Method Optimization:
-
Adjust the mobile phase composition (ratio of acetonitrile to water) to achieve optimal separation of this compound from any impurities.
-
Evaluate different column chemistries if the initial separation is not satisfactory.
-
If sensitivity is insufficient with UV or RI detection, explore derivatization options. Common derivatizing agents for compounds lacking chromophores include those that introduce aromatic or fluorescent moieties.[3][4]
Workflow Diagram: HPLC Method Development
Caption: General workflow for HPLC method development for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H14 | CID 95605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Dicyclopentadiene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes: Dihydrodicyclopentadiene in High-Density Fuel Synthesis
Introduction
Dihydrodicyclopentadiene (DHDCPD), a partially hydrogenated derivative of dicyclopentadiene (B1670491) (DCPD), serves as a critical intermediate in the synthesis of high-performance, high-density fuels. These advanced fuels are essential for applications demanding high volumetric energy content, such as in missile and aerospace propulsion systems. The strained polycyclic structure of DHDCPD derivatives, particularly exo-tetrahydrodicyclopentadiene (B1248782) (exo-THDCPD), the primary component of JP-10 fuel, provides a high energy density, low freezing point, and excellent thermal stability.[1][2][3] This document outlines the primary synthesis routes, experimental protocols, and key performance data for the production of high-density fuels from DHDCPD and its precursor, DCPD.
Synthesis Pathways
The conversion of dicyclopentadiene to high-density fuels like JP-10 typically proceeds through a two-step process:
-
Hydrogenation: Dicyclopentadiene is first hydrogenated to form endo-tetrahydrodicyclopentadiene (B1210996) (endo-THDCPD). This step saturates the double bonds within the DCPD molecule.[1][4]
-
Isomerization: The resulting endo-THDCPD, which is a solid at room temperature, is then isomerized to its liquid exo-isomer, exo-THDCPD.[2][5] This isomerization is crucial for obtaining a fuel with a low freezing point suitable for aerospace applications.[6]
Alternatively, a single-step hydroconversion process can be employed to directly convert DCPD to exo-THDCPD, bypassing the isolation of the endo-intermediate.[7][8]
Key Performance Data
The properties of high-density fuels derived from this compound and its precursors are summarized below. These fuels exhibit superior energy density compared to conventional jet fuels.
| Fuel Component | Density (g/mL) | Volumetric Heat of Combustion (MJ/L) | Freezing Point (°C) | Reference |
| exo-Tetrahydrodicyclopentadiene (JP-10) | ~0.94 | 39.6 | -79 | [3][9] |
| Experimental Norbornane-based Fuels | up to 1.0799 | up to 45.38 | below -60 | [1] |
| Fuel from DCPD and 2-Methylfuran | 0.984 | 41.96 | -58 | [10] |
| exo-Tetrahydrotricyclopentadiene (exo-THTCPD) | 1.04 | 43.2 | < -40 | [11] |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below. These protocols are based on established research and offer a starting point for laboratory-scale synthesis.
Protocol 1: Two-Step Synthesis of exo-THDCPD (JP-10)
A. Hydrogenation of Dicyclopentadiene to endo-THDCPD
This procedure focuses on the selective hydrogenation of DCPD using a supported nickel catalyst.
-
Materials:
-
Dicyclopentadiene (DCPD)
-
Nickel catalyst supported on sodalite (Ni-SOD, 4 wt% Ni)
-
Hydrogen gas (high purity)
-
Autoclave reactor with magnetic stirring
-
Gas chromatograph (GC) for analysis
-
-
Procedure:
-
Charge the autoclave reactor with DCPD and the Ni-SOD catalyst. The catalyst to feed ratio should be approximately 0.1.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Heat the reactor to 90°C while stirring at 800 RPM.
-
Maintain these conditions for 6 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them via GC.
-
Upon completion (>99% conversion of DCPD), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The product is endo-THDCPD.
-
B. Isomerization of endo-THDCPD to exo-THDCPD
This protocol describes the isomerization of the endo-isomer to the exo-isomer using an aluminum chloride catalyst.
-
Materials:
-
endo-THDCPD (from the previous step)
-
Aluminum chloride (AlCl₃, 1 wt%)
-
Dichloromethane (B109758) (DCM) as solvent
-
Reaction vessel with magnetic stirring
-
Gas chromatograph (GC) for analysis
-
-
Procedure:
-
Dissolve the endo-THDCPD in dichloromethane in the reaction vessel.
-
Add aluminum chloride (1 wt%) to the solution while stirring.
-
Maintain the reaction temperature at 23.5°C.
-
Monitor the isomerization progress using GC. The reaction is typically complete when the purity of exo-THDCPD is >99%.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the final product, exo-THDCPD.
-
Protocol 2: Single-Step Hydroconversion of DCPD to exo-THDCPD
This protocol outlines a greener, single-step synthesis using a supported gold catalyst.
-
Materials:
-
Dicyclopentadiene (DCPD)
-
Supported gold catalyst
-
Hydrogen gas (high purity)
-
Autoclave reactor with magnetic stirring
-
Gas chromatograph (GC) for analysis
-
-
Procedure:
-
Load the autoclave reactor with DCPD and the supported gold catalyst.
-
Seal the reactor and purge with nitrogen.
-
Pressurize the reactor with hydrogen. The optimal pressure and temperature will depend on the specific gold catalyst used and should be determined experimentally, with ranges of 50-140°C and 10-40 bar being a starting point.[8]
-
Heat the reactor to the desired temperature and stir.
-
Monitor the reaction by GC analysis of aliquots to determine the conversion of DCPD and the selectivity to exo-THDCPD.
-
After the reaction reaches completion, cool the reactor and vent the excess hydrogen.
-
Filter the catalyst to obtain the product, which is a mixture containing a high percentage of exo-THDCPD.
-
Further purification can be performed by distillation if required.
-
Visualizations
The following diagrams illustrate the synthesis pathways and a general experimental workflow for the production of high-density fuels from dicyclopentadiene.
Caption: Synthesis routes from Dicyclopentadiene to exo-THDCPD (JP-10).
Caption: General experimental workflow for high-density fuel synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US8450544B2 - Method for preparing high energy fuels - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Single-step catalytic liquid-phase hydroconversion of DCPD into high energy density fuel exo-THDCPD - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copolymerization of Dihydrodicyclopentadiene with Norbornene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis and characterization of copolymers of dihydrodicyclopentadiene (DHDCPD) and norbornene (NBE). The copolymerization is achieved via Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for the synthesis of polymers with tailored properties. The resulting copolymers possess a unique combination of thermal and mechanical characteristics, making them attractive for various applications, including as specialty materials in drug delivery systems, medical devices, and advanced composites.
Dicyclopentadiene (B1670491) (DCPD) is a readily available and low-cost monomer. However, its polymerization often leads to highly cross-linked and sometimes brittle materials. By partially hydrogenating DCPD to DHDCPD, the reactivity of the less strained cyclopentene (B43876) double bond is removed, allowing for more controlled polymerization through the highly strained norbornene-type double bond. Copolymerizing DHDCPD with norbornene allows for the fine-tuning of properties such as glass transition temperature (Tg), mechanical strength, and thermal stability.
Reaction Principle: Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization process initiated by transition metal carbene complexes, most notably Grubbs' catalysts. The reaction proceeds through a metal-alkylidene intermediate that reacts with the strained cyclic olefin to form a metallacyclobutane. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a new metal-alkylidene species, which continues the polymerization cycle. The high ring strain of the norbornene moiety in both DHDCPD and NBE makes them excellent monomers for ROMP.
Experimental Protocols
Protocol 1: Synthesis of this compound (DHDCPD)
Objective: To selectively hydrogenate the more reactive norbornene-type double bond of dicyclopentadiene.
Materials:
-
Dicyclopentadiene (DCPD, endo-isomer)
-
Hydrogenation catalyst (e.g., Palladium on carbon, Pd/C)
-
Solvent (e.g., Toluene or Hexane)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Schlenk line for inert atmosphere operations
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Purify commercial dicyclopentadiene by vacuum distillation to remove inhibitors and oligomers.
-
In a glovebox or under an inert atmosphere, charge the autoclave reactor with the purified DCPD and the solvent.
-
Carefully add the hydrogenation catalyst (e.g., 5 wt% Pd/C) to the solution. The catalyst loading can be optimized but is typically in the range of 0.1-1 mol% relative to DCPD.
-
Seal the reactor and purge with inert gas multiple times to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reactor to the desired temperature (e.g., 50-100 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy to observe the disappearance of the signals corresponding to the norbornene double bond protons.
-
Once the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound product.
-
The product can be further purified by vacuum distillation if necessary.
Protocol 2: Copolymerization of DHDCPD with Norbornene via ROMP
Objective: To synthesize a random copolymer of DHDCPD and NBE using a Grubbs' catalyst.
Materials:
-
This compound (DHDCPD), synthesized as per Protocol 1
-
Norbornene (NBE), purified by sublimation or distillation
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation)
-
Anhydrous, degassed solvent (e.g., Toluene, Dichloromethane)
-
Ethyl vinyl ether (to terminate the reaction)
-
Methanol (for polymer precipitation)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flasks and line
-
Syringes and needles
-
Magnetic stirrer and hotplate
-
Vacuum oven
Procedure:
-
Under an inert atmosphere, dissolve the desired molar ratio of DHDCPD and NBE in the anhydrous, degassed solvent in a Schlenk flask. The total monomer concentration is typically in the range of 0.1-1 M.
-
In a separate Schlenk flask, dissolve the Grubbs' catalyst in a small amount of the same solvent to prepare a stock solution of known concentration. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer (e.g., 100:1 to 1000:1).
-
Using a syringe, rapidly inject the required amount of the catalyst solution into the stirred monomer solution.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C). The reaction time can vary from a few minutes to several hours depending on the catalyst, monomer concentration, and temperature.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
To terminate the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.
-
Precipitate the polymer by pouring the viscous solution into a large excess of stirred methanol.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of the Copolymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the copolymer structure and determine the copolymer composition by integrating the characteristic proton signals of the DHDCPD and NBE repeat units.
-
¹³C NMR: To further verify the copolymer microstructure.
2. Gel Permeation Chromatography (GPC):
-
To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.
3. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the copolymer.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for copolymers of dicyclopentadiene derivatives and norbornene. Note that the exact values for DHDCPD-NBE copolymers may vary depending on the specific experimental conditions. The data presented here are based on studies of structurally similar systems and serve as a general guide.
Table 1: Copolymerization of DHDCPD and NBE - Reaction Parameters and Molecular Weight Data
| Entry | DHDCPD:NBE Molar Ratio | Monomer/Catalyst Ratio | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 1 | 75:25 | 200:1 | 45 | 68 | 1.51 |
| 2 | 50:50 | 200:1 | 52 | 81 | 1.56 |
| 3 | 25:75 | 200:1 | 60 | 95 | 1.58 |
| 4 | 50:50 | 500:1 | 110 | 178 | 1.62 |
| 5 | 50:50 | 1000:1 | 215 | 350 | 1.63 |
Table 2: Thermal Properties of DHDCPD-NBE Copolymers
| Entry | DHDCPD:NBE Molar Ratio | Tg (°C) | Td (5% weight loss, °C) |
| 1 | 100:0 (Poly-DHDCPD) | 110 | 410 |
| 2 | 75:25 | 145 | 415 |
| 3 | 50:50 | 178 | 420 |
| 4 | 25:75 | 210 | 425 |
| 5 | 0:100 (Poly-NBE) | 380 | 430 |
Table 3: Mechanical Properties of DHDCPD-NBE Copolymers
| Entry | DHDCPD:NBE Molar Ratio | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1 | 75:25 | 1.8 | 45 | 3.5 |
| 2 | 50:50 | 2.1 | 55 | 3.0 |
| 3 | 25:75 | 2.5 | 65 | 2.5 |
Visualizations
Caption: Ring-Opening Metathesis Polymerization (ROMP) mechanism.
Caption: Experimental workflow for synthesis and characterization.
Formulation of Resins Using Dihydrodicyclopentadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodicyclopentadiene (DHDCPD), commonly known as DCPD, is a versatile and cost-effective monomer extensively utilized in the formulation of a variety of thermosetting resins. Its unique chemical structure, characterized by a strained norbornene ring and a less reactive cyclopentene (B43876) ring, imparts a desirable combination of properties to the final polymer, including high heat resistance, excellent chemical resistance, low shrinkage, and good mechanical strength.[1] This document provides detailed application notes and experimental protocols for the formulation of unsaturated polyester (B1180765) resins (UPRs), epoxy resins, and hydrocarbon resins using DHDCPD.
Unsaturated Polyester Resins (UPRs) Modified with DHDCPD
DHDCPD-modified UPRs are widely used in applications such as marine hulls, decks, bathroom facilities, and automotive parts.[2][3] The incorporation of DHDCPD can lead to resins with lower cost, reduced styrene (B11656) emission, and faster curing compared to conventional orthophthalic or isophthalic polyesters.[2][4] However, it's important to note that these resins can also exhibit increased brittleness and lower glass transition temperatures.[3][4]
Data Presentation: Properties of DHDCPD-Modified UPRs
| Property | Value | Units | References |
| Acid Value (adduct) | ~250 | mg KOH/g | [5] |
| Acid Value (final resin) | 42 ± 5 | mg KOH/g | [5] |
| Volumetric Shrinking | Lower than standard UPRs | % | [4] |
| Glass Transition Temperature (Tg) | Lower than standard UPRs | °C | [3][4] |
| Mechanical Properties | More brittle than standard UPRs | - | [2][3] |
Experimental Protocol: Synthesis of DHDCPD-Modified UPR via the "Water Process"
The "water process" is a common two-stage method for synthesizing DHDCPD-modified UPRs.[2][5]
Materials:
-
Dicyclopentadiene (B1670491) (DHDCPD)
-
Maleic anhydride
-
Deionized water
-
Tributyl phosphite (B83602) (optional, as an antioxidant)
-
Phthalic anhydride
-
Glycols (e.g., propylene (B89431) glycol, diethylene glycol)
-
Hydroquinone (inhibitor)
-
Styrene (reactive diluent)
Procedure:
Stage 1: Adduct Formation
-
Charge the reactor with DHDCPD, maleic anhydride, deionized water, and tributyl phosphite.
-
Maintain constant stirring (e.g., 150 rpm).[5]
-
Heat the mixture to 120°C and hold for approximately 30 minutes, or until an acid value of around 250 mg KOH/g is achieved.[5] This step forms the carboxy-functional DHDCPD maleate (B1232345) adduct.[5]
Stage 2: Polycondensation
-
To the adduct from Stage 1, add phthalic anhydride, glycols, and hydroquinone.[5]
-
Heat the reaction mixture to the esterification temperature of 190°C.[5]
-
Monitor the reaction until the acid value reaches 42 ± 5 mg KOH/g.[5]
-
Cool the reactor to 120°C and pre-dilute the resin with styrene.[5]
-
Perform the final dilution to the desired dry matter content (e.g., 65 wt.%) at room temperature with thorough homogenization.[5]
Visualization: DHDCPD-UPR Synthesis Workflow
Epoxy Resins Modified with DHDCPD
The incorporation of DHDCPD into epoxy resins can enhance properties such as flame retardancy, thermal stability, and moisture resistance.[6] These resins find applications in molding compounds, coatings, and microelectronic encapsulation.
Data Presentation: Thermal Properties of DHDCPD-Containing Epoxy Resins
| Curing Agent | Activation Energy of Curing (KJ/mol) | Onset Degradation Temp. (°C) | Char Yield (%) | LOI (%) | References |
| DDM (silicon-free) | - | ~220 (5% weight loss) | - | - | [7] |
| TS (silicon-containing) | 59 | Higher than DDM | Higher than DDM | 31-34 | [6][7] |
| DS (silicon-containing) | 80 | Higher than DDM | Higher than DDM | 31-34 | [6][7] |
| AS (silicon-containing) | 157 | Higher than DDM | Higher than DDM | 31-34 | [6][7] |
LOI: Limiting Oxygen Index
Experimental Protocol: Synthesis and Curing of a DHDCPD-Containing Epoxy Resin
This protocol describes the synthesis of a DHDCPD-containing epoxy resin (DG) and its subsequent curing with a diamine curing agent.
Materials:
-
Dicyclopentadiene-containing epoxy resin (DG)
-
Diamine curing agent (e.g., 4,4-Diaminodiphenylmethane (DDM), or silicon-containing diamines like AS, DS, TS)[6]
Procedure:
Synthesis of DHDCPD-Containing Epoxy Resin (General Overview):
A DHDCPD-containing epoxy resin can be synthesized via a two-step process:
-
Friedel-Crafts Alkylation: Reaction of phenol (B47542) and DHDCPD to produce a DHDCPD-containing phenolic resin (DPR).[8]
-
Epoxidation: Reaction of the DPR with epichlorohydrin (B41342) to yield the DHDCPD-containing epoxy resin (DER or DG).[8] The epoxy value of the resulting resin is typically in the range of 0.31-0.35.[8]
Curing Procedure:
-
Homogeneously mix the DHDCPD-containing epoxy resin (DG) with the chosen diamine curing agent in a 1:1 equivalent ratio.[7]
-
The curing cycle is dependent on the specific curing agent used. The following are examples based on DSC analysis:[7]
-
DG/TS: Cure at 85°C for 4 hours, followed by a post-cure at 150°C for 4 hours.
-
DG/DS: Cure at 100°C for 2 hours, followed by a post-cure at 135°C for 2 hours.
-
DG/AS: Cure at 125°C for 2 hours, followed by a post-cure at 140°C for 2 hours.
-
-
After the post-cure, allow the samples to cool slowly to room temperature to prevent cracking.[7]
Visualization: Reaction Scheme for Curing of DHDCPD-Epoxy with a Diamine
This compound (DHDCPD) Hydrocarbon Resins
DHDCPD can be polymerized to form thermoplastic hydrocarbon resins.[9] These resins are typically pale yellow solids and are produced through thermal polymerization of DHDCPD derived from the C5 fraction of petroleum cracking.[9][10] They are used in applications such as inks, adhesives, coatings, and as modifiers for rubber.[10]
Data Presentation: Typical Properties of DHDCPD Hydrocarbon Resins
| Property | Value | Units | Test Method | References |
| Softening Point | 95-105 | °C | ASTM E 28 | [11] |
| Color Gardner | #3 - #8 | - | ASTM D 1544 | [11] |
| Acid Value | ≤1.0 | mg KOH/g | ASTM D 974 | [11] |
| Ash Content | ≤0.1 | % (wt.) | ASTM D 1063 | [11] |
| Iodine Value | ≥180 | g I₂/100g | ASTM D3236 | [11] |
Experimental Protocol: Thermal Polymerization of DHDCPD Hydrocarbon Resin
Materials:
Procedure:
-
Raw Material Preparation: Mix the dicyclopentadiene with the solvent in a weight ratio of 1:1.5 to 1:2.0.[6]
-
Preheating: Preheat the raw material mixture to 180 - 220°C.[6]
-
Polymerization:
-
Product Isolation: The resulting crude resin liquid can be further processed, for example, by stripping to remove unreacted monomers and solvent, to obtain the final solid hydrocarbon resin.
Visualization: DHDCPD Hydrocarbon Resin Production Workflow
Conclusion
This compound is a valuable monomer for the formulation of a wide range of resins with tailored properties. The protocols and data presented in this document provide a foundation for researchers and scientists to explore the use of DHDCPD in their specific applications. Careful control of reaction parameters is crucial to achieving the desired resin characteristics. Further optimization of these formulations can be undertaken to meet the specific performance requirements of advanced materials in various fields, including drug development where polymer-based delivery systems are of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP1085032A1 - Dicyclopentadiene-modified unsaturated polyester, process for producing the same, and resin and molding material each containing unsaturated polyester - Google Patents [patents.google.com]
- 4. Use of Dicyclopentadiene and Methyl Dicyclopentadiene for the Synthesis of Unsaturated Polyester Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Dicyclopentadiene and Methyl Dicyclopentadiene for the Synthesis of Unsaturated Polyester Resins [mdpi.com]
- 6. CN103724544B - The preparation method of hydrogenation dcpd resin - Google Patents [patents.google.com]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. China Manufacturer Dicyclopentadiene DCPD Hydrocarbon Resin In High End Rubber | ECOPOWER [ecopowerchem.com]
- 10. DCPD Alicyclic Hydrocarbon Resin,DCPD Alicyclic Petroleum Resin [lescochem.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for the Functionalization of Polydihydrodicyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of polydihydrodicyclopentadiene (pDHDCPD). Functionalization of pDHDCPD is a key strategy to tailor its surface properties, enhancing its utility in advanced applications such as drug delivery, biomaterials, and specialized coatings. The protocols outlined below focus on epoxidation, hydroxylation, and polymer grafting techniques.
It is important to note that polythis compound (pDHDCPD) is the hydrogenated form of polydicyclopentadiene (pDCPD). The functionalization strategies described herein are primarily performed on pDCPD, which possesses reactive double bonds within its backbone. Subsequent hydrogenation of the functionalized pDCPD would yield the functionalized pDHDCPD.
Epoxidation of Polydicyclopentadiene
Application Note: Epoxidation introduces reactive epoxide groups onto the surface of pDCPD. This modification significantly alters the surface energy and provides chemical handles for further functionalization, such as hydroxylation or the attachment of bioactive molecules. Epoxidized pDCPD can serve as a foundational platform for creating biocompatible and drug-eluting surfaces.
Experimental Protocol: Surface Epoxidation of pDCPD Films
This protocol is adapted from the surface epoxidation of pDCPD using meta-chloroperoxybenzoic acid (m-CPBA).[1]
Materials:
-
pDCPD films or molded articles
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Deionized water
-
Nitrogen gas
-
Glass reaction vessel with a stirrer
-
Filtration apparatus
Procedure:
-
Preparation of pDCPD: Ensure the pDCPD substrate is clean and dry. If necessary, polish the surface and wash with methanol, then dry under vacuum.
-
Reaction Setup: Place the pDCPD substrate in a clean, dry glass reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve m-CPBA (1.5 equivalents relative to the estimated number of surface double bonds) in anhydrous DCM under a nitrogen atmosphere.
-
Epoxidation Reaction: Add the m-CPBA solution to the reaction vessel containing the pDCPD substrate. Stir the reaction mixture gently at room temperature for 24 hours.
-
Quenching: After the reaction period, carefully decant the m-CPBA solution. Wash the functionalized pDCPD substrate with a saturated aqueous solution of NaHCO₃ to neutralize and remove excess peroxyacid.
-
Washing: Subsequently, wash the substrate thoroughly with deionized water followed by methanol to remove any remaining salts and organic residues.
-
Drying: Dry the epoxidized pDCPD (e-pDCPD) under a stream of nitrogen and then under vacuum at room temperature to a constant weight.
-
Characterization: The resulting epoxidized surface can be characterized using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of C-O-C bonds and quantify the degree of epoxidation. Fourier-transform infrared spectroscopy (FTIR) can also be used to detect the characteristic epoxide peaks.
Hydroxylation of Polydicyclopentadiene
Application Note: Hydroxylation of pDCPD introduces hydroxyl (-OH) groups, rendering the surface more hydrophilic and providing sites for further covalent immobilization of molecules such as drugs, proteins, or polymers like polyethylene (B3416737) glycol (PEG). This is typically achieved through the ring-opening of surface epoxides. Hydroxylated pDCPD is a promising material for creating biocompatible coatings and drug delivery systems.
Experimental Protocol: Hydroxylation via Epoxide Ring-Opening
This protocol describes the acid-catalyzed ring-opening of epoxidized pDCPD to form diols (hydroxyl groups).
Materials:
-
Epoxidized pDCPD (e-pDCPD) substrate
-
Sulfuric acid (H₂SO₄), 0.1 M aqueous solution
-
Deionized water
-
Methanol
-
Glass reaction vessel
-
pH meter or pH paper
Procedure:
-
Preparation of e-pDCPD: Start with the epoxidized pDCPD substrate prepared as described in the previous protocol.
-
Reaction Setup: Place the e-pDCPD substrate in a glass reaction vessel.
-
Hydrolysis: Immerse the substrate in a 0.1 M aqueous solution of sulfuric acid. The reaction can be carried out at room temperature for 12-24 hours with gentle agitation.
-
Neutralization: After the reaction, remove the substrate and wash it extensively with deionized water until the pH of the washings is neutral.
-
Final Washing: Perform a final rinse with methanol to aid in the removal of water.
-
Drying: Dry the hydroxylated pDCPD (HO-pDCPD) under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete removal of water.
-
Characterization: The presence of hydroxyl groups can be confirmed by FTIR spectroscopy (broad O-H stretching band around 3400 cm⁻¹). The degree of hydroxylation can be quantified using XPS after derivatization with a fluorine-containing agent, such as trifluoroacetic anhydride (B1165640) (TFAA).[2]
Polymer Grafting on Polydicyclopentadiene
Application Note: Grafting polymers onto the pDCPD surface allows for a significant modification of its properties. "Grafting-from" and "grafting-to" are two common approaches. "Grafting-from" involves growing polymer chains from initiator sites anchored to the surface, leading to a high grafting density. "Grafting-to" involves attaching pre-synthesized polymers to the surface. Grafting with biocompatible polymers like polyethylene glycol (PEG) can improve biocompatibility, reduce protein adsorption, and provide a stealth-like character for drug delivery applications.
"Grafting-From" via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
Protocol: Grafting of Poly(ethylene glycol) Methyl Ether Methacrylate (PEGMA)
Step 1: Immobilization of ATRP Initiator
-
Surface Hydroxylation: Start with a hydroxylated pDCPD surface (HO-pDCPD) as prepared in the hydroxylation protocol.
-
Initiator Attachment:
-
In a glovebox, immerse the HO-pDCPD substrate in anhydrous toluene.
-
Add triethylamine (B128534) (1.2 equivalents relative to surface hydroxyls) followed by 2-bromoisobutyryl bromide (1.1 equivalents).
-
Allow the reaction to proceed at room temperature for 12 hours.
-
Wash the substrate sequentially with toluene, methanol, and deionized water.
-
Dry the initiator-functionalized pDCPD (pDCPD-Br) under vacuum.
-
Step 2: SI-ATRP of PEGMA
-
Reaction Mixture: In a Schlenk flask, dissolve PEGMA monomer and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in a deoxygenated solvent mixture (e.g., methanol/water).
-
Catalyst Addition: Add the catalyst, copper(I) bromide (CuBr), to the flask.
-
Initiation: Place the pDCPD-Br substrate into the reaction mixture.
-
Polymerization: Seal the flask and stir the reaction at a controlled temperature (e.g., 60 °C) for the desired time to achieve the target polymer brush length.
-
Termination: Stop the polymerization by exposing the solution to air.
-
Washing: Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., water for PEGMA) to remove any non-grafted polymer.
-
Drying: Dry the PEG-grafted pDCPD (pDCPD-g-PEG) under vacuum.
-
Characterization: The success of the grafting can be confirmed by XPS (increase in oxygen and carbon signals corresponding to PEG) and contact angle measurements (decrease in contact angle indicating increased hydrophilicity). The thickness of the grafted polymer layer can be measured by ellipsometry.
"Grafting-To" Approach
Protocol: Grafting of Amine-Terminated Poly(ethylene glycol) (PEG-NH₂)
-
Surface Activation: Start with an epoxidized pDCPD (e-pDCPD) surface.
-
Grafting Reaction:
-
Dissolve amine-terminated PEG (PEG-NH₂) in a suitable solvent (e.g., DMF).
-
Immerse the e-pDCPD substrate in the PEG-NH₂ solution.
-
The reaction can be carried out at an elevated temperature (e.g., 50-60 °C) for 24-48 hours to facilitate the nucleophilic attack of the amine on the epoxide ring.
-
-
Washing: After the reaction, extensively wash the substrate with the solvent used for the reaction, followed by deionized water, to remove any physisorbed polymer.
-
Drying: Dry the pDCPD-g-PEG under vacuum.
-
Characterization: Characterize the surface using XPS and contact angle measurements as described for the "grafting-from" method.
Data Presentation
The following tables summarize typical quantitative data obtained from the functionalization of pDCPD surfaces.
Table 1: Surface Properties of Functionalized pDCPD
| Surface Modification | Water Contact Angle (°) | Surface Energy (mN/m) | Reference |
| Unmodified pDCPD | 90 - 100 | 36 - 40 | [3][4] |
| Epoxidized pDCPD | 70 - 80 | - | Inferred |
| Hydroxylated pDCPD | 40 - 60 | - | Inferred |
| PEG-grafted pDCPD | 30 - 50 | - | Inferred |
| Carboxyl-functionalized pDCPD | ~65 | ~45 | [5] |
| Saponified Carboxyl-fPDCPD | ~20 | ~60 | [5] |
Table 2: Quantitative Analysis of Surface Functionalization
| Functionalization Method | Analytical Technique | Typical Degree of Functionalization | Reference |
| Epoxidation | XPS | Surface atomic % of oxygen increases significantly. | [1] |
| Hydroxylation | XPS with TFAA derivatization | Quantification of fluorine signal allows for determination of hydroxyl group density. | [2] |
| Polymer Grafting ("Grafting-from") | Ellipsometry | Grafted layer thickness of 5-50 nm achievable. | General Literature |
| Polymer Grafting ("Grafting-to") | XPS | Quantification of elements specific to the grafted polymer (e.g., N for amine-terminated PEG). | General Literature |
Applications in Drug Development
Functionalized pDHDCPD holds significant promise for drug delivery applications. The ability to introduce specific chemical functionalities allows for the covalent attachment of therapeutic agents, enabling controlled and targeted drug release.
Application Note: Controlled Release of Antibiotics
A notable application is the development of self-sterilizing surfaces. For instance, the antibiotic chloramphenicol (B1208) has been attached to a functionalized pDCPD surface via an ester linkage.[6][7] This linkage renders the antibiotic inactive. However, upon exposure to bacteria such as E. coli, endogenous bacterial enzymes can cleave the ester bond, releasing the active drug locally and killing the bacteria. This approach minimizes systemic toxicity and the development of antibiotic resistance by providing a localized, on-demand release mechanism.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 2. iap.fraunhofer.de [iap.fraunhofer.de]
- 3. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Harnessing the surface chemistry of methyl ester functionalized polydicyclopentadiene and exploring surface bioactivity - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Controlling Stereochemistry in Dihydrodicyclopentadiene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of strategies and experimental protocols for controlling the stereochemistry in reactions involving dihydrodicyclopentadiene (endo-tricyclo[5.2.1.02,6]dec-3-ene). The ability to selectively generate specific stereoisomers is crucial for the development of novel therapeutics and advanced materials, as the three-dimensional arrangement of atoms dictates biological activity and material properties. This document covers key stereoselective transformations, including epoxidation and dihydroxylation, and provides detailed experimental procedures based on published literature.
Introduction to Stereocontrol in this compound Chemistry
This compound possesses a rigid bicyclic framework and a single site of unsaturation, making it an excellent scaffold for introducing multiple stereocenters in a controlled manner. The convex shape of the molecule often leads to a facial bias in reagent approach, favoring attack from the less sterically hindered exo face. However, achieving high levels of stereoselectivity, particularly enantioselectivity, typically requires the use of chiral reagents, catalysts, or enzymatic methods.
Key stereochemical considerations in the functionalization of this compound include:
-
Diastereoselectivity: Controlling the relative configuration of newly formed stereocenters. This is often influenced by the inherent steric hindrance of the substrate and the nature of the reagents.
-
Enantioselectivity: Selectively forming one of two enantiomers, which requires the use of a chiral influence, such as a chiral catalyst, auxiliary, or enzyme.
This document will focus on practical methods to achieve high stereocontrol in the epoxidation and dihydroxylation of the double bond in this compound.
Stereoselective Epoxidation of this compound
The epoxidation of the double bond in this compound can yield either the exo or endo epoxide. While the exo epoxide is often the sterically favored product, achieving high diastereoselectivity and enantioselectivity can be accomplished using various catalytic systems.
Diastereoselective Epoxidation with Hydrogen Peroxide over TiO₂ Catalysts
Recent studies have shown that titanium dioxide (TiO₂) can catalyze the epoxidation of dicyclopentadiene (B1670491) and its derivatives using hydrogen peroxide as a green oxidant. The surface properties of the TiO₂ catalyst can influence the selectivity of the reaction. While not strictly a stereoselective method for producing a single enantiomer, it demonstrates the potential for diastereoselective control.
Table 1: Diastereoselective Epoxidation of Dicyclopentadiene
| Catalyst | Oxidant | Major Product | Minor Product | Reference |
| TiO₂ (amorphous) | H₂O₂ | exo-epoxide | endo-epoxide | [1] |
| TiO₂ (black) | H₂O₂ | endo-epoxide | - | [1] |
Experimental Protocol: Diastereoselective Epoxidation of Dicyclopentadiene
This protocol is adapted from studies on the epoxidation of dicyclopentadiene and can be applied to this compound.[1]
Materials:
-
This compound
-
Titanium dioxide (TiO₂) catalyst (e.g., amorphous or black TiO₂)
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol (solvent)
-
Autoclave reactor
Procedure:
-
In a high-pressure autoclave reactor, add the TiO₂ catalyst (e.g., 50 mg).
-
Add a solution of this compound in methanol.
-
Add the required amount of 30% hydrogen peroxide to the reaction mixture.
-
Seal the reactor and pressurize with an inert gas (e.g., nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified reaction time.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Filter the catalyst from the reaction mixture.
-
The product distribution (exo- vs. endo-epoxide) can be determined by gas chromatography-mass spectrometry (GC-MS) analysis of the crude reaction mixture.
-
The product can be purified by column chromatography on silica (B1680970) gel.
Stereoselective Dihydroxylation of this compound
The dihydroxylation of the double bond in this compound can lead to the formation of vicinal diols with defined stereochemistry. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of diols from alkenes.
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. Commercially available "AD-mix" reagents contain the osmium catalyst, a chiral ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), a re-oxidant (e.g., potassium ferricyanide), and a base.
Table 2: Enantioselective Dihydroxylation of a Dicyclopentadiene Derivative
| Substrate | Reagent | Product | Enantiomeric Excess (ee) | Reference |
| Dicyclopentadiene derivative | AD-mix-β | Chiral diol | >95% | [2] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of this compound
This is a general protocol for the Sharpless Asymmetric Dihydroxylation that can be adapted for this compound.[3]
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α for the opposite enantiomer)
-
Water
-
Methanesulfonamide (B31651) (optional, can improve reaction rate and enantioselectivity)
-
Sodium sulfite (B76179)
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture and stir at room temperature until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
If using, add methanesulfonamide (1 equivalent) to the mixture.
-
Add this compound (1 equivalent) to the reaction mixture and stir vigorously at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Add ethyl acetate (B1210297) to the reaction mixture and stir. The aqueous layer should become colorless.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with 2 M NaOH, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude diol.
-
The crude product can be purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Visualizing Reaction Pathways and Workflows
General Workflow for Stereoselective Synthesis
Caption: General workflow for the stereoselective functionalization of this compound.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
References
Application Notes and Protocols for the Polymerization of Dihydrodicyclopentadiene using Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Ring-Opening Metathesis Polymerization (ROMP) of dihydrodicyclopentadiene (DHDCPD), commonly referred to as dicyclopentadiene (B1670491) (DCPD), utilizing Grubbs catalysts. This process yields a highly cross-linked and robust thermoset polymer, poly(dicyclopentadiene) (pDCPD), with significant applications in advanced materials and, potentially, in drug delivery systems due to its tunable mechanical properties and biocompatibility.
Introduction
The ROMP of DCPD is a powerful chemical transformation that leverages the high ring strain of the norbornene moiety within the monomer to drive polymerization.[1] Grubbs catalysts, particularly the first and second-generation ruthenium-based complexes, are highly efficient initiators for this reaction, exhibiting excellent functional group tolerance and stability in the presence of air and moisture.[2][3] The resulting pDCPD is known for its exceptional toughness, impact resistance, and thermal stability.[4]
The polymerization proceeds in a multi-step manner, beginning with the ring-opening of the more strained norbornene double bond to form a linear polymer.[1] Subsequent cross-linking occurs through the metathesis of the less reactive cyclopentene (B43876) double bonds, resulting in a durable three-dimensional network.[1] The kinetics of this polymerization and the final properties of the polymer can be precisely controlled by adjusting the catalyst type, catalyst concentration, and reaction temperature.[2][5]
Key Applications
-
Self-Healing Materials: pDCPD is a cornerstone of self-healing composites, where microcapsules containing DCPD monomer are embedded in a matrix with a dispersed Grubbs catalyst.[1][2] Upon damage, the monomer is released and polymerizes in situ to repair the crack.
-
Reaction Injection Molding (RIM) and Resin Transfer Molding (RTM): The rapid and exothermic nature of DCPD polymerization makes it ideal for high-speed manufacturing of large, complex parts with excellent mechanical properties.[2]
-
Advanced Composites: The high toughness and thermal stability of pDCPD make it a valuable matrix material for fiber-reinforced composites in aerospace and defense applications.[4]
-
Drug Delivery: While less conventional, the ability to tailor the cross-link density and, consequently, the diffusion properties of the pDCPD network presents opportunities for controlled release applications in drug development.
Experimental Protocols
Materials and Handling
-
Monomer: endo-Dicyclopentadiene (DCPD), typically stabilized with an inhibitor like p-tert-butylcatechol, should be purchased from a reputable supplier.[2] For high-purity applications, distillation under reduced pressure may be necessary to remove inhibitors and any oligomeric impurities.[2]
-
Catalyst: First-generation (G1) Grubbs' catalyst (bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride) and second-generation (G2) Grubbs' catalyst are commercially available.[1][6] These catalysts should be stored in an inert atmosphere (e.g., in a glovebox under nitrogen) to minimize decomposition over time.[1][2]
-
Solvents: If required for solution polymerization, anhydrous solvents such as toluene (B28343) or dichloromethane (B109758) should be used.
Protocol 1: Bulk Polymerization of Dicyclopentadiene
This protocol describes the bulk polymerization of DCPD, which is common for creating monolithic pDCPD objects.
-
Preparation: In a glovebox, weigh the desired amount of Grubbs' catalyst into a suitable reaction vessel (e.g., a glass vial or a mold). The catalyst-to-monomer ratio can be varied to control the reaction rate and final properties (see Table 1).
-
Monomer Addition: Add the DCPD monomer to the reaction vessel containing the catalyst. The mixing of the catalyst and monomer initiates the polymerization.[2]
-
Mixing: If possible, briefly stir the mixture to ensure homogeneous distribution of the catalyst. For very rapid polymerizations, this step may be omitted.
-
Curing: The polymerization is highly exothermic.[2] The reaction can proceed at room temperature, or the vessel can be placed in a controlled temperature environment (e.g., an oven or a water bath) to achieve a specific curing profile. A typical curing cycle might involve an initial phase at a lower temperature followed by a post-curing step at a higher temperature to ensure complete cross-linking.[7]
-
Post-Curing: To enhance the cross-link density and mechanical properties of the final polymer, a post-curing step at an elevated temperature (e.g., 120 °C) is often employed.[7]
Protocol 2: Characterization of Polymerization Kinetics using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to study the cure kinetics of DCPD polymerization.
-
Sample Preparation: In a glovebox, place a small, precise amount of Grubbs' catalyst (e.g., 1-5 mg) into a hermetically sealed aluminum DSC pan.[1]
-
Monomer Addition: Using a micropipette, add a precise amount of DCPD monomer to the DSC pan to achieve the desired catalyst-to-monomer ratio. Immediately seal the pan to prevent monomer evaporation and catalyst deactivation.[1]
-
DSC Analysis: Place the sealed pan in the DSC instrument. Perform a dynamic scan by heating the sample at a constant rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the polymerization exotherm (e.g., from room temperature to 250 °C).[2]
-
Data Analysis: The resulting heat flow versus temperature curve will show one or more exothermic peaks corresponding to the polymerization and cross-linking reactions.[1] The total enthalpy of the reaction can be integrated to determine the degree of cure, and kinetic parameters such as the activation energy can be calculated using model-free isoconversional methods.[2]
Data Presentation
The following tables summarize key quantitative data from the literature on the polymerization of DCPD using Grubbs catalysts.
Table 1: Effect of Catalyst Concentration on the Properties of pDCPD
| Catalyst Type | Monomer:Catalyst Molar Ratio | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Bending Modulus (MPa) | Impact Strength (kJ/m²) | Reference |
| 2nd Generation | 10000:1 | 147.6 | 52.4 | 2100 | 30 | [5][6] |
| 2nd Generation | 15000:1 | Decreasing trend | Decreasing trend | Decreasing trend | Increasing trend | [5][6] |
| 2nd Generation | 20000:1 | Decreasing trend | Decreasing trend | Decreasing trend | Increasing trend | [5][6] |
Table 2: Kinetic Parameters for DCPD Polymerization
| Catalyst Type | Method | Activation Energy (kJ/mol) | Heat of Reaction (kJ/mol) | Reference |
| 2nd Gen. Hoveyda-Grubbs | DSC | 88.9 - 89.2 | 52.7 | [8] |
Visualizations
Polymerization Mechanism
Caption: Mechanism of Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene.
Experimental Workflow
Caption: General experimental workflow for the polymerization of Dicyclopentadiene.
Logical Relationships in Polymerization Control
Caption: Factors influencing the properties of Poly(dicyclopentadiene).
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 3. WO1997029135A1 - Polymerization of low grade dcpd monomers using an olefin metathesis catalyst - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Effect of different catalyst ratios on the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene [poj.ippi.ac.ir]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydrodicyclopentadiene in Unsaturated Polyester Resin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of dihydrodicyclopentadiene (DHDCPD) in the synthesis of unsaturated polyester (B1180765) resins (UPRs). This document outlines the key advantages of incorporating DHDCPD, details experimental protocols for resin synthesis, and presents quantitative data on the properties of the resulting resins.
Dicyclopentadiene (B1670491) (DCPD), a dimer of cyclopentadiene, is a readily available and cost-effective monomer.[1] Its hydrogenated form, this compound (DHDCPD), offers improved thermal and oxidative stability. The incorporation of DHDCPD into UPRs imparts several desirable properties, including reduced shrinkage during curing, lower styrene (B11656) emissions, and enhanced resistance to water and weathering.[2][3] However, it can also lead to increased brittleness and a lower glass transition temperature in the cured resin.[3][4]
The most common method for producing DHDCPD-modified UPRs is the "water process" or hydrolysis addition method.[3][5] This two-stage process involves the initial reaction of DHDCPD with an unsaturated dicarboxylic acid or anhydride (B1165640), typically maleic anhydride, in the presence of water to form a half-ester adduct. This is followed by a polycondensation reaction with glycols to build the polyester backbone.[3][5]
Data Presentation
The following tables summarize the formulations and resulting properties of DHDCPD-based unsaturated polyester resins from various experimental studies.
Table 1: Formulations of DHDCPD-Based Unsaturated Polyester Resins
| Formulation ID | DHDCPD (mol) | Maleic Anhydride (mol) | Phthalic Anhydride (mol) | Propylene (B89431) Glycol (mol) | Diethylene Glycol (mol) | Styrene (wt%) | Reference |
| UPR-DCPD-1 | 0.4 | 1.0 | 0.2 | 1.1 | - | 35 | [3] |
| UPR-DCPD-2 | 0.6 | 1.0 | - | 1.2 | - | 40 | [6] |
| UPR-DCPD-3 | - | 1.0 | - | - | - | 33.5 | [7] |
Note: The specific grades and purities of the raw materials can influence the final resin properties.
Table 2: Curing Parameters for DHDCPD-Based Unsaturated Polyester Resins
| Formulation ID | Initiator | Accelerator | Curing Temperature (°C) | Post-Curing | Reference |
| UPR-DCPD-1 | MEKP (1.5 wt%) | Cobalt Octoate (0.5 wt%) | Room Temperature | 80°C for 3h | [3] |
| UPR-DCPD-2 | BPO (1.0 wt%) | DMA (0.2 wt%) | 25 | 120°C for 2h | [6] |
| UPR-DCPD-3 | - | - | 130 | - | [7] |
MEKP: Methyl ethyl ketone peroxide; BPO: Benzoyl peroxide; DMA: N,N-Dimethylaniline
Table 3: Mechanical and Thermal Properties of Cured DHDCPD-Based UPRs
| Property | UPR-DCPD-1 | UPR-DCPD-2 | UPR-DCPD-3 |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 45 | 52 | - |
| Flexural Strength (MPa) | 85 | 95 | - |
| Flexural Modulus (GPa) | 3.2 | 3.5 | - |
| Thermal Properties | |||
| Glass Transition Temperature (Tg, °C) | 105 | 115 | - |
| Heat Distortion Temperature (HDT, °C) | 90 | 100 | - |
Note: The properties of the final cured resin are highly dependent on the formulation, curing conditions, and the presence of any fillers or reinforcing agents.
Experimental Protocols
The following are detailed protocols for the synthesis of DHDCPD-modified unsaturated polyester resins based on the "water process."
Protocol 1: Synthesis of a General-Purpose DHDCPD-Modified UPR
This protocol is based on the general two-stage "water process."[3][5]
Materials:
-
This compound (DHDCPD)
-
Maleic anhydride
-
Phthalic anhydride
-
Propylene glycol
-
Hydroquinone (B1673460) (inhibitor)
-
Styrene
-
Deionized water
Equipment:
-
Glass reactor with a stirrer, thermometer, nitrogen inlet, and a condenser with a Dean-Stark trap
-
Heating mantle
-
Vacuum pump
Procedure:
Stage 1: Formation of the DHDCPD-Maleate Adduct
-
Charge the reactor with DHDCPD and deionized water.
-
Begin stirring and purge the reactor with nitrogen.
-
Heat the mixture to 90-100°C.
-
Gradually add maleic anhydride to the reactor. An exothermic reaction will occur. Maintain the temperature below 140°C.
-
After the addition is complete, hold the temperature at 130-140°C for 1-2 hours until the acid value is stable, indicating the completion of the adduct formation.
Stage 2: Polycondensation
-
Cool the reactor contents to below 100°C.
-
Add phthalic anhydride and propylene glycol to the reactor.
-
Add a small amount of hydroquinone as a polymerization inhibitor.
-
Gradually heat the mixture to 190-210°C while continuously removing the water of condensation using the Dean-Stark trap.
-
Monitor the reaction by measuring the acid value and viscosity at regular intervals.
-
Continue the reaction until the desired acid value (typically 25-35 mg KOH/g) and viscosity are reached.
-
Cool the resulting polyester resin to below 120°C.
-
Slowly add styrene to the resin with vigorous stirring to achieve the desired solid content (typically 60-65%).
-
Cool the final unsaturated polyester resin to room temperature and store it in a sealed container away from light and heat.
Protocol 2: Curing of the DHDCPD-Modified UPR
Materials:
-
Synthesized DHDCPD-modified UPR
-
Methyl ethyl ketone peroxide (MEKP) initiator
-
Cobalt octoate accelerator
Procedure:
-
To 100 parts of the UPR, add 0.5 parts of cobalt octoate accelerator and mix thoroughly.
-
Add 1.5 parts of MEKP initiator and mix vigorously until a homogeneous mixture is obtained.
-
Pour the resin into a mold and allow it to cure at room temperature for 24 hours.
-
For optimal properties, post-cure the casting in an oven at 80°C for 3 hours.
Mandatory Visualization
The following diagrams illustrate the key chemical pathways and experimental workflows involved in the production of DHDCPD-based unsaturated polyester resins.
Caption: Chemical synthesis pathway for DHDCPD-modified UPR.
Caption: Experimental workflow for UPR synthesis and curing.
References
- 1. diva-portal.org [diva-portal.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US6515071B1 - Process for the preparation of dicyclopentadiene modified polyester resins - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Block Copolymers Using Dihydrodicyclopentadiene Derivatives for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of block copolymers utilizing dihydrodicyclopentadiene (DHDCPD) derivatives through Ring-Opening Metathesis Polymerization (ROMP). While direct literature on the synthesis of block copolymers from unsubstituted this compound is limited, this guide presents a representative protocol adapted from the well-established synthesis using dicyclopentadiene (B1670491) (DCPD). These protocols and notes are intended to serve as a foundational guide for researchers exploring the potential of DHDCPD-based block copolymers in advanced drug delivery systems. The application section highlights the formulation of these polymers into nanoparticles for therapeutic agent encapsulation.
Introduction
Block copolymers, composed of distinct polymer chains linked together, are of significant interest in drug delivery due to their ability to self-assemble into nanostructures like micelles and nanoparticles.[1] These structures can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[2] this compound (DHDCPD) is a cyclic olefin that can be polymerized via Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with controlled molecular weights and architectures.[3] The resulting poly(this compound) (pDHDCPD) is a hydrophobic polymer. By synthesizing a block copolymer of pDHDCPD with a hydrophilic polymer, such as poly(ethylene glycol) (PEG), it is possible to create amphiphilic macromolecules that can self-assemble in aqueous environments, forming core-shell nanoparticles ideal for drug delivery applications.[4]
Synthesis of Block Copolymers
The synthesis of block copolymers from cyclic olefins like DHDCPD is typically achieved through living ROMP. This method allows for the sequential addition of different monomers to create well-defined block structures.[5] The process involves the use of a transition metal catalyst, often based on ruthenium, such as Grubbs' catalysts.[3]
Representative Experimental Protocol: Synthesis of poly(dicyclopentadiene)-b-poly(ethylene glycol) (pDCPD-b-pPEG)
This protocol describes the synthesis of a diblock copolymer using dicyclopentadiene (DCPD) as a representative monomer for the hydrophobic block, followed by the polymerization of a norbornene-functionalized PEG for the hydrophilic block. This protocol can be adapted for this compound, though optimization of reaction conditions may be necessary.
Materials:
-
Dicyclopentadiene (DCPD, endo-isomer)
-
Grubbs' Third Generation Catalyst (G3)
-
Norbornene-PEG-OH (NB-PEG-OH)
-
Ethyl vinyl ether
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous methanol (B129727)
-
Argon gas
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the First Block (pDCPD):
-
In a glovebox, add Grubbs' Third Generation Catalyst to a Schlenk flask.
-
Dissolve the catalyst in a small amount of anhydrous DCM.
-
In a separate flask, prepare a solution of DCPD in anhydrous DCM.
-
Using a syringe, slowly add the DCPD solution to the stirring catalyst solution under an argon atmosphere.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight. Monitor the reaction by taking aliquots for ¹H NMR or GPC analysis.
-
-
Preparation of the Second Block (pPEG):
-
In a separate Schlenk flask, dissolve the norbornene-PEG-OH macromonomer in anhydrous DCM.
-
Once the first block has reached the desired length, transfer the living pDCPD chain solution to the NB-PEG-OH solution via a cannula under argon.
-
Allow the second polymerization to proceed. The reaction progress can be monitored by GPC, observing a shift to higher molecular weight.
-
-
Termination and Purification:
-
Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for 1 hour.
-
Precipitate the block copolymer by adding the reaction mixture dropwise to a large volume of cold methanol.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomer and catalyst residues.
-
Dry the final pDCPD-b-pPEG block copolymer under vacuum.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the block copolymer and determine the block ratios.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the homopolymer and the final block copolymer.
Quantitative Data
The following tables summarize representative quantitative data for block copolymers synthesized via ROMP using dicyclopentadiene. This data is provided as a reference for what can be expected when synthesizing similar block copolymers with this compound, although specific values will vary depending on the exact experimental conditions.
Table 1: Molecular Weight and Polydispersity Data for pDCPD Homopolymers
| Entry | Monomer/Catalyst Ratio | Mn (kDa) (Theoretical) | Mn (kDa) (GPC) | PDI (Mw/Mn) |
| 1 | 50:1 | 6.6 | 6.8 | 1.05 |
| 2 | 100:1 | 13.2 | 13.5 | 1.08 |
| 3 | 200:1 | 26.4 | 27.1 | 1.12 |
Table 2: Characterization of pDCPD-b-pPEG Diblock Copolymers
| Entry | pDCPD Block Mn (kDa) | pPEG Block Mn (kDa) | Total Mn (kDa) (GPC) | PDI (Mw/Mn) |
| 1 | 6.8 | 5.0 | 11.5 | 1.15 |
| 2 | 13.5 | 5.0 | 18.2 | 1.18 |
| 3 | 13.5 | 10.0 | 23.1 | 1.21 |
Application in Drug Delivery: Nanoparticle Formulation
Amphiphilic block copolymers such as pDHDCPD-b-pPEG can self-assemble into nanoparticles in an aqueous environment. The hydrophobic pDHDCPD core serves as a reservoir for hydrophobic drugs, while the hydrophilic pPEG shell provides a stealth-like surface, reducing opsonization and prolonging circulation time in the body.[4]
Protocol: Nanoparticle Formulation via Nanoprecipitation
Materials:
-
pDHDCPD-b-pPEG block copolymer
-
Hydrophobic drug (e.g., Paclitaxel)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Dialysis membrane (MWCO appropriate for removing THF and free drug)
Procedure:
-
Dissolution:
-
Dissolve the pDHDCPD-b-pPEG block copolymer and the hydrophobic drug in THF.
-
-
Nanoprecipitation:
-
Add the polymer/drug solution dropwise to a vigorously stirring volume of deionized water. The organic solvent will diffuse into the water, causing the hydrophobic pDHDCPD blocks to aggregate and form the core of the nanoparticles, while the hydrophilic pPEG blocks will form the shell.
-
-
Solvent Removal and Purification:
-
Stir the nanoparticle suspension overnight in a fume hood to allow for the evaporation of THF.
-
Transfer the suspension to a dialysis bag and dialyze against deionized water for 24-48 hours to remove any remaining organic solvent and unencapsulated drug.
-
-
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
UV-Vis Spectroscopy or HPLC: To determine the drug loading content and encapsulation efficiency.
-
Visualizations
Caption: Workflow for the synthesis of a pDHDCPD-b-pPEG block copolymer via living ROMP.
Caption: Formation of drug-loaded nanoparticles from amphiphilic block copolymers.
References
- 1. researchgate.net [researchgate.net]
- 2. US4400340A - Method for making a dicyclopentadiene thermoset polymer - Google Patents [patents.google.com]
- 3. Investigation of network structure and mechanical properties in ROMP products - American Chemical Society [acs.digitellinc.com]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - Search Results [beilstein-journals.org]
Dihydrodicyclopentadiene: A Versatile Comonomer for Crosslinked Polymers
Application Note AN-DHDCPD-XL-2025
Introduction
Dihydrodicyclopentadiene (DHDCPD), a partially hydrogenated derivative of dicyclopentadiene (B1670491) (DCPD), is a valuable comonomer for introducing crosslinking capabilities into a variety of polymer systems. While not typically used as a standalone crosslinking agent, its incorporation into polymer backbones provides a reactive site for subsequent crosslinking reactions, enabling the formation of robust thermoset materials. This document provides an overview of the applications of DHDCPD as a crosslinking comonomer, focusing on its use in unsaturated polyester (B1180765) resins (UPRs) and as a diene monomer in ethylene-propylene-diene (EPDM) rubbers. Detailed experimental protocols for the synthesis of a DHDCPD-modified unsaturated polyester resin and its subsequent peroxide-initiated crosslinking are provided.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling and for designing polymerization and crosslinking processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄ | --INVALID-LINK-- |
| Molecular Weight | 134.22 g/mol | --INVALID-LINK-- |
| Appearance | Liquid | --INVALID-LINK-- |
| Boiling Point | 185.6 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 53.5 °C | --INVALID-LINK-- |
| Density | 1.011 g/cm³ | --INVALID-LINK-- |
| Solubility in Water | 0.02 g/L at 25 °C | --INVALID-LINK-- |
Applications in Polymer Crosslinking
Unsaturated Polyester Resins (UPRs)
DHDCPD can be incorporated into the backbone of unsaturated polyesters through a two-stage reaction.[1] The resulting resin contains pendant double bonds from the DHDCPD units, which can then be crosslinked with a reactive diluent, such as styrene (B11656), via a free-radical mechanism. This process yields a rigid thermoset material with good mechanical properties and thermal stability.[2] The use of DHDCPD, similar to its parent compound DCPD, can offer advantages such as reduced shrinkage, lower resin viscosity, and improved surface finish of the final cured product.[1]
The general scheme for the synthesis and crosslinking of a DHDCPD-modified UPR is depicted below.
Ethylene-Propylene-Diene Monomer (EPDM) Rubber
DHDCPD can serve as the diene comonomer in the synthesis of EPDM rubber.[3] EPDM is a synthetic elastomer with a saturated polymer backbone, which provides excellent resistance to heat, ozone, and weathering.[4] The diene component, such as DHDCPD, introduces unsaturation in side chains, which allows for subsequent vulcanization (crosslinking) with sulfur or peroxides.[3][5] This crosslinking process transforms the raw polymer into a strong, elastic material. The choice of diene influences the curing rate and the properties of the final rubber product.
The structure of an EPDM terpolymer incorporating DHDCPD and the subsequent crosslinking process is illustrated in the following diagram.
Experimental Protocols
Protocol 1: Synthesis of DHDCPD-Modified Unsaturated Polyester Resin
This protocol is adapted from the "water process" used for producing DCPD-modified UPRs.[1]
Materials:
-
This compound (DHDCPD)
-
Maleic anhydride (MA)
-
Propylene glycol (PG)
-
Deionized water
-
Tributyl phosphite (B83602) (stabilizer)
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser.
Procedure:
-
Adduct Formation:
-
Charge the reaction kettle with DHDCPD, maleic anhydride, deionized water, and tributyl phosphite in the desired molar ratios. A typical starting ratio might be 1:1:1 for DHDCPD:MA:Water.
-
Under a nitrogen blanket and with continuous stirring, heat the mixture to 120°C.
-
Hold the temperature for approximately 30-60 minutes, or until the acid value of the mixture approaches the theoretical value for the formation of the carboxy-functional DHDCPD-maleate adduct (e.g., around 250 mg KOH/g).[1]
-
-
Polycondensation:
-
Add propylene glycol to the reaction mixture. The amount of glycol should be in slight molar excess relative to the acid/anhydride components to ensure esterification.
-
Gradually increase the temperature to 180-210°C to initiate the polycondensation reaction. Water produced during esterification will be removed through the condenser.
-
Monitor the reaction by periodically measuring the acid value and viscosity of the resin.
-
Continue the reaction until the target acid value (typically < 30 mg KOH/g) and viscosity are reached.
-
-
Dilution:
-
Cool the reactor to below 100°C.
-
Add styrene (or another reactive diluent) to the polyester to achieve the desired viscosity for the final resin solution. Typically, the final resin contains 30-40% styrene by weight.
-
Add a polymerization inhibitor (e.g., hydroquinone) to ensure storage stability.
-
Mix thoroughly until a homogeneous solution is obtained.
-
Protocol 2: Peroxide-Initiated Curing of DHDCPD-Modified UPR
This protocol describes the free-radical crosslinking of the synthesized DHDCPD-modified UPR at ambient temperature.
Materials:
-
DHDCPD-modified UPR in styrene solution (from Protocol 1)
-
Methyl ethyl ketone peroxide (MEKP) as the initiator
-
Cobalt octoate (or cobalt naphthenate) as the accelerator
Procedure:
-
Preparation:
-
To the DHDCPD-modified UPR solution, add the cobalt accelerator (e.g., 6% cobalt solution) at a concentration of 0.1-0.5% by weight of the resin. Mix thoroughly.
-
-
Initiation and Curing:
-
Add MEKP initiator (typically 1-2% by weight of the resin) to the resin-accelerator mixture.
-
Mix vigorously for 1-2 minutes until the initiator is completely dispersed. The pot life of the resin will now be limited.
-
Pour the activated resin into a mold or apply it to a surface as required.
-
Allow the resin to cure at ambient temperature. The curing process is exothermic, and the temperature of the resin will increase.[6]
-
The resin will first gel and then harden into a solid thermoset. Full cure and optimal properties are typically achieved after 24 hours, followed by a post-curing period of several days at room temperature or a shorter period at an elevated temperature (e.g., 60-80°C for a few hours).[7]
-
Quantitative Data
The mechanical and thermal properties of crosslinked polymers containing DHDCPD are highly dependent on the polymer system, the concentration of DHDCPD, and the crosslinking conditions. The following tables provide representative data for DCPD-modified polymers, which are expected to be comparable to those modified with DHDCPD.
Table 2: Mechanical Properties of Cured DCPD-Modified Resins
| Property | Value | Reference |
| Flexural Modulus | Increases with higher DCPD content | [2] |
| Storage Modulus (E') at 20°C | Increases with higher DCPD content | [2] |
| Hardness (Brinell) | Increases with higher DCPD content | [2] |
| Extension at Maximum Force | Decreases with higher DCPD content | [2] |
Table 3: Thermal Properties of Cured DCPD-Modified Resins
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 155-165 °C (for crosslinked PDCPD) | [8] |
| Thermal Stability (TGA) | Stable up to ~300 °C | [8] |
Table 4: Typical Properties of EPDM Rubber (Diene comonomer influences final properties)
| Property | Value | Reference |
| Hardness (Shore A) | 30 - 90 | [9] |
| Tensile Strength | 500 - 2,500 PSI | [9] |
| Elongation at Break | 100% - 700% | [9] |
| Operating Temperature Range | -45°C to +125°C (up to 150°C for peroxide cured) | [10] |
Safety Information
This compound is a flammable liquid and may cause skin and eye irritation. It is harmful if swallowed or inhaled. --INVALID-LINK-- Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety and handling information. Organic peroxides and accelerators used in curing are reactive and potentially hazardous materials. They should be stored and handled according to the manufacturer's instructions. Never mix peroxides and accelerators directly, as this can lead to a violent reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. EPDM rubber - Wikipedia [en.wikipedia.org]
- 4. lakeerierubber.com [lakeerierubber.com]
- 5. Ethylene-propylene-diene rubber (EPDM) | RADO Gummi GmbH [rado-rubber.com]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. The curing process of unsaturated polyester resins | Resitan [resitan.net]
- 8. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rahco-rubber.com [rahco-rubber.com]
- 10. Ethylene Propylene Diene Rubber | DLR Guide To EPDM [elastomer.co.uk]
Troubleshooting & Optimization
Optimizing reaction conditions for dihydrodicyclopentadiene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dihydrodicyclopentadiene (DHDCPD), primarily through the hydrogenation of dicyclopentadiene (B1670491) (DCPD).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion of Dicyclopentadiene | Inactive Catalyst | - Ensure the catalyst has been properly activated according to the manufacturer's protocol or literature procedures. For many catalysts, this involves reduction under a hydrogen stream at elevated temperatures. - Catalyst may be poisoned. Common poisons include sulfur, nitrogen compounds, and water. Ensure starting materials and solvents are of high purity.[1] - Use a fresh batch of catalyst. |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure within the safe limits of the reactor. The rate of hydrogenation is often dependent on hydrogen pressure.[2][3] | |
| Low Reaction Temperature | - Increase the reaction temperature. Hydrogenation reactions often have a significant activation energy. However, be cautious as excessively high temperatures (>170 °C) can lead to the retro-Diels-Alder reaction of DCPD to cyclopentadiene.[3][4] | |
| Poor Mass Transfer | - Increase the stirring rate to ensure good mixing of the three phases (solid catalyst, liquid reactant, and gaseous hydrogen).[5] - Ensure the catalyst is well-dispersed in the reaction medium. | |
| Low Selectivity to this compound (Over-hydrogenation to Tetrahydrodicyclopentadiene) | High Hydrogen Pressure | - Reduce the hydrogen pressure. Higher pressures favor the complete saturation of both double bonds.[2][3] |
| High Reaction Temperature | - Lower the reaction temperature. The second hydrogenation step (DHDCPD to THDCPD) often has a higher activation energy.[5] | |
| High Catalyst Loading | - Decrease the amount of catalyst used. A lower catalyst concentration can sometimes favor the mono-hydrogenated product. | |
| Prolonged Reaction Time | - Monitor the reaction progress closely using techniques like GC or TLC and stop the reaction once the desired conversion to DHDCPD is achieved. | |
| Catalyst Type | - Some catalysts are inherently more selective. For example, modified palladium catalysts or specific nickel-based catalysts have been reported to show high selectivity for DHDCPD.[2][6] | |
| Catalyst Deactivation | Poisoning | - As mentioned above, purify starting materials and solvents to remove potential catalyst poisons. |
| Coking/Polymerization on Catalyst Surface | - Lower the reaction temperature to minimize polymerization side reactions.[7] - Use a solvent that can help dissolve any polymeric byproducts. - Consider catalyst regeneration procedures, which may involve calcination in air followed by reduction.[5] | |
| Sintering of Metal Nanoparticles | - Avoid excessively high reaction or catalyst activation temperatures, which can cause the active metal particles to agglomerate. | |
| Formation of Polymeric Byproducts | High Reaction Temperature | - Dicyclopentadiene can undergo thermal polymerization. Operate at the lowest effective temperature.[7] |
| Presence of Acidic Sites on Catalyst Support | - Use a neutral or basic catalyst support if polymerization is a significant issue. Acidic supports can catalyze polymerization. | |
| Difficulty in Product Purification | Incomplete Reaction | - Optimize reaction conditions to drive the reaction to completion or to a point where separation of the desired product from the starting material is easier. |
| Formation of Close-Boiling Impurities | - Utilize fractional distillation under reduced pressure for separation. - Column chromatography on silica (B1680970) gel can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction pathway for the hydrogenation of dicyclopentadiene?
A1: The hydrogenation of dicyclopentadiene (DCPD) to this compound (DHDCPD) is a consecutive reaction. First, one of the double bonds in DCPD is hydrogenated to form DHDCPD. This intermediate can then be further hydrogenated to form tetrahydrodicyclopentadiene (B3024363) (THDCPD).[3] The goal of optimizing reaction conditions is often to maximize the yield of the desired DHDCPD intermediate while minimizing the formation of the fully saturated THDCPD.
Q2: Which double bond in dicyclopentadiene is hydrogenated first?
A2: DFT simulations have shown that the double bond in the norbornene ring is easier to saturate than the one in the cyclopentene (B43876) ring. Therefore, the major intermediate is 8,9-dihydrodicyclopentadiene.
Q3: What are the most common catalysts used for this reaction?
A3: A variety of catalysts can be used, with palladium- and nickel-based catalysts being the most common.[2][4] Examples include palladium on carbon (Pd/C), palladium on alumina (B75360) (Pd/Al2O3), Raney nickel, and various supported nickel catalysts.[2][4][6] Bimetallic catalysts, such as Ce-Ni, have also been shown to be effective.[8][9]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][9] These techniques allow for the quantification of the starting material, the desired product, and any byproducts.
Q5: What are the key safety precautions to consider during this synthesis?
A5: The hydrogenation of dicyclopentadiene involves flammable materials and hydrogen gas under pressure. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using a properly assembled and pressure-tested reactor.
-
Ensuring there are no ignition sources near the experimental setup.
-
Following proper procedures for handling and purging with hydrogen gas.
-
Being aware that some catalysts, like Raney nickel, can be pyrophoric and should be handled with care.
Quantitative Data on Reaction Conditions
The following table summarizes various reaction conditions and their outcomes for the synthesis of this compound and tetrahydrodicyclopentadiene from the literature.
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Time (h) | DCPD Conversion (%) | Product Selectivity (%) | Reference |
| Pd-nanoparticles | 60 | 0.5 | Not specified | 1 | >85 | DHDCPD:THDCPD ratio of 7:1 | [2] |
| Pd/C | 50-80 | 0.5-1.5 | Ethanol | Not specified | >85 | Ratio of DHDCPD to THDCPD can be shifted by pressure | [2] |
| Ni-CeO2(7:3)@C-400°C | 100 | 2 | Methanol | 2 | 100 | Nearly 100% THDCPD | [8][9] |
| Pd/Al2O3 | 160 | Not specified | Not specified | 10 | Not specified | 99% endo-THDCPD (with formic acid as H2 source) | [10] |
| Ni-SOD (4 wt% Ni) | 90 | 1 | Not specified | 6 | 100 | >99% THDCPD | [5] |
| Ni/HY | 170 | Not specified | Not specified | 1 | 99.5 | 96.3% endo-THDCPD | [4] |
| SRNA-4 (amorphous nickel alloy) | 100 (1h) then 130 (4h) | 1.5 | Not specified | 5 | Not specified | 98.5% THDCPD | [5] |
Experimental Protocols
General Protocol for Selective Hydrogenation of Dicyclopentadiene to this compound
This protocol provides a general procedure that can be adapted based on the specific catalyst and equipment available.
1. Catalyst Activation (if required):
-
For many commercial catalysts (e.g., Pd/C), pre-activation may not be necessary.
-
For catalysts like supported nickel oxides, activation is typically performed by heating the catalyst under a flow of hydrogen gas (e.g., at 300-400 °C for 2-4 hours) to reduce the metal oxide to its active metallic state. This should be done with appropriate safety measures for handling hydrogen at high temperatures.
2. Reaction Setup:
-
A high-pressure autoclave or a Parr hydrogenator equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller is typically used.
-
Ensure the reactor is clean, dry, and has been leak-tested.
3. Reaction Procedure:
-
To the reactor, add the catalyst (e.g., 0.1-1 mol% relative to the substrate) and the solvent (e.g., ethanol, methanol, cyclohexane).[2][9]
-
Add the dicyclopentadiene to the reactor.
-
Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.[9]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5-2 MPa).[2][8][9]
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 60-120 °C).[2][8][9]
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or GC-MS.
-
Once the desired conversion is reached, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen pressure.
4. Work-up and Purification:
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled after washing.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be purified by vacuum distillation to separate this compound from any remaining starting material and tetrahydrodicyclopentadiene.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Factors influencing selectivity in dicyclopentadiene hydrogenation.
References
- 1. CN102924216A - Synthetic method for exo-tetrahydrodicyclopentadiene (THDCPD) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polymer.or.kr [polymer.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design of Ce–Ni Bimetallic MOF-Derived Nanocatalysts for Enhanced Hydrogenation of Dicyclopentadiene | MDPI [mdpi.com]
- 10. sylzyhg.com [sylzyhg.com]
Technical Support Center: Selective Hydrogenation of Dicyclopentadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of dicyclopentadiene (B1670491) (DCPD) hydrogenation.
Troubleshooting Guide
This section addresses common issues encountered during the selective hydrogenation of dicyclopentadiene, offering potential causes and actionable solutions.
Issue 1: Low Selectivity to the Desired Dihydrodicyclopentadiene (DHDCP) or Tetrahydrodicyclopentadiene (THDCPD) Isomer
-
Potential Cause 1: Over-hydrogenation. The high activity of some catalysts, particularly palladium-based ones, can lead to the formation of fully saturated cyclopentane.[1]
-
Solution:
-
Optimize Hydrogen Pressure: Reduce the hydrogen pressure to favor partial hydrogenation. The ratio of DHDCP to THDCPD can be significantly influenced by varying the hydrogen pressure.[1]
-
Adjust Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second hydrogenation step, thus improving selectivity towards the intermediate product.
-
Catalyst Modification: Consider using a bimetallic catalyst, such as Au-Pd, which can mitigate the over-hydrogenation tendency of palladium catalysts.[1]
-
-
-
Potential Cause 2: Undesirable Isomer Formation. The reaction can yield different isomers of DHDCP and THDCPD (endo vs. exo). The desired isomer often depends on the final application, such as high-density jet fuel production where exo-THDCPD is preferred.[1][2]
-
Solution:
-
Catalyst Selection: The choice of catalyst and support can influence isomer selectivity. For instance, bifunctional catalysts combining a hydrogenation metal (e.g., Ni) with an acidic support (e.g., Hβ) can promote the isomerization of endo-THDCPD to the exo-isomer.[3]
-
Reaction Conditions: Temperature and solvent can also play a role in isomer distribution.
-
-
-
Potential Cause 3: Side Reactions. Polymerization of dicyclopentadiene can occur, especially at higher temperatures, leading to the formation of polymeric by-products that can reduce selectivity and deactivate the catalyst.[1]
-
Solution:
-
Control Reaction Temperature: Maintain a moderate reaction temperature to minimize polymerization. A two-stage temperature operation (e.g., an initial lower temperature followed by a higher temperature) can be employed to control the reaction.[4]
-
Use of Solvents: Performing the reaction in a suitable solvent can help to dissipate heat and reduce the concentration of DCPD, thereby minimizing polymerization.
-
-
Issue 2: Catalyst Deactivation
-
Potential Cause 1: Poisoning. Impurities in the DCPD feed or hydrogen stream can poison the catalyst's active sites.
-
Solution:
-
Feed Purification: Ensure the DCPD and hydrogen used are of high purity. Pre-treatment of the feedstock to remove potential poisons like sulfur compounds is crucial.
-
Catalyst Regeneration: Depending on the catalyst and the poison, in-situ or ex-situ regeneration procedures may be possible.
-
-
-
Potential Cause 2: Coking/Fouling. Deposition of carbonaceous materials or polymeric by-products on the catalyst surface can block active sites.[1]
-
Solution:
-
Optimize Reaction Conditions: As mentioned earlier, controlling temperature and using a solvent can reduce the formation of polymeric by-products.
-
Catalyst Washing: Washing the catalyst with a suitable solvent may remove some of the deposited materials.
-
Calcination: For some catalysts, controlled calcination in air or an inert atmosphere can burn off carbon deposits.
-
-
-
Potential Cause 3: Sintering. At high reaction temperatures, metal nanoparticles on the catalyst support can agglomerate, leading to a loss of active surface area.
-
Solution:
-
Temperature Control: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
Catalyst Support Selection: The choice of support material can influence the thermal stability of the metal nanoparticles.
-
-
Issue 3: Incomplete Conversion of Dicyclopentadiene
-
Potential Cause 1: Insufficient Catalyst Activity. The chosen catalyst may not be active enough under the selected reaction conditions.
-
Solution:
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the overall reaction rate.
-
Increase Temperature and/or Pressure: Elevating the reaction temperature and hydrogen pressure can enhance the reaction kinetics.[4] However, be mindful of the potential impact on selectivity.
-
Select a More Active Catalyst: Consider switching to a more active catalyst system, such as noble metal catalysts (e.g., Pt or Pd-based) which exhibit excellent low-temperature activity.[5]
-
-
-
Potential Cause 2: Mass Transfer Limitations. In heterogeneous catalysis, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface.
-
Solution:
-
Improve Stirring: In a batch reactor, increasing the stirring speed can enhance mass transfer.[4]
-
Catalyst Particle Size: Using smaller catalyst particles can increase the external surface area and reduce diffusion path lengths.
-
Reactor Design: For continuous processes, the choice of reactor (e.g., trickle-bed reactor) and operating conditions (e.g., liquid hourly space velocity) can significantly impact mass transfer.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the selective hydrogenation of dicyclopentadiene?
A1: A variety of catalysts are used, with the choice depending on the desired product and process conditions. Common examples include:
-
Nickel-based catalysts: Raney nickel is a commercial catalyst, but its pyrophoric nature and post-treatment requirements can be limitations.[5] Supported nickel catalysts, such as Ni/SiO2 and Ni/Al2O3, are also widely studied and offer good performance.[2][3]
-
Palladium-based catalysts: Pd/C and Pd/Al2O3 are highly active catalysts, often used for this reaction.[4][6] However, they can be prone to over-hydrogenation.[1]
-
Platinum-based catalysts: Pt-based catalysts also show excellent low-temperature hydrogenation activity for DCPD.[5]
-
Bimetallic catalysts: Systems like Au-Pd have been developed to improve selectivity by mitigating the high activity of palladium.[1]
Q2: How do reaction conditions affect the selectivity of DCPD hydrogenation?
A2: Reaction conditions play a critical role in controlling the selectivity:
-
Temperature: Higher temperatures generally increase the reaction rate but can decrease selectivity by promoting over-hydrogenation and side reactions like polymerization.[4]
-
Hydrogen Pressure: Higher hydrogen pressure favors the formation of the fully hydrogenated product (THDCPD). By controlling the pressure, the reaction can be steered towards the partially hydrogenated intermediate (DHDCP).[1][4]
-
Solvent: The choice of solvent can influence the solubility of reactants and products, heat transfer, and potentially the interaction with the catalyst surface, thereby affecting both activity and selectivity.
Q3: What are the main products of dicyclopentadiene hydrogenation?
A3: The hydrogenation of dicyclopentadiene is a consecutive reaction. The main products are:
-
This compound (DHDCP): The product of the first hydrogenation step where one of the double bonds is saturated.
-
Tetrahydrodicyclopentadiene (THDCPD): The product of the second hydrogenation step where both double bonds are saturated. This exists as endo and exo isomers.[1][2]
-
Cyclopentane: An over-hydrogenation product that can be formed with highly active catalysts.[1]
Q4: How can the products of DCPD hydrogenation be analyzed?
A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common method for analyzing the reaction mixture. This technique allows for the separation and quantification of the reactant (DCPD), intermediates (DHDCP isomers), the final product (THDCPD isomers), and any by-products.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) can also be used to identify the structure of the products.[8]
Data Presentation
Table 1: Comparison of Different Catalysts for DCPD Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | DCPD Conversion (%) | THDCPD Selectivity (%) | Reference |
| SiO2@Ni/C | - | 60-90 | 4 | 100 | >90 | [5] |
| Ni@SiO2 | - | 20-120 | 5 | 99.9 | >92 (endo-THDCPD yield) | [2] |
| Pd/Al2O3 | Al2O3 | 160 | - (Formic acid as H2 source) | - | 99 (endo-THDCPD yield) | [9] |
| Ni-SOD | Sodalite | 90 | 1 | 100 | >99 | [4] |
| Pd/Al2O3 | Al2O3 | 100-130 | 1.5 | - | 98.5 (THDCPD yield) | [4] |
Experimental Protocols
Protocol 1: Batch Hydrogenation of Dicyclopentadiene using a Supported Nickel Catalyst
-
Catalyst Preparation/Pre-treatment:
-
Load the desired amount of supported nickel catalyst (e.g., 4 wt% Ni-SOD) into a high-pressure batch reactor.[4]
-
If required, pre-reduce the catalyst in-situ under a hydrogen flow at a specific temperature and time as recommended for the particular catalyst.
-
-
Reaction Setup:
-
Add the dicyclopentadiene (DCPD) and a suitable solvent (e.g., cyclohexane) to the reactor. A typical catalyst-to-feed ratio is 0.1 by weight.[4]
-
Seal the reactor and purge it several times with nitrogen to remove air, followed by purging with hydrogen.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).[4]
-
Heat the reactor to the target temperature (e.g., 90 °C) while stirring vigorously (e.g., 800 RPM) to ensure good mixing and mass transfer.[4]
-
Maintain the reaction for the desired duration (e.g., 6 hours).[4] Monitor the pressure drop to follow the progress of the reaction.
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Collect the liquid sample from the reactor.
-
Filter the catalyst from the reaction mixture.
-
Analyze the liquid sample using gas chromatography (GC) to determine the conversion of DCPD and the selectivity to different products.
-
Visualizations
Caption: Reaction pathway for dicyclopentadiene hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. sylzyhg.com [sylzyhg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Hydrogenation of Dicyclopentadiene-based Cyclic Olefin Copolymers [cjps.org]
- 9. sylzyhg.com [sylzyhg.com]
Technical Support Center: Catalyst Deactivation and Regeneration in Dihydrodicyclopentadiene Polymerization
Welcome to the Technical Support Center for dihydrodicyclopentadiene (DHDCPD) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the ring-opening metathesis polymerization (ROMP) of this compound (DHDCPD).
Catalyst Handling and Deactivation
Question 1: My DHDCPD polymerization is sluggish or fails to initiate. What are the likely causes related to the catalyst?
Answer:
Slow or failed polymerization is often due to catalyst deactivation. The most common culprits are impurities in the reaction system. Metathesis catalysts, particularly Grubbs and Schrock types, are sensitive to various substances:
-
Air and Moisture: Both Grubbs and Schrock catalysts exhibit sensitivity to oxygen and water, with Schrock catalysts being particularly intolerant.[1] Exposure to air and moisture can lead to the decomposition of the active catalytic species. While some Grubbs catalysts are marketed as "air-stable" as solids, they are more vulnerable in solution.[2] It is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen) and use dry, degassed solvents.
-
Impurities in Monomer or Solvent: The DHDCPD monomer and solvents must be of high purity. Impurities such as peroxides, amines, and sulfur compounds can act as catalyst poisons.[2] Peroxides can oxidize the metal-carbene bond, rendering the catalyst inactive.[2] Amines are well-known inhibitors of ROMP and can deactivate the catalyst through various mechanisms, including nucleophilic attack or by promoting catalyst degradation.[3][4]
-
Improper Catalyst Storage: Catalysts should be stored in a freezer, under an inert atmosphere, and protected from light to minimize degradation over time.
Troubleshooting Steps:
-
Monomer and Solvent Purity:
-
Ensure your DHDCPD monomer is freshly purified. Distillation is a common method for removing stabilizers and other impurities.[5]
-
Use high-purity, anhydrous, and degassed solvents.
-
-
Inert Atmosphere:
-
Assemble your reaction setup under an inert gas (argon or nitrogen).
-
Use Schlenk lines or a glovebox for handling catalysts, especially Schrock-type catalysts.
-
-
Catalyst Viability:
-
If possible, test the catalyst with a known reactive monomer (e.g., norbornene) to confirm its activity.
-
If the catalyst is old or has been improperly stored, consider using a fresh batch.
-
Question 2: How can I visually or spectroscopically determine if my catalyst has deactivated?
Answer:
Several techniques can help assess the state of your catalyst:
-
Visual Inspection: A color change in the reaction mixture can sometimes indicate catalyst decomposition. However, this is not always a reliable indicator.
-
NMR Spectroscopy: For ruthenium-based Grubbs catalysts, 1H NMR can be used to monitor the disappearance of the characteristic alkylidene proton signal.[1] 31P NMR spectroscopy is also a powerful tool to observe changes in the phosphine (B1218219) ligands, which can indicate catalyst transformation or decomposition.[6]
-
UV-Vis Spectroscopy: Changes in the UV-Vis spectrum, particularly the metal-to-ligand charge transfer (MLCT) band, can be used to monitor catalyst degradation.[7][8]
Polymerization Issues
Question 3: My polymerization results in a low polymer yield. What are the potential causes?
Answer:
Low polymer yield can stem from several factors, many of which are related to catalyst deactivation as discussed above. Other potential causes include:
-
Incorrect Monomer-to-Catalyst Ratio: The concentration of the catalyst is a critical parameter. Too little catalyst may result in incomplete conversion.
-
Suboptimal Temperature: The reaction temperature affects both the rate of polymerization and the stability of the catalyst. Excessively high temperatures can accelerate catalyst decomposition.[9]
-
Premature Termination: Impurities acting as chain-terminating agents will halt polymer growth, leading to lower yields and molecular weights.
Troubleshooting Workflow for Low Polymer Yield:
Caption: Troubleshooting workflow for low polymer yield in DHDCPD polymerization.
Question 4: The gel time of my DHDCPD polymerization is inconsistent between batches. What could be causing this variability?
Answer:
Inconsistent gel times are often a sign of subtle variations in reaction conditions:
-
Trace Impurities: Even small differences in the concentration of inhibitors (e.g., dissolved oxygen, moisture) can significantly affect the initiation rate.
-
Temperature Fluctuations: The rate of polymerization is temperature-dependent. Inconsistent initial temperatures of the monomer and catalyst solutions can lead to variable gel times.
-
Mixing Efficiency: The speed and thoroughness of mixing the catalyst into the monomer solution can impact how quickly the polymerization initiates uniformly throughout the solution.
-
Monomer Isomer Ratio: DHDCPD exists as endo and exo isomers. The exo isomer is generally more reactive in ROMP than the endo isomer.[6] Variations in the isomer ratio of your starting material can affect the polymerization kinetics.
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent monomer/solvent purification, inert atmosphere techniques, and temperature control for each reaction.
-
Controlled Mixing: Use a consistent method and rate of stirring when introducing the catalyst.
-
Monomer Analysis: If possible, analyze the isomer ratio of your DHDCPD monomer using techniques like Gas Chromatography (GC) to ensure consistency between batches.
Question 5: The resulting polydicyclopentadiene (pDHDCPD) is brittle or has poor mechanical properties. What are the possible reasons?
Answer:
The mechanical properties of pDHDCPD are highly dependent on the degree of cross-linking and the overall polymer network structure.
-
Incomplete Conversion: If the polymerization does not go to completion, the resulting polymer will have a lower cross-link density, leading to inferior mechanical properties.
-
Thermal Degradation: High reaction temperatures, especially during exothermic polymerization, can cause thermal degradation of the polymer, resulting in brittleness.[9]
-
Oxidative Aging: Exposure of the polymer to air, especially at elevated temperatures, can lead to oxidative cross-linking and embrittlement over time.[10]
-
Impurities: Certain impurities in the monomer can be incorporated into the polymer network, disrupting its structure and affecting its mechanical integrity.
Troubleshooting Steps:
-
Confirm Conversion: Use techniques like Fourier-transform infrared (FTIR) spectroscopy to check for the disappearance of monomer peaks, ensuring the reaction has gone to completion.
-
Temperature Control: For bulk polymerizations, which can be highly exothermic, consider using a heat sink or controlled heating to prevent excessive temperature spikes.
-
Post-Polymerization Handling: Protect the polymer from prolonged exposure to high temperatures and oxygen, especially if it is not formulated with antioxidants.
Catalyst Regeneration
Question 6: My Grubbs catalyst has deactivated. Is it possible to regenerate it?
Answer:
Yes, in some cases, deactivated Grubbs-type catalysts can be regenerated, although the success and practicality depend on the deactivation mechanism.
-
Inhibition by Lewis Bases: If the catalyst has been inhibited by a coordinating species like an amine, it is sometimes possible to reactivate it by adding an acid (e.g., phosphoric acid) to protonate the inhibitor, freeing up the catalytic site.[2][11]
-
Decomposition to Inorganic Ruthenium Species: More severe decomposition pathways lead to the formation of inactive inorganic ruthenium species. Regeneration from this state is more complex. A method has been reported for the reactivation of a decomposed first-generation Hoveyda-Grubbs catalyst by treating the inorganic residue with a derivative of propargyl alcohol to regenerate an active indenylidene complex.
Experimental Protocol: Conceptual Regeneration of a Decomposed Hoveyda-Grubbs Catalyst
This protocol is based on published research and should be adapted and optimized for specific laboratory conditions.
-
Isolation of Decomposed Catalyst: After a failed or completed reaction, the solvent is removed under vacuum to yield the polymer containing the deactivated catalyst. The polymer is then washed extensively with a solvent that dissolves the decomposed catalyst but not the polymer (e.g., dichloromethane (B109758) for a cross-linked polymer) to extract the inactive ruthenium species. The solvent is then evaporated to isolate the decomposed catalyst residue.
-
Reactivation Reaction: The isolated residue is dissolved in a dry, degassed solvent (e.g., dichloromethane) under an inert atmosphere. A solution of a regenerating agent, such as 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol, in the same solvent is added.
-
Monitoring and Isolation: The reaction is stirred at a specified temperature (e.g., 40 °C) and monitored by a suitable analytical technique (e.g., 31P NMR) for the reappearance of signals corresponding to an active catalyst. Once the regeneration is complete, the reactivated catalyst can be used in situ or isolated for future use.
Question 7: Are there general strategies for regenerating Schrock catalysts?
Answer:
Regeneration of Schrock (molybdenum or tungsten-based) catalysts is less commonly reported in the literature compared to Grubbs catalysts. Due to their high sensitivity to air and moisture, handling and regeneration are significantly more challenging. Deactivation is often irreversible. Therefore, the primary focus for Schrock catalysts is on preventing deactivation through rigorous purification of reagents and solvents and the strict use of inert atmosphere techniques.
Data Presentation
Table 1: Common Catalysts for DHDCPD Polymerization and their General Characteristics
| Catalyst Type | Common Examples | Tolerance to Air/Moisture | Tolerance to Functional Groups | Typical Applications in DHDCPD Polymerization |
| Grubbs Catalysts | 1st, 2nd, and 3rd Generation Grubbs, Hoveyda-Grubbs Catalysts | Moderate (improves with generation)[1] | High[12] | Laboratory-scale synthesis, functionalized polymers |
| Schrock Catalysts | Molybdenum and Tungsten Alkylidene Complexes | Low | Moderate to Low | High-speed polymerizations, high molecular weight polymers |
| Ziegler-Natta | TiCl4/Et2AlCl | Low | Low | Industrial production of pDCPD |
Visualizations
References
- 1. Merging Grubbs second-generation catalyst with photocatalysis enables Z -selective metathesis of olefins: scope, limitations, and mechanism - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03961C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 11. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
Technical Support Center: Managing Exotherms in Dicyclopentadiene (DCPD) Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the exothermic nature of dicyclopentadiene (B1670491) (DCPD) polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during DCPD polymerization, offering potential causes and solutions in a question-and-answer format.
1. My DCPD polymerization is happening too quickly and generating excessive heat, leading to smoking or boiling. What should I do?
An overly rapid polymerization with significant heat evolution is a sign of a potential thermal runaway. Immediate action is required to bring the reaction under control.
-
Immediate Steps:
-
If it is safe to do so, immerse the reaction vessel in an ice bath to rapidly dissipate heat.
-
If the reaction is still not under control, consider adding a polymerization inhibitor or a chain transfer agent like limonene (B3431351) to quench the reaction.[1] Be aware that this may affect the final properties of your polymer.
-
Ensure adequate ventilation to remove any fumes or smoke.
-
-
Potential Causes & Long-Term Solutions:
-
High Catalyst Concentration: The rate of polymerization and the resulting exotherm are highly dependent on the catalyst-to-monomer ratio.[2]
-
Solution: Reduce the catalyst concentration. See the data in Table 1 for the effect of catalyst concentration on the exotherm.
-
-
Use of exo-DCPD: The exo isomer of DCPD is significantly more reactive than the endo isomer and will polymerize much more rapidly.[3]
-
Solution: If possible, use the endo-DCPD isomer or a mixture with a lower concentration of the exo isomer to slow down the reaction.
-
-
Elevated Initial Temperature: Starting the polymerization at a higher temperature will accelerate the reaction rate and the corresponding heat generation.
-
Solution: Initiate the polymerization at a lower temperature, for example, by pre-chilling the monomer and catalyst solutions in an ice bath before mixing.
-
-
2. My final pDCPD product has cracks or appears brittle. Could this be related to the exotherm?
Yes, an uncontrolled exotherm is a likely cause of stress and brittleness in the final polymer. Rapid and non-uniform temperature changes during polymerization can lead to internal stresses, which manifest as cracks.
-
Potential Causes & Solutions:
-
Rapid Exotherm: A sharp, uncontrolled increase in temperature during polymerization can lead to uneven curing and stress build-up.
-
Solution: Moderate the reaction rate by reducing the catalyst concentration, using a less reactive monomer isomer (endo-DCPD), or introducing a polymerization retarder.[1]
-
-
Uneven Heat Dissipation: If heat is not removed uniformly from the polymerizing mass, "hot spots" can develop, leading to localized areas of high stress.
-
Solution: Ensure efficient and uniform cooling of the reaction vessel. For larger reactions, consider using a stirred reactor with a cooling jacket. For smaller, unstirred polymerizations, ensure the reaction vessel has good thermal contact with a cooling bath.
-
-
3. I want to slow down my DCPD polymerization to better control the exotherm. What are my options?
Slowing down the polymerization is a key strategy for managing heat generation. Several approaches can be employed:
-
Reduce Catalyst Loading: Decreasing the amount of catalyst will directly reduce the rate of polymerization.[2]
-
Use Inhibitors or Retarders:
-
Retarders: Compounds like 4-dimethylaminopyridine (B28879) (DMAP) or aliphatic phosphite (B83602) esters can be added to the reaction mixture to slow down the polymerization.[1]
-
Inhibitors: True inhibitors provide an induction period before polymerization begins, allowing for better thermal equilibration. Common inhibitors include phenolic compounds like hydroquinone (B1673460) or tert-butylcatechol (TBC).[4]
-
-
Lower the Reaction Temperature: Initiating and carrying out the polymerization at a lower temperature will decrease the reaction rate.
-
Use the endo-DCPD Isomer: As mentioned previously, the endo isomer is less reactive than the exo isomer.[3]
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway in the context of DCPD polymerization?
A1: A thermal runaway is a situation where the heat generated by the exothermic polymerization reaction exceeds the rate at which heat can be removed from the system.[5] This leads to a rapid and uncontrolled increase in temperature, which can cause the monomer to boil or smoke, and in severe cases, can lead to a violent rupture of the reaction vessel.[5]
Q2: How does the purity of my DCPD monomer affect the exotherm?
A2: Impurities in the DCPD monomer can have unpredictable effects on the polymerization. Some impurities may act as inhibitors or retarders, slowing down the reaction, while others could potentially accelerate it or interfere with the catalyst, leading to an inconsistent exotherm. It is generally recommended to use purified DCPD for reproducible results.
Q3: Can I use a solvent to help manage the exotherm?
A3: Yes, performing the polymerization in a suitable solvent can help to dissipate the heat generated during the reaction. The solvent acts as a heat sink, increasing the thermal mass of the system and making it easier to control the temperature. However, the choice of solvent must be compatible with the catalyst and monomer, and it will need to be removed from the final polymer. The addition of an inert solvent can also slow down the polymerization by reducing the concentration of the reactive components.[4]
Q4: Are there any visual cues that indicate an impending thermal runaway?
A4: Yes, be vigilant for the following signs:
-
A sudden and rapid increase in the temperature of the reaction mixture.
-
The appearance of bubbles or boiling in the monomer.
-
The emission of smoke or fumes from the reaction vessel.
-
A noticeable change in the color or viscosity of the reaction mixture that is happening much faster than expected.
If you observe any of these signs, you should immediately initiate your laboratory's emergency procedures for exothermic reactions.
Quantitative Data
Table 1: Effect of Grubbs' Catalyst Concentration on the Exothermic Peak Temperature of DCPD Polymerization *
| Catalyst to Monomer Ratio | Exothermic Peak Temperature (°C) at 5°C/min heating rate |
| 1:5000 | ~150 |
| 1:3750 | ~140 |
| 1:2500 | ~130 |
*Data adapted from studies on the cure kinetics of pDCPD using differential scanning calorimetry (DSC). The exothermic peak temperature shifts to lower temperatures with increasing catalyst concentration, indicating a faster reaction rate and earlier heat release.
Experimental Protocols
Protocol for Lab-Scale Ring-Opening Metathesis Polymerization (ROMP) of DCPD with Exotherm Management
This protocol provides a general framework for performing a controlled ROMP of DCPD on a laboratory scale.
Materials:
-
endo-Dicyclopentadiene (DCPD), purified
-
Grubbs' catalyst (e.g., 1st or 2nd Generation)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane), if desired
-
Inhibitor or retarder (optional, e.g., triphenylphosphine (B44618) or a phosphite ester)
-
Schlenk flasks or similar reaction vessels
-
Magnetic stir bars and stir plate
-
Ice bath
-
Temperature probe
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a stock solution of the Grubbs' catalyst in the chosen anhydrous solvent. The concentration will depend on the desired catalyst-to-monomer ratio.
-
If using an inhibitor or retarder, prepare a separate stock solution.
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified DCPD monomer.
-
If using a solvent, add it to the monomer and stir to combine.
-
Place the flask in an ice bath and allow the monomer solution to cool to 0°C.
-
-
Initiation and Polymerization:
-
While stirring the cooled monomer solution, inject the calculated volume of the catalyst stock solution.
-
If using an inhibitor/retarder, it can be added to the monomer solution before the catalyst or pre-mixed with the catalyst solution, depending on the specific agent's properties.
-
Monitor the temperature of the reaction mixture closely using a temperature probe.
-
-
Exotherm Control:
-
Maintain the reaction vessel in the ice bath to actively cool the polymerization.
-
If the temperature begins to rise rapidly, ensure good thermal contact with the ice bath and consider adding more ice.
-
For larger scale reactions, a more robust cooling system may be necessary.
-
-
Reaction Completion and Work-up:
-
The polymerization is typically complete when the mixture becomes viscous and solidifies.
-
The work-up procedure will depend on the desired form of the final polymer (e.g., removal from the flask, solvent removal).
-
Visualizations
Caption: Troubleshooting workflow for managing uncontrolled exotherms.
Caption: Factors influencing the exotherm and final polymer properties.
References
- 1. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. EP2781496B1 - Method and composition for inhibiting the polymerisation of cyclopentadiene compounds - Google Patents [patents.google.com]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Technical Support Center: Dihydrodicyclopentadiene (DHDCPD) Reactivity and Impurity Effects
Welcome to the technical support center for dihydrodicyclopentadiene (DHDCPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, reactivity, and troubleshooting common issues encountered during experimentation with DHDCPD.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHDCPD) and how is it typically used?
This compound (tricyclo[5.2.1.02,6]dec-3-ene) is a cyclic olefin. It is commonly found as a component in hydrocarbon streams and can be synthesized by the selective hydrogenation of dicyclopentadiene (B1670491) (DCPD). Its applications are primarily in the synthesis of specialty polymers and as an intermediate in the production of high-energy-density fuels.
Q2: What are the primary safety concerns when working with DHDCPD?
DHDCPD is a flammable liquid and vapor. It can cause skin and eye irritation.[1] It is crucial to handle DHDCPD in a well-ventilated area, away from heat, sparks, and open flames.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should always be worn.
Q3: How should DHDCPD be stored to maintain its purity and reactivity?
DHDCPD should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Storage away from oxidizing agents and sources of ignition is essential to prevent degradation and potential hazardous reactions.
Q4: Can residual dicyclopentadiene (DCPD) from the synthesis of DHDCPD affect its subsequent reactions?
Yes, residual dicyclopentadiene can significantly impact the reactivity of DHDCPD. DCPD is more reactive than DHDCPD and can undergo rapid, exothermic polymerization, especially in the presence of catalysts. This can lead to uncontrolled reactions and the formation of undesired polymeric byproducts.
Q5: What is the effect of water as an impurity in DHDCPD?
While specific studies on the effect of water on DHDCPD reactivity are limited, moisture can act as a poison for certain catalysts used in polymerization reactions, such as Grignard reagents or Ziegler-Natta catalysts. For reactions sensitive to water, it is crucial to use anhydrous DHDCPD and solvents.
Q6: Can peroxides form in DHDCPD, and what are the risks?
Like its precursor DCPD, DHDCPD has the potential to form peroxides upon exposure to air and light. Peroxides are unstable and can initiate unintended and potentially explosive polymerization. It is advisable to test for the presence of peroxides before heating or distilling DHDCPD.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during reactions with DHDCPD.
Issue 1: Inconsistent or Low Reaction Yield
Possible Causes:
-
Impurity of DHDCPD: The presence of unreacted dicyclopentadiene (DCPD), oligomers, or other byproducts from its synthesis can interfere with the desired reaction.
-
Catalyst Inactivation: Traces of water, peroxides, or other reactive impurities can deactivate sensitive catalysts.
-
Incorrect Reaction Conditions: Temperature, pressure, and reaction time may not be optimal for the specific transformation.
Troubleshooting Steps:
-
Verify DHDCPD Purity: Analyze the starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity and identify any contaminants.
-
Purify DHDCPD: If impurities are detected, consider purification by distillation or column chromatography. Ensure to test for peroxides before distillation.
-
Use Anhydrous Conditions: Dry all glassware and solvents thoroughly. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time to determine the optimal parameters for your specific reaction.
Issue 2: Uncontrolled or Exothermic Reaction
Possible Causes:
-
Presence of Highly Reactive Impurities: Significant amounts of residual DCPD can lead to rapid, uncontrolled polymerization.
-
Peroxide Contamination: Peroxides can initiate radical polymerization, leading to a rapid exotherm.
-
Inhibitor Absence or Depletion: If the DHDCPD is uninhibited or the inhibitor has been consumed, spontaneous polymerization can occur, especially at elevated temperatures.
Troubleshooting Steps:
-
Purity Analysis: Immediately assess the purity of the DHDCPD lot for the presence of DCPD and other reactive species.
-
Peroxide Test: Perform a qualitative test for peroxides. If positive, do not heat the material. Peroxides can be removed by passing the DHDCPD through a column of activated alumina.
-
Add Inhibitor: For storage, consider adding a suitable radical inhibitor, such as 4-tert-butylcatechol (B165716) (TBC) or hydroquinone (B1673460) (HQ), at a low concentration (10-200 ppm). Note that the inhibitor may need to be removed before subsequent reactions.
-
Control Reaction Temperature: Use an efficient cooling system and add reagents slowly to manage the reaction exotherm.
Issue 3: Formation of Insoluble Byproducts (Polymers)
Possible Causes:
-
Spontaneous Polymerization: Caused by heat, light, or the presence of initiators (e.g., peroxides).
-
Catalyst-Induced Polymerization: The catalyst used for the desired reaction may also catalyze the polymerization of DHDCPD or residual DCPD.
-
Presence of Cross-linking Agents: Impurities with multiple reactive sites can lead to the formation of cross-linked, insoluble polymers.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure DHDCPD is stored away from light and heat.
-
Inhibitor Management: Check for the presence of an inhibitor. If one is present, it may need to be removed prior to the reaction. If none is present, consider adding one for storage.
-
Catalyst Screening: If catalyst-induced polymerization is suspected, screen alternative catalysts that are more selective for the desired reaction.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC, or NMR to detect the formation of byproducts early.
Data Presentation
Table 1: Common Impurities in DHDCPD and their Potential Impact
| Impurity | Potential Source | Potential Impact on Reactivity | Recommended Analytical Method |
| Dicyclopentadiene (DCPD) | Incomplete hydrogenation of DCPD | Can lead to uncontrolled polymerization and formation of undesired polymers. | GC-MS, NMR |
| Water | Inadequate drying of reagents/glassware | Catalyst poisoning, side reactions (hydrolysis). | Karl Fischer Titration |
| Peroxides | Exposure to air and light | Initiation of radical polymerization, potential for explosive decomposition upon heating. | Peroxide test strips, Iodometric titration |
| Polymerization Inhibitors (e.g., TBC, HQ) | Added for stabilization | Can inhibit desired polymerization reactions or interfere with catalysts. | HPLC, GC-MS |
| Residual Hydrogenation Catalyst | Carryover from synthesis | May catalyze side reactions or be incompatible with subsequent reaction conditions. | Inductively Coupled Plasma (ICP) Spectroscopy |
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis of DHDCPD by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the qualitative and quantitative analysis of DHDCPD purity.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
2. Sample Preparation:
-
Prepare a 1% (v/v) solution of the DHDCPD sample in a high-purity solvent such as hexane (B92381) or dichloromethane.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-400
4. Data Analysis:
-
Identify DHDCPD and any impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.
-
Quantify the purity by peak area percentage, assuming a similar response factor for hydrocarbon impurities. For higher accuracy, use a calibrated standard curve.
Protocol 2: Qualitative Test for Peroxides in DHDCPD
This protocol provides a simple method to detect the presence of peroxides.
1. Materials:
-
Potassium iodide (KI) solution (10% w/v in water)
-
Starch solution (1% w/v in water)
-
Acetic acid (glacial)
-
DHDCPD sample
-
Test tube
2. Procedure:
-
Add 1 mL of the DHDCPD sample to a clean, dry test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the 10% potassium iodide solution.
-
Shake the mixture vigorously for 1 minute.
-
Add a few drops of the starch solution.
3. Interpretation:
-
Positive Result: The formation of a blue-black color indicates the presence of peroxides.
-
Negative Result: The solution remains colorless or pale yellow.
Caution: A positive peroxide test indicates a potential explosion hazard, especially upon heating. Do not distill or heat material that tests positive for peroxides without first removing them.
Visualizations
Figure 1: A logical workflow for troubleshooting failed experiments involving DHDCPD.
Figure 2: Signaling pathway illustrating the impact of common impurities on DHDCPD reactivity.
References
Optimizing catalyst loading for efficient dihydrodicyclopentadiene ROMP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Ring-Opening Metathesis Polymerization (ROMP) of dihydrodicyclopentadiene (DHDCPD).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my polymerization of DHDCPD slow or not initiating?
Several factors can contribute to slow or failed polymerization. Consider the following:
-
Catalyst Activity: Ensure your catalyst is fresh and has been stored under appropriate inert conditions (e.g., in a glovebox or under argon/nitrogen). Ruthenium-based catalysts, like Grubbs' catalysts, can be sensitive to air and moisture.
-
Monomer Purity: DHDCPD should be free from impurities that can poison the catalyst. Common inhibitors include oxygen, water, and other functional groups that can react with the catalyst. Consider purifying the monomer by distillation or passing it through a column of activated alumina (B75360).
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete polymerization. While higher loadings can accelerate the reaction, they may also affect the final properties of the polymer.
-
Temperature: The reaction temperature plays a crucial role. For the ROMP of dicyclopentadiene (B1670491) (a related monomer), increasing the temperature from 20°C to 60°C significantly shortens the gelation time.[1]
-
Monomer Isomer: The stereochemistry of the monomer significantly impacts reactivity. The exo isomer of dicyclopentadiene is more than an order of magnitude more reactive than the endo isomer due to lower steric hindrance.[2] While your monomer is this compound, steric effects can still play a role.
2. What is the optimal monomer-to-catalyst ratio for DHDCPD ROMP?
The optimal ratio depends on the desired properties of the final polymer, including mechanical strength and glass transition temperature (Tg). A higher monomer-to-catalyst ratio generally leads to higher molecular weight polymers.
For the related monomer, dicyclopentadiene (DCPD), studies have shown that as the monomer-to-catalyst ratio increases, tensile strength, tensile modulus, and bending strength tend to decrease, while impact strength increases.[3] A monomer-to-catalyst molar ratio of 10,000:1 was found to provide the best overall mechanical properties for PDCPD using a 2nd generation Grubbs' catalyst.[3]
3. How can I control the molecular weight of my polymer?
Controlling the molecular weight of the resulting polymer can be achieved by:
-
Monomer-to-Catalyst Ratio: This is the primary method for controlling molecular weight in living polymerizations. A lower ratio (more catalyst) will result in lower molecular weight chains.
-
Chain Transfer Agents (CTAs): The addition of a chain transfer agent, such as 1-octene, can be used to lower the molecular weight of the polymer.[4]
4. Why are the mechanical properties of my polymer poor?
Poor mechanical properties can stem from several issues:
-
Incomplete Conversion: If the polymerization does not go to completion, the resulting material will have inferior mechanical properties. This can be caused by the factors listed in FAQ #1.
-
Cross-linking: Dicyclopentadiene has two polymerizable double bonds, leading to a cross-linked thermoset polymer.[5] The degree of cross-linking is critical to the final mechanical properties. Insufficient cross-linking can lead to a softer, weaker material.
-
Catalyst Loading: The concentration of the catalyst has a significant effect on the performance of the final product.[3] For self-healing applications using DCPD, increasing the catalyst concentration from 0.25 wt% to 1 wt% greatly enhanced the performance of the system.[6]
Data Presentation
Table 1: Effect of Monomer-to-Catalyst Ratio on Mechanical Properties of Polydicyclopentadiene (PDCPD)
| Monomer:Catalyst Molar Ratio | Tensile Strength (MPa) | Bending Modulus (MPa) | Impact Strength (kJ/m²) | Glass Transition Temp. (°C) |
| 10,000:1 | 52.4 | 2100 | 30 | 147.6 |
Data obtained using a 2nd generation Grubbs' catalyst for dicyclopentadiene ROMP.[3]
Experimental Protocols
General Protocol for ROMP of this compound
This protocol is a general guideline and may require optimization for specific applications.
-
Monomer Preparation: Purify DHDCPD by vacuum distillation or by passing it through a column of activated alumina to remove inhibitors.
-
Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of the desired Grubbs' catalyst in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Polymerization:
-
In a reaction vessel under an inert atmosphere, add the purified DHDCPD monomer.
-
If required, add a chain transfer agent.
-
Inject the catalyst solution into the monomer with vigorous stirring.
-
Allow the reaction to proceed at the desired temperature. The reaction is often exothermic.
-
-
Termination: Once the desired level of polymerization is reached, the reaction can be terminated by adding an excess of a vinyl ether, such as ethyl vinyl ether.
-
Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol. Filter and dry the polymer under vacuum.
Visualizations
Caption: A general experimental workflow for the ROMP of DHDCPD.
References
- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 2. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 3. Effect of different catalyst ratios on the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene [poj.ippi.ac.ir]
- 4. polymer.or.kr [polymer.or.kr]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Self-healing kinetics and the stereoisomers of dicyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
Preventing premature polymerization of dicyclopentadiene
Welcome to the technical support center for dicyclopentadiene (B1670491) (DCPD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature polymerization of DCPD during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are answers to common questions and issues encountered when working with DCPD.
Q1: My stored DCPD has solidified or contains solid particles. What happened?
A1: This indicates that the dicyclopentadiene has prematurely polymerized. DCPD can undergo spontaneous polymerization through several mechanisms, including thermal and oxidative pathways.[1][2] This process is accelerated by heat, exposure to air (oxygen), and contaminants.[3][4] If the entire container has solidified, it may not be salvageable. If there are only particles, it may be possible to purify the remaining liquid, but caution is advised.
Q2: What are the primary causes of premature DCPD polymerization?
A2: The main culprits for unwanted polymerization are:
-
Elevated Temperatures: DCPD polymerization is an exothermic process that can accelerate as the temperature rises, potentially leading to a runaway reaction.[5] Storage above recommended temperatures is a major risk factor.[6]
-
Oxygen Exposure: DCPD can react with oxygen to form peroxides, which can initiate polymerization.[4][7] Containers that are not properly sealed or have significant headspace are susceptible.
-
Contamination: Contaminants such as acids, bases, metal salts, and peroxides can act as catalysts or initiators for polymerization.[7]
-
Loss of Inhibitor: Commercial DCPD is typically supplied with a stabilizer (inhibitor) to prevent polymerization.[4][6] If this inhibitor is consumed over time or removed (e.g., during purification), the monomer is highly susceptible to polymerization.
Q3: How can I prevent my DCPD from polymerizing during storage?
A3: Proper storage is critical. Follow these guidelines:
-
Temperature Control: Store DCPD in a cool, well-ventilated area, ideally below 30°C (86°F).[6] Avoid exposure to heat sources and direct sunlight.[8]
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent oxygen exposure.[4]
-
Sealed Containers: Ensure containers are tightly sealed and kept upright to prevent leakage and air ingress.[3]
-
Use Inhibited DCPD: For storage, always use DCPD that contains an appropriate inhibitor.[7]
-
Monitor Shelf Life: Be aware of the product's shelf life and test for peroxide formation periodically, especially for older containers or those that have been opened.[4]
Q4: I'm observing polymer formation during my reaction, even with fresh DCPD. What could be wrong?
A4: If polymerization occurs during your experiment, consider the following:
-
Reaction Temperature: The polymerization of DCPD is highly exothermic.[1] Ensure your reaction vessel has adequate heat dissipation to prevent a thermal runaway. Cooling the reaction mixture can sometimes help form a soluble, linear polymer instead of an insoluble, cross-linked one.[9]
-
Catalyst Reactivity: Metathesis catalysts used for ring-opening metathesis polymerization (ROMP) are highly active.[10][11] Ensure the catalyst is added at the correct point in your procedure and that the reaction is properly controlled.
-
Solvent Purity: Impurities in your solvents could be initiating polymerization. Ensure you are using high-purity, dry solvents. Water, for instance, can interfere with certain catalyst systems.[12]
-
Monomer Purity: If you have distilled your DCPD to remove the inhibitor, it is highly reactive and should be used immediately.[13][14]
Q5: How do I choose the right inhibitor for DCPD?
A5: The choice of inhibitor depends on the application and desired shelf life. Common inhibitors include:
-
Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT) and p-tert-butylcatechol (TBC).[2][15][16]
-
Hindered Amine Light Stabilizers (HALS): Such as Tinuvin 123 and Chimassorb 2020.[15]
-
Other options: Hydroxylamine derivatives (like DEHA), nitroxides (like TEMPO), and phenylenediamines are also used.[2]
The effectiveness of these inhibitors can vary. For example, in one study on polydicyclopentadiene (PDCPD), the HALS stabilizer Tinuvin 123 was found to be more efficient at preventing thermal oxidation than BHT or Chimassorb 2020.[15]
Quantitative Data Summary
The following tables provide key quantitative data for the safe handling and storage of DCPD.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommended Value | Source |
| Storage Temperature | < 30°C (86°F) | [6] |
| Atmosphere | Inert (e.g., Nitrogen) | [4] |
| Autoignition Temperature | 503°C (937°F) | [17] |
| Flash Point | 32°C (90°F) | [17] |
| Decomposition Temp. | > 150°C (302°F) | [4][7] |
Table 2: Common Inhibitors and Typical Concentrations
| Inhibitor | Abbreviation | Typical Concentration | Source |
| p-tert-butylcatechol | TBC | 100-200 ppm | [4] |
| Butylated Hydroxytoluene | BHT | ~100 ppm | [16][18] |
| Diethylhydroxylamine | DEHA | Varies | [2] |
| 4-oxo-TEMPO | 4-oxo-TEMPO | Varies | [2] |
Experimental Protocols
Protocol 1: Purity Determination of DCPD by Gas Chromatography (GC)
This protocol provides a general method for determining the purity of DCPD and identifying common impurities.
Objective: To quantify the percentage of dicyclopentadiene in a sample.
Methodology:
-
Instrument & Column: A gas chromatograph equipped with a Flame Ionization Detector (FID). A suitable capillary column would be a CP-Sil 5 CB (50 m x 0.32 mm, 1.2 µm film thickness) or similar non-polar column.[19]
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate (e.g., 30 cm/s).[19]
-
Temperature Program:
-
Initial Temperature: 50°C, hold for 6 minutes.
-
Ramp: Increase to 275°C at a rate of 5°C/minute.[19]
-
-
Injector and Detector Temperatures:
-
Injector: 250°C.
-
Detector (FID): 300°C.[19]
-
-
Sample Preparation: Dilute a small amount of the DCPD sample in a suitable solvent (e.g., carbon disulfide or toluene).
-
Injection: Inject 0.1 µL of the prepared sample.[19]
-
Analysis: Identify the DCPD peak based on its retention time, which can be confirmed using a pure standard. The purity is calculated by comparing the peak area of DCPD to the total area of all peaks in the chromatogram. Common impurities to look for include isoprene, cyclopentadiene (B3395910), benzene, and toluene.[14][19]
Protocol 2: Qualitative Test for Peroxides in DCPD
This is a safety-critical test to be performed on stored DCPD, especially if it has been exposed to air or is past its recommended shelf life.
Objective: To detect the presence of potentially explosive peroxides.
Methodology:
-
Reagent Preparation: Prepare a fresh solution of 10% potassium iodide (KI) in deionized water. Acidify this solution by adding a few drops of dilute hydrochloric acid just before the test.
-
Procedure:
-
In a clean test tube, add 1-2 mL of the DCPD sample.
-
Add an equal volume of the freshly prepared acidic KI solution.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
-
Observation:
-
Negative Result (No Peroxides): The solution remains colorless.
-
Positive Result (Peroxides Present): A yellow to dark brown color develops. The intensity of the color is proportional to the concentration of peroxides.
-
-
Action: If peroxides are detected, the DCPD should be considered extremely dangerous. Do not distill or heat it.[4] It should be professionally disposed of according to your institution's hazardous waste protocols.
Visual Guides
DCPD Polymerization Mechanisms
Dicyclopentadiene polymerization can occur through different chemical pathways, primarily Ring-Opening Metathesis Polymerization (ROMP) and olefin addition, which can lead to cross-linking.[1][10][20]
Caption: Primary pathways for DCPD polymerization.
Troubleshooting Workflow for Premature Polymerization
This flowchart provides a logical sequence of steps to diagnose the cause of unintended polymer formation.
Caption: Troubleshooting guide for DCPD polymerization.
Safe Handling Workflow for DCPD Experiments
This diagram outlines the essential steps for safely handling and using DCPD in an experimental setting.
Caption: Workflow for safe experimental use of DCPD.
References
- 1. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 2. EP2781496B1 - Method and composition for inhibiting the polymerisation of cyclopentadiene compounds - Google Patents [patents.google.com]
- 3. Dicyclopentadiene | C10H12 | CID 6492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. Premium Dicyclopentadiene (DCPD) for Chemical Applications [penpet.com]
- 7. novachem.com [novachem.com]
- 8. nj.gov [nj.gov]
- 9. The polymerization of dicyclopentadiene: An investigation of mechanism - ProQuest [proquest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. US4400340A - Method for making a dicyclopentadiene thermoset polymer - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Dicyclopentadiene - Wikipedia [en.wikipedia.org]
- 18. ecetoc.org [ecetoc.org]
- 19. agilent.com [agilent.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dihydrodicyclopentadiene Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of dihydrodicyclopentadiene (DH-DCPD) production.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction pathway for the production of this compound?
A1: this compound (DH-DCPD), also known as tricyclo[5.2.1.02,6]dec-3-ene, is produced via the partial hydrogenation of dicyclopentadiene (B1670491) (DCPD). The reaction is a consecutive process where the double bond in the norbornene ring of DCPD is hydrogenated first to yield the desired DH-DCPD. Further hydrogenation will saturate the second double bond in the cyclopentene (B43876) ring, leading to the formation of tetrahydrodicyclopentadiene (B3024363) (TH-DCPD) as a byproduct.[1][2] The hydrogenation of the norbornene double bond is significantly faster than that of the cyclopentene double bond.[1]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: The main challenges in scaling up DH-DCPD production are:
-
Heat Management: The hydrogenation of dicyclopentadiene is a highly exothermic reaction.[1] Inadequate heat removal at a larger scale can lead to temperature increases, which can cause thermal runaway, reduced product selectivity, and potential side reactions.[1]
-
Mass Transfer Limitations: Ensuring efficient contact between the gaseous hydrogen, the liquid dicyclopentadiene, and the solid catalyst becomes more challenging in larger reactors. Poor mixing can lead to slower reaction rates and incomplete conversion.
-
Catalyst Handling and Deactivation: Many hydrogenation catalysts, such as Palladium on carbon (Pd/C), are pyrophoric and require careful handling, especially during charging and filtration.[3] Catalyst deactivation can occur due to impurities in the feed or sintering at high temperatures.
-
Safety: The use of flammable hydrogen gas under pressure, pyrophoric catalysts, and potentially flammable solvents presents significant safety risks that must be carefully managed at scale.[3][4]
-
Product Purity and Separation: Achieving high purity DH-DCPD requires careful control of the reaction to minimize the formation of the fully hydrogenated byproduct, TH-DCPD. The separation of these closely related compounds can be challenging.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion of Dicyclopentadiene
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Mass Transfer | - Increase agitation speed to improve mixing of the three phases (gas, liquid, solid).- Ensure proper dispersion of hydrogen gas into the reaction mixture through an efficient sparging system.- On a larger scale, consider the reactor geometry and impeller design to ensure adequate mixing throughout the vessel. |
| Catalyst Deactivation | - Ensure the dicyclopentadiene feed is free from impurities like sulfur or carbon monoxide, which can poison the catalyst.- Consider pre-treating the feed to remove potential catalyst poisons.- If the catalyst is recycled, ensure the regeneration procedure is effective. For some catalysts, in-situ calcination in an air flow can be effective for regeneration. |
| Low Hydrogen Pressure | - Verify that the hydrogen pressure is maintained at the desired setpoint throughout the reaction.- Check for leaks in the reactor system.- A higher hydrogen pressure generally increases the reaction rate, but can negatively impact selectivity towards DH-DCPD.[1] |
| Low Reaction Temperature | - Ensure the reactor temperature is at the optimal level for the specific catalyst being used. Lower temperatures will slow down the reaction rate. |
Issue 2: Poor Selectivity towards this compound (High TH-DCPD Formation)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Hydrogen Pressure | - Reducing the hydrogen partial pressure can favor the formation of the partially hydrogenated product, DH-DCPD.[1] |
| High Reaction Temperature | - While higher temperatures increase the reaction rate, they can also promote the second hydrogenation step. Optimizing the temperature is crucial for maximizing selectivity. |
| Prolonged Reaction Time | - Monitor the reaction progress closely using techniques like GC-MS and stop the reaction once the desired conversion of DCPD to DH-DCPD is achieved to prevent further hydrogenation to TH-DCPD. |
| Catalyst Choice | - Some catalysts exhibit higher selectivity for partial hydrogenation. For instance, a Pd/Al₂O₃ catalyst has been reported to give a high yield of the intermediate this compound.[1] |
Issue 3: Runaway Reaction or Poor Temperature Control
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Heat Removal | - Ensure the reactor's cooling system (e.g., cooling jacket, internal coils) is functioning correctly and has sufficient capacity for the scale of the reaction.- During scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient. Consider using a reactor with enhanced heat transfer capabilities or adjusting the process parameters.- Perform heat transfer calculations before scaling up to ensure the cooling capacity is adequate. |
| Addition Rate of Reactants | - If operating in a semi-batch mode, control the addition rate of dicyclopentadiene to manage the rate of heat generation. |
| High Reactant Concentration | - Lowering the initial concentration of dicyclopentadiene by using a solvent can help to moderate the reaction rate and heat evolution. |
Data Presentation
Table 1: Comparison of Catalysts for Dicyclopentadiene Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (atm) | Yield of DH-DCPD (%) | Yield of TH-DCPD (%) | Reference |
| Pd | Charcoal | 127 | - | ~98 | - | [1] |
| Pd | γ-Al₂O₃ | up to 165 | up to 30 | - | up to 90 | [5] |
| PtO₂ | - | - | - | - | - | [6] |
| Ni-SOD | - | 90 | 10 | - | >99 (endo-THDCPD) | [7] |
| Ni@SiO₂ | - | 20-120 | 50 | - | >92 (endo-THDCPD) | |
| Cu-Ni-Al | Al₂O₃ | 40 | 20 | - | >98 (THDCPD) |
Table 2: Kinetic Parameters for Dicyclopentadiene Hydrogenation over Pd/C Catalyst
| Parameter | Value | Units | Reference |
| Activation Energy (Step 1: DCPD -> DH-DCPD) | 25 | kJ/mol | [1] |
| Activation Energy (Step 2: DH-DCPD -> TH-DCPD) | 18 | kJ/mol | [1] |
Experimental Protocols
Lab-Scale Hydrogenation of Dicyclopentadiene
Objective: To perform the partial hydrogenation of dicyclopentadiene to this compound in a laboratory setting.
Materials:
-
Dicyclopentadiene (DCPD)
-
Palladium on carbon (Pd/C, 5 wt%)
-
Solvent (e.g., Cyclohexane, Ethanol)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
Celite or another filter aid
Equipment:
-
Laboratory stirred autoclave (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, thermocouple, and stirrer.
-
Heating mantle or oil bath
-
Schlenk line or similar inert gas system
-
Buchner funnel and filter flask
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Catalyst Charging: Under an inert nitrogen atmosphere, carefully add the Pd/C catalyst to the autoclave. Note: Pd/C can be pyrophoric and should be handled with care.[3]
-
Solvent and Reactant Addition: Add the solvent (e.g., cyclohexane) to the autoclave, followed by the dicyclopentadiene.
-
System Purging: Seal the autoclave and purge the system several times with nitrogen to remove all oxygen. Then, purge the system with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-4 MPa).[1] Begin stirring and heat the reactor to the desired temperature (e.g., 25-40 °C).[1]
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-MS to determine the concentrations of DCPD, DH-DCPD, and TH-DCPD.
-
Reaction Quenching: Once the desired conversion is reached, stop the heating and allow the reactor to cool to room temperature. Carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Catalyst Filtration: Under a nitrogen blanket to prevent the pyrophoric catalyst from igniting, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3][4][8] The catalyst on the filter cake should be kept wet with solvent or water to prevent ignition.[4]
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product containing DH-DCPD.
-
Purification: If necessary, the crude product can be purified by fractional distillation or crystallization to separate DH-DCPD from unreacted DCPD and TH-DCPD.[9]
GC-MS Analysis of Reaction Mixture
Objective: To quantify the composition of the reaction mixture during the hydrogenation of dicyclopentadiene.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5MS)
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 300.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., cyclohexane).
-
Filter the diluted sample if necessary to remove any particulate matter.
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
Data Analysis:
-
Identify the peaks for dicyclopentadiene, this compound, and tetrahydrodicyclopentadiene based on their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Reaction pathway for the consecutive hydrogenation of dicyclopentadiene.
Caption: Troubleshooting workflow for low yield in DH-DCPD production.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.wisc.edu [chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. testbook.com [testbook.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. US2354895A - Purification of dicyclopentadiene - Google Patents [patents.google.com]
Technical Support Center: Dihydrodicyclopentadiene Reaction Kinetics
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating the effect of solvents on dihydrodicyclopentadiene (DHDCPD) and related dicyclopentadiene (B1670491) (DCPD) reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction involving dicyclopentadiene (DCPD) that is sensitive to reaction conditions?
A1: The most commonly studied reaction is the thermal retro-Diels-Alder reaction, where DCPD (both endo and exo isomers) decomposes into two molecules of cyclopentadiene (B3395910) (CPD).[1] This process is reversible, and the subsequent dimerization of CPD back to DCPD is also a key kinetic process.[1][2] High temperatures favor the retro-reaction, yielding the monomer.[2]
Q2: How does solvent polarity generally affect Diels-Alder and retro-Diels-Alder reactions?
A2: The effect of solvent polarity is not straightforward and can depend heavily on the specific reaction mechanism. For the dimerization of cyclopentadiene, some studies have shown that polar solvents such as acetonitrile (B52724) (ACN), N-dimethylformamide (DMF), or N-methyl-pyrrolidone (NMP) can favor and accelerate the reaction compared to nonpolar solvents.[3] However, for other Diels-Alder reactions, an increase in solvent polarity does not necessarily lead to an increased reaction rate, indicating the mechanism is complex.[4] In some isomerization reactions, decreasing solvent polarity has been found to accelerate the rate by reducing the enthalpic barrier.[5]
Q3: What solvents are typically used for studying DCPD or DHDCPD kinetics?
A3: A range of solvents has been used depending on the specific reaction. For the kinetic study of DCPD monomeration (decomposition), decalin has been used as a solvent.[6] For the hydrogenation of DCPD to DHDCPD, cyclohexane (B81311) is a common solvent choice.[7]
Q4: Does the isomer (endo vs. exo) of DCPD affect its reaction kinetics?
A4: Yes, the stereochemistry of the monomer is important. Studies on the thermal decomposition of DCPD in the gas phase have shown different activation energies and rate constants for the endo and exo isomers. This suggests that the choice of isomer will impact the kinetic profile of subsequent reactions. This is also a key consideration in ring-opening metathesis polymerization (ROMP) research involving these monomers.[8]
Troubleshooting Guides
Issue 1: The rate of my DCPD retro-Diels-Alder reaction is slower than expected in a nonpolar solvent.
-
Possible Cause: While solvent effects are complex, the retro-Diels-Alder reaction involves the breaking of bonds in a unimolecular fashion. The transition state may have a different polarity compared to the ground state. If the transition state is more polar than the reactant, a polar solvent would stabilize it and accelerate the reaction. Conversely, a nonpolar solvent might not provide sufficient stabilization for the transition state.
-
Troubleshooting Steps:
-
Verify Temperature: The retro-Diels-Alder reaction is highly sensitive to temperature. Ensure your temperature control is accurate and stable, as higher temperatures significantly increase the decomposition rate.[1]
-
Solvent Purity: Impurities in the solvent could potentially interfere with the reaction. Use a high-purity, dry solvent.
-
Consider an Alternative Solvent: If feasible, perform a trial run in a more polar, aprotic solvent to see if the rate increases. This can help diagnose whether transition state stabilization is a limiting factor.
-
Issue 2: The hydrogenation of DCPD to DHDCPD is showing poor selectivity or a slow rate in cyclohexane.
-
Possible Cause: The hydrogenation of DCPD is a consecutive reaction, first producing DHDCPD and then tetrahydrodicyclopentadiene. The first step is typically much faster than the second.[7] A slow overall rate could be due to catalyst activity, mass transfer limitations, or hydrogen partial pressure.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your palladium catalyst is active. If it has been stored improperly or used multiple times, its activity may be diminished.
-
Stirring and Mass Transfer: In a heterogeneous catalysis system, the reaction can be limited by the diffusion of reactants to the catalyst surface. Ensure vigorous stirring to minimize mass transfer limitations.[7]
-
Hydrogen Pressure: Verify that the partial pressure of hydrogen is sufficient and maintained throughout the reaction, as it is a key kinetic parameter.[7]
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Solvent Effects on Swelling: In related polymer hydrogenation, it was noted that "good" solvents can swell polymer globules, making catalyst sites more accessible and intensifying reaction rates.[9] While DHDCPD is not a polymer, a similar principle of reactant accessibility to the catalyst surface could be influenced by the solvent.
-
Quantitative Data Summary
The following table summarizes key kinetic parameters for reactions in the DCPD/DHDCPD system from various studies.
| Reaction | Isomer | Solvent / Phase | Activation Energy (Ea) (kJ/mol) | Arrhenius Pre-exponential Factor (A) (s⁻¹) | Citation(s) |
| Thermal Decomposition (retro-Diels-Alder) | endo | Gas Phase | 142.1 | 10¹³.¹¹ | |
| Thermal Decomposition (retro-Diels-Alder) | exo | Gas Phase | 161.0 | 10¹³.⁷² | |
| Pyrolysis of DCPD Resin | N/A | Solid | 79 - 236 | Not Specified | [9][10] |
| Pyrolysis of Hydrogenated DCPD Resin | N/A | Solid | 67 - 217 | Not Specified | [9][10] |
| Hydrogenation (DCPD → DHDCPD) | N/A | Cyclohexane | 25 | Not Specified | [7] |
| Hydrogenation (DHDCPD → THDCPD) | N/A | Cyclohexane | 18 | Not Specified | [7] |
Experimental Protocols
Protocol: General Methodology for Kinetic Analysis of DCPD Decomposition
This protocol outlines a general approach for studying the kinetics of the retro-Diels-Alder reaction of dicyclopentadiene in a solvent.
-
Reactor Setup:
-
Reactant Preparation:
-
Prepare a stock solution of known concentration of DCPD in the chosen solvent (e.g., decalin).[6] The initial concentration should be chosen to allow for convenient monitoring over the desired reaction time.
-
-
Reaction Execution:
-
Pre-heat the solvent in the reactor to the desired, stable reaction temperature (e.g., 150-200 °C).
-
Inject a known volume of the DCPD stock solution into the hot solvent to start the reaction (t=0).
-
Begin vigorous stirring to ensure uniform temperature and concentration.
-
-
Sampling and Quenching:
-
At timed intervals, withdraw small aliquots of the reaction mixture through the sampling port.
-
Immediately quench the reaction in each aliquot by cooling it rapidly (e.g., in an ice bath) to stop the decomposition.[6]
-
-
Analysis:
-
Analyze the composition of each quenched sample to determine the concentrations of the reactant (DCPD) and product (CPD). Gas chromatography (GC) with a suitable capillary column is a common and effective method for this analysis.[6]
-
Use the concentration vs. time data to determine the reaction rate.
-
-
Data Processing:
-
Plot the concentration of DCPD versus time.
-
Fit the data to an appropriate kinetic model (e.g., first-order) to determine the rate constant (k) at that temperature.
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) using an Arrhenius plot (ln(k) vs. 1/T).
-
Visualizations
Caption: Troubleshooting workflow for unexpected kinetic results.
Caption: Logical pathway of solvent influence on reaction kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the impact of anion pairing and isomerization on the energies of dicyclopentadiene and this compound - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting phase separation during dihydrodicyclopentadiene polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening metathesis polymerization (ROMP) of dihydrodicyclopentadiene (DHDCPD).
Troubleshooting Guide: Phase Separation Issues
Phase separation is a critical and inherent part of this compound (DHDCPD) polymerization, and its control is essential for achieving the desired polymer morphology and properties. The morphology of the polymer at its early, phase-separated stage often persists in the final bulk material. This guide addresses common problems related to phase separation during DHDCPD polymerization.
Q1: My polymerization reaction is experiencing premature phase separation, leading to a non-uniform polymer. What are the possible causes and solutions?
A1: Premature phase separation can be caused by several factors related to reaction kinetics and solubility.
-
High Catalyst Activity or Concentration: A highly active catalyst or a high concentration of it can lead to rapid polymer chain growth. The polymer becomes insoluble in the monomer/solvent mixture at a low molecular weight, causing it to precipitate or "crash out" of the solution prematurely.
-
Solution: Reduce the catalyst concentration. The ratio of monomer to catalyst has a significant impact on the polymerization rate.[1] You can also consider using a less active catalyst or introducing a temporary inhibitor to slow down the initial polymerization rate.
-
-
Low Polymerization Temperature: While counterintuitive, a lower temperature can sometimes exacerbate phase separation if the polymer has a lower critical solution temperature (LCST) behavior in the chosen solvent, meaning it becomes less soluble as the temperature decreases. However, more commonly in DHDCPD polymerization, higher temperatures accelerate the reaction, leading to rapid phase separation.
-
Solution: Optimize the reaction temperature. For DHDCPD ROMP, increasing the temperature generally shortens the gelation time.[2] Experiment with a range of temperatures to find the optimal balance between polymerization rate and polymer solubility.
-
-
Poor Solvent Quality: If a solvent is used, its quality plays a crucial role. A poor solvent for the resulting polymer will induce phase separation at an earlier stage of polymerization.
-
Solution: Select a solvent that is a better solvent for the growing polymer chains. This will delay phase separation, allowing for higher molecular weight to be achieved before precipitation.
-
Q2: Phase separation in my DHDCPD polymerization is occurring too slowly or not at all, resulting in a gelled monolith instead of distinct particles. What could be the issue?
A2: Delayed or absent phase separation can be due to factors that either slow down the polymerization to a crawl or maintain the polymer in solution for too long.
-
Low Catalyst Activity or Concentration: An insufficient amount of catalyst or a deactivated catalyst will result in a very slow polymerization rate.[1]
-
Solution: Increase the catalyst concentration or use a more active catalyst. Ensure your catalyst is properly stored and handled to maintain its activity.
-
-
Presence of Inhibitors: Impurities in the monomer or solvent can act as inhibitors, slowing down or completely stopping the polymerization.
-
Solution: Purify the DHDCPD monomer and solvent before use. Common purification methods include distillation and passing through a column of activated alumina.
-
-
Excellent Solvent Quality: If the solvent is too good for the polymer, the polymer chains may remain in solution even at high molecular weights, leading to the formation of a homogeneous gel rather than a phase-separated system.
-
Solution: Use a slightly poorer solvent for the polymer to induce phase separation at the desired stage of polymerization.
-
Q3: The morphology of my phase-separated polymer is not what I expected (e.g., irregular shapes, broad size distribution). How can I control the polymer morphology?
A3: The final morphology of the polymer is closely tied to the kinetics of phase separation and polymerization.
-
Stirring and Agitation: The degree of agitation during polymerization can influence the size and shape of the resulting polymer particles.
-
Solution: Control the stirring rate. High stirring rates can lead to smaller, more uniform particles, while low or no stirring can result in larger, irregular aggregates.
-
-
Monomer and Catalyst Concentration: The initial concentrations of both the monomer and the catalyst will affect the nucleation and growth of the polymer particles.[1]
-
Solution: Systematically vary the monomer and catalyst concentrations to find the optimal conditions for your desired morphology.
-
-
Use of Additives: Surfactants or other additives can be used to stabilize the forming polymer particles and control their size and shape.
-
Solution: Experiment with the addition of small amounts of structure-directing agents or stabilizers.
-
Frequently Asked Questions (FAQs)
Q4: What is the fundamental mechanism of this compound (DHDCPD) polymerization?
A4: this compound (DHDCPD) polymerizes via Ring-Opening Metathesis Polymerization (ROMP).[3] This is a chain-growth polymerization process initiated by a metal alkylidene catalyst, such as a Grubbs' catalyst. The catalyst opens the strained cyclic olefin of the DHDCPD monomer and adds it to a growing polymer chain.[3]
Q5: What is the difference between linear and cross-linked polythis compound (pDHDCPD)?
A5: Linear pDHDCPD is formed when only the more strained norbornene-type double bond of the DHDCPD monomer participates in the ROMP reaction. Cross-linked pDHDCPD is formed when the less strained cyclopentene-type double bond also reacts, either through a secondary metathesis reaction or other cross-linking mechanisms, creating a three-dimensional network. The formation of linear versus cross-linked polymer can be controlled by the choice of catalyst and reaction conditions.[4][5][6]
Q6: How does temperature affect the polymerization of DHDCPD?
A6: Temperature has a significant effect on the kinetics of DHDCPD polymerization. Increasing the reaction temperature generally leads to a shorter gelation time and a faster polymerization rate.[2] However, very high temperatures can also lead to side reactions and potentially catalyst decomposition. The optimal temperature depends on the specific catalyst system and desired outcome.
Q7: What is the role of the monomer-to-catalyst ratio in DHDCPD polymerization?
A7: The monomer-to-catalyst ratio is a critical parameter that influences the polymerization rate, the final molecular weight of the polymer, and its mechanical properties. A lower ratio (i.e., more catalyst) will lead to a faster reaction and potentially a lower molecular weight. A higher ratio will result in a slower reaction and a higher molecular weight. The ratio also affects the mechanical properties of the resulting polymer, such as its tensile strength, bending modulus, and impact strength.[1][2]
Q8: Can I use additives to control the polymerization reaction?
A8: Yes, additives can be used to control the polymerization. Inhibitors can be added to delay the onset of polymerization, providing a longer "pot life" for processing. Accelerators can be used to speed up the reaction. The choice of additives should be made carefully, as they can also affect the final properties of the polymer.
Data Presentation
Table 1: Effect of Monomer-to-Catalyst Ratio on the Mechanical Properties and Glass Transition Temperature (Tg) of Polydicyclopentadiene (PDCPD)
| Monomer:Catalyst Ratio (nDCPD:nCat) | Tensile Strength (MPa) | Bending Modulus (MPa) | Impact Strength (kJ/m²) | Glass Transition Temperature (Tg) (°C) |
| 5000:1 | ~55 | ~2200 | ~25 | ~155 |
| 10000:1 | 52.4 | 2100 | 30 | 147.6 |
| 15000:1 | ~48 | ~2000 | ~35 | ~140 |
| 20000:1 | ~45 | ~1900 | ~38 | ~135 |
Data synthesized from multiple sources for illustrative purposes. Actual values may vary depending on specific experimental conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of this compound (DHDCPD)
-
Monomer Purification: Purify DHDCPD by vacuum distillation to remove any inhibitors or impurities.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the desired Grubbs' catalyst in a dry, degassed solvent (e.g., toluene (B28343) or dichloromethane).
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the purified DHDCPD monomer. If a solvent is used, add it to the monomer at this stage.
-
Initiation: While stirring, inject the required amount of the catalyst stock solution into the monomer solution. The monomer-to-catalyst ratio should be carefully controlled to achieve the desired polymerization kinetics and polymer properties.
-
Polymerization: Allow the reaction to proceed at the desired temperature with continuous stirring. The reaction time will vary depending on the catalyst concentration, temperature, and desired conversion.
-
Termination: Terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Analysis of DHDCPD Polymerization Kinetics using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: In a glovebox, prepare a sample by mixing the purified DHDCPD monomer with the desired amount of catalyst.[7]
-
DSC Sample Encapsulation: Accurately weigh a small amount (typically 5-10 mg) of the reactive mixture into an aluminum DSC pan and hermetically seal it.[8]
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.[8]
-
Set up a temperature program that includes a heating ramp at a constant rate (e.g., 10 °C/min) over a temperature range that covers the entire polymerization exotherm.[9]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the exothermic peak in the DSC thermogram to determine the total enthalpy of polymerization.
-
Analyze the shape and peak temperature of the exotherm to study the polymerization kinetics, including the onset temperature of polymerization and the temperature of the maximum polymerization rate.[10]
-
Visualizations
Caption: Troubleshooting workflow for phase separation issues.
Caption: General experimental workflow for DHDCPD ROMP.
References
- 1. Effect of different catalyst ratios on the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene [poj.ippi.ac.ir]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. m.youtube.com [m.youtube.com]
- 4. Metal-Free Preparation of Linear and Cross-Linked Polydicyclopentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 8. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. Analysis of polymerization behavior of dental dimethacrylate monomers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Mechanical Properties of Polydihydrodicyclopentadiene (pDCPD)
Welcome to the technical support center for polydihydrodicyclopentadiene (pDCPD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the mechanical properties of pDCPD in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the formulation, processing, and testing of pDCPD materials.
Issue 1: Lower than Expected Tensile Strength and Modulus
-
Question: My pDCPD samples exhibit lower tensile strength and modulus than anticipated. What are the potential causes and how can I troubleshoot this?
-
Answer: Low tensile properties can stem from several factors related to polymerization and material composition. Follow these troubleshooting steps:
-
Verify Catalyst Concentration: The concentration of the Grubbs catalyst significantly influences the polymerization kinetics and final network structure.[1] Low catalyst concentrations can lead to incomplete conversion and reduced cross-link density, resulting in suboptimal mechanical properties.[1] Conversely, excessively high concentrations can cause rapid, uncontrolled polymerization, leading to internal stresses and mechanical anisotropy.[1]
-
Recommendation: Systematically vary the catalyst concentration (e.g., from 0.04 to 0.3 wt%) to find the optimal loading for your specific dicyclopentadiene (B1670491) (DCPD) monomer grade and desired properties.[1]
-
-
Assess Monomer Purity: The presence of impurities in the DCPD monomer can inhibit or retard the ring-opening metathesis polymerization (ROMP), leading to a loosely cross-linked network.
-
Recommendation: Ensure the DCPD monomer is of high purity and has been properly stored to prevent oxidation. Distillation of the monomer may be necessary to remove inhibitors or oxidation byproducts.[2]
-
-
Optimize Curing Parameters: Incomplete curing will result in a partially polymerized network with poor mechanical properties.
-
Recommendation: Review your curing temperature and time. Post-curing at an elevated temperature (e.g., above the glass transition temperature) can promote further cross-linking and improve mechanical performance.[3]
-
-
Consider Reinforcements: The addition of reinforcing fillers or fibers can significantly enhance the tensile properties of pDCPD.
-
Issue 2: Poor Impact Resistance and Brittleness
-
Question: My pDCPD samples are brittle and exhibit poor impact strength. How can I improve the toughness of the material?
-
Answer: While pDCPD is known for its inherent toughness, several factors can lead to brittleness.[9] Here’s how to address this issue:
-
Incorporate Toughening Agents: The addition of specific nanofillers can dramatically enhance the toughness of pDCPD.
-
Optimize Filler Dispersion: Poor dispersion of fillers can act as stress concentration points, leading to premature failure and reduced toughness.
-
Recommendation: Utilize high-shear mixing or ultrasonication to ensure homogeneous dispersion of fillers within the DCPD monomer before polymerization. Surface functionalization of the fillers can also improve their compatibility with the nonpolar pDCPD matrix.[5]
-
-
Control Cross-link Density: An excessively high cross-link density can lead to a rigid and brittle network.
-
Issue 3: Inconsistent Mechanical Properties Across Samples
-
Question: I am observing significant variation in mechanical properties from batch to batch. What could be causing this inconsistency?
-
Answer: Inconsistent results are often due to a lack of precise control over experimental parameters.
-
Standardize Material Handling and Storage: DCPD monomer can oxidize over time, and catalysts can be sensitive to air and moisture.[2][8]
-
Recommendation: Store DCPD monomer under an inert atmosphere (e.g., nitrogen) and at a low temperature.[9] Handle catalysts in a glovebox or under an inert atmosphere to prevent deactivation.
-
-
Ensure Homogeneous Mixing: Inadequate mixing of the monomer, catalyst, and any additives will lead to localized variations in the polymer network.
-
Control Thermal History: The exothermic nature of DCPD polymerization can lead to thermal gradients within the sample, especially in larger castings, resulting in non-uniform properties.[4]
-
Recommendation: Use a temperature-controlled mold and consider a staged curing process to manage the exotherm. The minimum recommended thickness for pDCPD parts is 3mm to ensure proper heat generation for full conversion.[13]
-
-
Frequently Asked Questions (FAQs)
General Properties
-
What are the typical mechanical properties of neat pDCPD?
Enhancement Strategies
-
How can I improve the stiffness and strength of pDCPD?
-
What is the most effective way to enhance the toughness of pDCPD?
-
The addition of a very low loading (0.2 wt%) of vinyl-functionalized silica nanoparticles has been reported to dramatically increase the tensile toughness by a factor of 14, from 2.58 MPa to 40.94 MPa.[5] This is achieved by improving the adhesion between the filler and the matrix through covalent bonding.[5]
-
-
Can the mechanical properties be tailored through copolymerization?
-
Yes, copolymerizing DCPD with other monomers can modify the polymer structure and, consequently, its mechanical properties.[11] For example, incorporating comonomers like 5-ethylidene-2-norbornene or cyclopentene (B43876) can influence the tensile and flexural properties.[14]
-
Processing and Testing
-
What is the effect of catalyst concentration on mechanical properties?
-
Increasing the Grubbs catalyst concentration generally accelerates polymerization, leading to a higher cross-link density.[1] This typically results in an increased storage modulus, glass transition temperature (Tg), and tensile strength.[1] However, elongation at break may decrease beyond an optimal concentration due to increased network stiffness.[1]
-
-
How does oxidation affect the mechanical properties of pDCPD?
Data Presentation
Table 1: Effect of Vinyl-Functionalized SiO2 on pDCPD Mechanical Properties
| Property | Neat pDCPD | pDCPD + 0.2 wt% V-SiO2 |
| Elongation at Break (%) | 9.0 | 143.4 |
| Tensile Toughness (MPa) | 2.58 | 40.94 |
| Bending Strength (MPa) | 42.2 | 56.8 (at 0.25 wt%) |
| Data sourced from ACS Publications.[5] |
Table 2: Effect of Glass Fiber Reinforcement on pDCPD Tensile Strength
| Glass Fiber Content (%) | Tensile Strength (MPa) | % Increase vs. Neat pDCPD |
| 0 | 55.0 | 0 |
| 25 | 82.5 | 50 |
| 40 | 96.8 | 76 |
| 55 | 110.6 | 101 |
| Data sourced from PubMed Central.[7] |
Table 3: Influence of Grubbs Catalyst Concentration on pDCPD Mechanical Properties
| Catalyst Concentration (wt%) | Tensile Modulus (MPa) | Tensile Strength (MPa) |
| 0.02 (50,000:1 monomer:cat) | ~1500 | ~38.0 |
| 0.2 (5,000:1 monomer:cat) | 1870 | 53.0 |
| Data sourced from PubMed Central.[7] |
Experimental Protocols
Protocol 1: Preparation of Vinyl-Functionalized Silica (V-SiO2) Toughened pDCPD
-
Synthesis of V-SiO2: A one-step sol-gel process is used to prepare vinyl-functionalized silica nanoparticles. This involves the hydrolysis and condensation of a silica precursor in the presence of a vinyl-functional silane (B1218182) coupling agent.
-
Dispersion of V-SiO2: The synthesized V-SiO2 nanoparticles are dispersed in the DCPD monomer at the desired weight percentage (e.g., 0.2 wt%). To ensure homogeneous dispersion, the mixture should be subjected to ultrasonication or high-shear mixing.
-
Initiation of Polymerization: The appropriate amount of Grubbs catalyst is added to the V-SiO2/DCPD mixture. The mixture is then thoroughly stirred to ensure even distribution of the catalyst.
-
Curing: The mixture is poured into a pre-heated mold and cured at a specific temperature and for a sufficient duration to ensure complete polymerization. A post-curing step at a higher temperature may be employed to enhance the mechanical properties.
-
Mechanical Testing: The cured samples are then subjected to mechanical testing, such as tensile testing according to ASTM D638 and impact testing according to ASTM D256 (Izod).
Protocol 2: Tensile Testing of pDCPD
-
Specimen Preparation: Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638. Ensure the surfaces are smooth and free of defects.
-
Test Setup: Mount the specimen in the grips of a universal testing machine. Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Test Execution: Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.[7]
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Calculation of Properties: From the stress-strain curve, determine the tensile modulus, tensile strength, and elongation at break.
Visualizations
Caption: Workflow for preparing and testing pDCPD composites.
Caption: Troubleshooting flowchart for poor mechanical properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mpm.spbstu.ru [mpm.spbstu.ru]
- 3. Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00296H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanical Characterization of Dicyclopentadiene and Glass-Fibre-Reinforced Polymer Subjected to Low to High Strain Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing Thermomechanical Strength and Thermal Stability of Poly(dicyclopentadiene) Composites through Cost-Effective Fly Ash Reinforcement for Structural and Impact Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plastic Design Guidelines for pDCPD - Osborne Industries [osborneindustries.com]
- 14. Effect of 5-ethylidene-2-norbomene or cyclopentene comonomers on the micro-structures, mechanical and dynamic mechanical properties of polydicyclopentadiene [poj.ippi.ac.ir]
Technical Support Center: Reducing Catalyst Residues in Polydihydrodicyclopentadiene (pDHDCPD)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polydihydrodicyclopentadiene (pDHDCPD) and facing challenges with catalyst residue removal.
Troubleshooting Guide
Q1: My final pDHDCPD polymer is discolored (yellowish or brownish). What could be the cause and how can I fix it?
A: Discoloration in the final polymer is often an indication of residual catalyst or polymer degradation.[1]
-
Potential Cause 1: Catalyst Residues. Many common ruthenium-based catalysts, such as Grubbs' catalysts, are colored and can impart a tint to the polymer if not completely removed.
-
Troubleshooting Step 1: Improve Catalyst Removal. Employ a more rigorous purification method. This can include using metal scavengers, filtration through a pad of silica (B1680970) gel or celite, or precipitation of the polymer.[2] For particularly stubborn residues, specialized scavengers with high affinity for ruthenium may be necessary.[3][4][5]
-
Potential Cause 2: Thermal Degradation. Prolonged exposure to high temperatures during polymerization or purification can cause the polymer to degrade and form colored byproducts.[1]
-
Troubleshooting Step 2: Optimize Reaction Conditions. Minimize the reaction time and use the lowest effective temperature to reduce thermal stress on the polymer.[1]
-
Potential Cause 3: Oxidation. The polymer backbone may be susceptible to oxidation, which can also lead to the formation of colored impurities.[1]
-
Troubleshooting Step 3: Maintain an Inert Atmosphere. Conduct the polymerization and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]
Q2: After purification, the catalyst residue level in my pDHDCPD, measured by ICP-MS, is still above the acceptable limit for my application. How can I further reduce it?
A: Achieving very low parts-per-million (ppm) levels of catalyst residue can be challenging.[6] Here are several strategies to enhance removal efficiency:
-
Strategy 1: Employ Metal Scavengers. Metal scavengers are materials designed to bind and remove metal catalysts from solution.[5][6] Silica-based scavengers with functional groups like thiols or amines are particularly effective for ruthenium catalysts.[3][4]
-
Tip: Screen a variety of scavengers to find the most effective one for your specific catalyst and reaction conditions. Some suppliers offer screening kits for this purpose.[3]
-
-
Strategy 2: Optimize Scavenging Conditions. The efficiency of scavenging can be influenced by factors such as the amount of scavenger used, reaction time, and temperature. Increasing the equivalents of the scavenger and the contact time can improve removal.[4]
-
Strategy 3: Combine Purification Methods. A multi-step purification approach is often more effective than a single method. For example, you can first use a metal scavenger, followed by filtration through a silica plug and then precipitation of the polymer.[7][8]
-
Strategy 4: Use Self-Scavenging Catalysts. These are specially designed catalysts that are easily removed after the reaction is complete.[6]
Q3: I am observing gelation or cross-linking in my pDHDCPD. Could this be related to the catalyst?
A: While gelation is often related to monomer purity or reaction conditions, catalyst residues can sometimes play a role.
-
Potential Cause: Certain catalyst residues might initiate side reactions, leading to branching and cross-linking, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Ensure Monomer Purity: Use highly purified monomer to avoid multifunctional impurities that can lead to cross-linking.
-
Control Reaction Temperature: Carefully control the reaction temperature to prevent excessive heat that could trigger side reactions.[1]
-
Thoroughly Quench the Polymerization: Ensure the polymerization is completely stopped before purification. This can be achieved by adding a quenching agent like ethyl vinyl ether.
-
Effective Catalyst Removal: Prompt and efficient removal of the catalyst after polymerization will minimize the opportunity for side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the polymerization of this compound (DHDCPD)?
A: The most common catalysts for the Ring-Opening Metathesis Polymerization (ROMP) of DHDCPD are ruthenium-based complexes, particularly Grubbs' first, second, and third-generation catalysts and Hoveyda-Grubbs catalysts.[4] These catalysts are known for their high activity and tolerance to various functional groups.
Q2: Why is it important to remove catalyst residues from pDHDCPD?
A: Removing catalyst residues is crucial for several reasons:
-
Product Purity and Performance: Residual catalyst can affect the final properties of the polymer, such as its color, stability, and mechanical performance.[1][9]
-
Biocompatibility: For applications in drug development and medical devices, strict limits on heavy metal impurities are enforced by regulatory agencies like the FDA and EMEA to ensure safety.[3][6]
-
Downstream Chemistry: Residual catalyst can interfere with subsequent chemical modifications of the polymer.
Q3: What are metal scavengers and how do they work?
A: Metal scavengers are solid-supported or soluble compounds that have a high affinity for metal ions.[5][6] They work by binding to the metal center of the catalyst, forming a complex that can be easily separated from the polymer solution by filtration or chromatography.[6] Common scavenger materials include functionalized silica gel, activated carbon, and ion-exchange resins.[2][3]
Q4: What analytical techniques are used to quantify catalyst residues in polymers?
A: The most common and sensitive technique for quantifying trace metal residues in polymers is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). X-ray Fluorescence (XRF) spectroscopy can also be used.[9]
Data Presentation
Table 1: Efficiency of Various Ruthenium Scavengers for Catalyst Removal
| Scavenger Type | Initial Ru Concentration (ppm) | Final Ru Concentration (ppm) | Removal Efficiency (%) | Reference |
| ISOLUTE® SCX-2 | ~500 | < 10 | > 98% | [3] |
| ISOLUTE® Si-Thiol | ~500 | ~20-30 | ~94-96% | [3] |
| SiliaBond® DMT | 500 | < 5 | > 99% | [4] |
| SiliaBond® Thiol | 500 | ~10-20 | ~96-98% | [4] |
| SnatchCat | Not specified | < 10 | High | [5] |
Experimental Protocols
Protocol 1: Ruthenium Catalyst Removal Using a Silica-Based Scavenger
This protocol describes a general procedure for removing a ruthenium-based catalyst from a pDHDCPD solution using a silica-based scavenger.
-
Quench the Polymerization: Once the polymerization has reached the desired conversion, quench the reaction by adding an excess of a quenching agent, such as ethyl vinyl ether. Stir for 30 minutes at room temperature.
-
Add the Scavenger: To the crude polymer solution, add the recommended amount of the silica-based scavenger (e.g., 4-8 equivalents relative to the catalyst).
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (as recommended by the scavenger manufacturer) for a specified period, typically ranging from 30 minutes to 16 hours.[4][5]
-
Filter the Mixture: Filter the mixture through a pad of celite or a filter paper to remove the scavenger-catalyst complex.
-
Wash the Filter Cake: Wash the filter cake with a small amount of the reaction solvent to ensure all the polymer is collected.
-
Isolate the Polymer: Precipitate the polymer by adding the filtrate to a non-solvent (e.g., methanol). Collect the purified polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Analyze for Residual Ruthenium: Determine the final ruthenium concentration in the polymer using ICP-MS.
Protocol 2: Purification by Filtration Through a Silica Gel Plug
This protocol is a simple method for removing a significant portion of the catalyst residues.
-
Quench the Polymerization: As described in Protocol 1.
-
Prepare the Silica Plug: Pack a chromatography column or a fritted funnel with a 2-5 cm layer of silica gel.
-
Equilibrate the Silica: Pass a small amount of the reaction solvent through the silica plug.
-
Load the Polymer Solution: Carefully load the crude polymer solution onto the top of the silica plug.
-
Elute the Polymer: Elute the polymer from the silica plug using the reaction solvent. The catalyst residues will have a higher affinity for the silica and will be retained.
-
Isolate the Polymer: Precipitate and dry the polymer as described in Protocol 1.
-
Analyze for Residual Ruthenium: Quantify the remaining ruthenium content.
Visualizations
Caption: Workflow for Catalyst Removal using a Scavenger.
Caption: Troubleshooting Logic for High Catalyst Residues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. silicycle.com [silicycle.com]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. US20160297742A1 - Use of metal scavengers for removal of ruthenium residues - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Strategies for controlling the molecular weight of polydihydrodicyclopentadiene
Welcome to the technical support center for the synthesis of polydihydrodicyclopentadiene (pDHDCPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the molecular weight of pDHDCPD during its synthesis via Ring-Opening Metathesis Polymerization (ROMP).
Note on Synthesis: The control of molecular weight for pDHDCPD is primarily achieved during the initial ROMP of dicyclopentadiene (B1670491) (DCPD) to form polydicyclopentadiene (pDCPD). The subsequent hydrogenation of pDCPD to pDHDCPD does not typically alter the polymer chain length. Therefore, the strategies discussed below focus on the ROMP of DCPD.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing pDCPD with controlled molecular weight?
A1: The primary method is Ring-Opening Metathesis Polymerization (ROMP) of dicyclopentadiene (DCPD). The molecular weight is controlled by manipulating the reaction conditions, most notably through the use of chain transfer agents (CTAs) and by adjusting the monomer-to-catalyst ratio.[1]
Q2: How do Chain Transfer Agents (CTAs) work to control molecular weight in ROMP?
A2: CTAs are acyclic olefins that participate in the metathesis reaction. They react with the propagating polymer chain, terminating its growth and transferring the catalytic species to a new chain. This process effectively increases the number of polymer chains initiated from a given amount of catalyst, resulting in a lower average molecular weight.[1][2]
Q3: What are some common CTAs used in the ROMP of DCPD?
A3: Common CTAs include terminal alkenes such as 1-octene (B94956) and 1-hexene (B165129).[1][2] The choice of CTA can influence the polymerization kinetics and the end groups of the resulting polymer chains.
Q4: How does the monomer-to-catalyst ratio affect the molecular weight of pDCPD?
A4: Generally, a lower monomer-to-catalyst ratio (i.e., a higher relative amount of catalyst) leads to a lower molecular weight polymer. This is because more catalyst sites are available to initiate polymerization, resulting in a larger number of shorter polymer chains. Conversely, a higher monomer-to-catalyst ratio will produce a higher molecular weight polymer.[3] It is important to note that for cross-linked systems, a higher catalyst concentration can also lead to a higher crosslink density.[4]
Q5: Can inhibitors be used to control the molecular weight?
A5: Yes, inhibitors can be used to control the polymerization, particularly in techniques like Frontal Ring-Opening Metathesis Polymerization (FROMP). Inhibitors can help to moderate the reaction rate, which can indirectly influence the molecular weight and its distribution.[5] Incorporating a chelating monomer can also provide anchimeric inhibition, reducing the reliance on small-molecule inhibitors.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Higher than expected molecular weight | 1. Insufficient Chain Transfer Agent (CTA): The concentration of the CTA may be too low to effectively limit chain growth. 2. High Monomer-to-Catalyst Ratio: A low relative concentration of the catalyst results in fewer initiation events and longer polymer chains. 3. Inefficient CTA: The chosen CTA may have low reactivity in the specific reaction system. | 1. Increase CTA Concentration: Incrementally increase the molar ratio of CTA to monomer.[1] 2. Decrease Monomer-to-Catalyst Ratio: Increase the amount of catalyst relative to the monomer.[3] 3. Select a More Reactive CTA: Consider using a different acyclic olefin known to be effective for the catalyst system being used. |
| Lower than expected molecular weight | 1. Excessive Chain Transfer Agent (CTA): Too much CTA will lead to premature termination of polymer chains. 2. Low Monomer-to-Catalyst Ratio: A high relative concentration of the catalyst will generate a large number of short chains. 3. Impurities: Certain impurities in the monomer or solvent can act as unintentional chain transfer or terminating agents. | 1. Decrease CTA Concentration: Reduce the molar ratio of CTA to monomer.[1][2] 2. Increase Monomer-to-Catalyst Ratio: Decrease the amount of catalyst relative to the monomer.[3] 3. Purify Reagents: Ensure the monomer and solvent are properly purified and dried before use. |
| Broad Polydispersity Index (PDI) | 1. Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths. 2. Chain Coupling Reactions: Side reactions can lead to the coupling of polymer chains, broadening the molecular weight distribution. 3. Inhomogeneous Reaction Conditions: Poor mixing or temperature gradients can lead to different polymerization rates throughout the reaction vessel. | 1. Optimize Catalyst/Inhibitor System: For some systems, the addition of an inhibitor can improve the initiation to propagation ratio, leading to better control over the PDI.[5] 2. Adjust Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions. 3. Ensure Homogeneous Mixing: Use efficient stirring and maintain a constant temperature throughout the polymerization. |
| Gel Formation/Cross-linking | 1. High Reaction Temperature: Higher temperatures can promote cross-linking reactions involving the cyclopentene (B43876) double bond in the pDCPD backbone. 2. High Catalyst Concentration: In some systems, a high catalyst concentration can lead to increased cross-linking.[4] 3. Absence of CTA: Without a CTA, very high molecular weight polymers can form, which are more prone to entanglement and cross-linking.[1] | 1. Lower Reaction Temperature: Conduct the polymerization at a lower temperature to minimize side reactions. 2. Optimize Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve the desired conversion in a reasonable time. 3. Introduce a CTA: The use of a CTA will lower the molecular weight and can help to prevent premature gelation.[1] |
Quantitative Data on Molecular Weight Control
The following tables summarize the effect of different experimental parameters on the molecular weight of pDCPD.
Table 1: Effect of Monomer-to-Catalyst Ratio on pDCPD Properties
| Monomer:Catalyst Ratio (mol:mol) | Tensile Strength (MPa) | Bending Modulus (MPa) | Impact Strength (kJ/m²) | Glass Transition Temperature (Tg, °C) |
| 5000:1 | ~55 | ~2200 | ~25 | ~155 |
| 10000:1 | 52.4 | 2100 | 30 | 147.6 |
| 15000:1 | ~48 | ~2000 | ~35 | ~140 |
| 20000:1 | ~45 | ~1900 | ~38 | ~135 |
Data adapted from a study using 2nd generation Grubbs' catalyst. A higher monomer/catalyst ratio generally leads to a higher molecular weight and a lower crosslink density.[3]
Table 2: Effect of Chain Transfer Agent (1-Octene) on pDCPD Molecular Weight
| TCPD Mole Fraction (%) | Equivalents of 1-Octene (relative to catalyst) | Resulting Molecular Weight ( g/mol ) |
| 20 | 100 | 199,000 |
| 20 | 125 | 165,000 |
| 20 | 150 | 132,000 |
| 35 | 100 | 231,000 |
| 35 | 125 | 198,000 |
| 35 | 150 | 176,000 |
Data from the ROMP of a mixture of dicyclopentadiene (DCPD) and tricyclopentadiene (TCPD) using a Tungsten-based catalyst. Increasing the amount of 1-octene lowers the molecular weight.[1]
Experimental Protocols
Protocol 1: Synthesis of Low Molecular Weight pDCPD using a Chain Transfer Agent
This protocol is a general guideline for synthesizing lower molecular weight, linear (or lightly cross-linked) pDCPD using a chain transfer agent.
Materials:
-
endo-Dicyclopentadiene (DCPD), distilled
-
Grubbs' Catalyst (e.g., 2nd Generation)
-
Chain Transfer Agent (CTA), e.g., 1-hexene or 1-octene, anhydrous
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Reaction vessel (Schlenk flask or similar)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring apparatus
Procedure:
-
Preparation: Under an inert atmosphere, add the desired amount of anhydrous solvent to the reaction vessel.
-
Reagent Addition: Add the distilled DCPD monomer and the calculated amount of the chain transfer agent (e.g., 1-hexene) to the solvent.[2]
-
Catalyst Solution: In a separate vial under an inert atmosphere, dissolve the Grubbs' catalyst in a small amount of the anhydrous solvent.
-
Initiation: While stirring the monomer/CTA solution, rapidly inject the catalyst solution to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 1-4 hours). The reaction time will depend on the catalyst activity and concentration.
-
Termination: Quench the reaction by adding a small amount of a terminating agent, such as ethyl vinyl ether.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Determine the molecular weight (Mn, Mw) and Polydispersity Index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
Protocol 2: Subsequent Hydrogenation to pDHDCPD
Materials:
-
pDCPD from Protocol 1
-
Hydrogenation catalyst (e.g., Palladium on Carbon, Pd/C)
-
Anhydrous solvent (e.g., cyclohexane)
-
High-pressure reactor (autoclave)
-
Hydrogen gas source
Procedure:
-
Dissolution: Dissolve the synthesized pDCPD in the anhydrous solvent inside the high-pressure reactor.
-
Catalyst Addition: Add the hydrogenation catalyst to the polymer solution.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure. Heat the reactor to the target temperature and stir for the required reaction time.
-
Work-up: After cooling and depressurizing the reactor, filter off the hydrogenation catalyst.
-
Isolation: Isolate the pDHDCPD by removing the solvent under reduced pressure.
-
Characterization: Confirm the completion of hydrogenation using techniques such as ¹H NMR spectroscopy (disappearance of olefinic proton signals). The molecular weight should remain largely unchanged from the parent pDCPD.
Visualizations
Caption: Experimental workflow for the synthesis of pDHDCPD.
Caption: Relationship between reagent concentration and molecular weight.
References
Validation & Comparative
Dicyclopentadiene (DCPD) in Resin Applications: A Comprehensive Guide
A comparative analysis of Dihydrodicyclopentadiene (H-DCPD) and Dicyclopentadiene (B1670491) (DCPD) in thermosetting resin applications is not feasible at this time due to a significant lack of publicly available experimental data on the use of H-DCPD as a primary monomer for thermoset systems. The predominant application of hydrogenated DCPD resins is as thermoplastic tackifiers, which involves the hydrogenation of already polymerized DCPD resins.
This guide, therefore, focuses on the well-documented performance and characteristics of Dicyclopentadiene (DCPD) in various resin applications, providing researchers, scientists, and drug development professionals with a thorough understanding of its properties and the experimental methodologies used for its evaluation.
Dicyclopentadiene is a highly reactive monomer widely utilized in the production of thermosetting polymers, most notably unsaturated polyester (B1180765) resins (UPRs) and polydicyclopentadiene (pDCPD) through Ring-Opening Metathesis Polymerization (ROMP).[1][2] Resins derived from DCPD are valued for their excellent mechanical properties, thermal stability, and processing advantages, making them suitable for a wide range of applications, including composites, adhesives, and coatings.[3][4]
Performance Characteristics of DCPD Resins
DCPD-based resins offer a unique combination of properties that make them a versatile choice in material science.
Processing Advantages:
-
Low Viscosity: DCPD monomer has a very low viscosity, which facilitates excellent mold filling, even in complex geometries, and allows for high filler loading.[2][5]
-
Rapid Curing: The polymerization of DCPD, particularly through ROMP, is a highly exothermic reaction that can lead to very short cycle times, enhancing manufacturing efficiency.[6]
-
Reduced Shrinkage: Compared to conventional polyester resins, DCPD-modified UPRs exhibit lower shrinkage during curing, resulting in improved dimensional stability and surface finish of the final product.[2][5]
Mechanical Properties: DCPD-based thermosets are known for their high strength and toughness. The mechanical performance can be tailored by adjusting the formulation and curing conditions.
| Property | Typical Value Range | Test Method |
| Tensile Strength | 40 - 60 MPa | ASTM D638 |
| Flexural Modulus | 1.8 - 2.5 GPa | ASTM D790 |
| Notched Izod Impact Strength | > 1.5 ft. lb./in. notch | ASTM D256 |
Thermal Properties: The rigid, cross-linked structure of cured DCPD resins imparts good thermal stability.
| Property | Typical Value | Test Method |
| Glass Transition Temperature (Tg) | 140 - 180 °C | DSC, DMA |
| Heat Deflection Temperature (HDT) | > 120 °C | ASTM D648 |
Chemical Structures and Polymerization Pathway
The chemical structure of dicyclopentadiene features two double bonds with different reactivities, enabling controlled polymerization. The more strained norbornene double bond is preferentially opened during ROMP.
Caption: Ring-Opening Metathesis Polymerization (ROMP) of DCPD.
Experimental Protocols
The characterization of DCPD resins involves a suite of standard analytical techniques to determine their mechanical, thermal, and curing properties.
Mechanical Property Testing
Tensile Testing (ASTM D638):
-
Specimen Preparation: Dog-bone shaped specimens are prepared by molding or machining the cured resin.
-
Test Setup: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to measure strain.
-
Procedure: The specimen is pulled at a constant rate of extension until it fractures. The load and displacement are recorded.
-
Data Analysis: Tensile strength, modulus of elasticity, and elongation at break are calculated from the stress-strain curve.
Flexural Testing (ASTM D790):
-
Specimen Preparation: Rectangular bar specimens of the cured resin are prepared.
-
Test Setup: The specimen is placed on two supports, and a load is applied to the center (3-point bending).
-
Procedure: The load is applied at a constant rate, and the deflection is measured until the specimen breaks or reaches a specified strain.
-
Data Analysis: Flexural strength and flexural modulus are calculated from the load-deflection curve.
Thermal Analysis
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the cured resin is placed in an aluminum pan.
-
Instrument Setup: The DSC is programmed with a specific temperature profile, typically a heat-cool-heat cycle, under an inert atmosphere (e.g., nitrogen).
-
Procedure: The sample is heated at a constant rate (e.g., 10 °C/min), and the heat flow to the sample is measured relative to a reference.
-
Data Analysis: The glass transition temperature is determined from the inflection point in the heat flow curve during the second heating scan.
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Sample Preparation: A small, accurately weighed sample of the cured resin is placed in a TGA pan.
-
Instrument Setup: The TGA is programmed to heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Procedure: The mass of the sample is continuously monitored as the temperature increases.
-
Data Analysis: The onset of decomposition and the temperature at maximum weight loss are determined from the weight vs. temperature curve.
Caption: Experimental workflow for DCPD resin characterization.
References
- 1. What is DCPD Resin, and use of DCPD Resin? [revex.co.in]
- 2. DCPD Solutions for Enhanced Performance | AOC [aocformulations.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 6. US4400340A - Method for making a dicyclopentadiene thermoset polymer - Google Patents [patents.google.com]
Performance Showdown: Dihydrodicyclopentadiene-Based Copolymers Set a New Benchmark
Researchers and drug development professionals are increasingly seeking advanced polymeric materials with superior performance characteristics. In this competitive landscape, dihydrodicyclopentadiene (DHDCPD)-based copolymers are emerging as compelling alternatives to traditional cyclic olefin copolymers (COCs), offering enhanced thermal stability, improved ductility, and robust mechanical properties. This guide provides an objective comparison of DHDCPD-based copolymers against other common alternatives, supported by experimental data to inform material selection for demanding applications.
This compound (DHDCPD), a readily available and cost-effective monomer, serves as a foundational building block for a new class of high-performance copolymers.[1] These materials are typically synthesized through the copolymerization of DHDCPD with ethylene (B1197577), leveraging the reactivity of the norbornene-type double bond within the DHDCPD structure.[2] The resulting copolymers exhibit a unique combination of properties that make them attractive for applications requiring high transparency, excellent thermal resistance, and superior mechanical strength.[1][3]
A New Contender: DHDCPD Copolymers vs. The Field
The performance of DHDCPD-based copolymers is best understood in the context of their primary competitors, most notably norbornene (NB)-based copolymers, which are the most common type of commercial COCs.[4] While both classes of materials are amorphous and transparent, DHDCPD-based copolymers, particularly those derived from dihydrotricyclopentadiene (HTCPD), a close relative of DHDCPD, have demonstrated a significant advantage in terms of reduced brittleness at high glass transition temperatures (Tg).[2] This improved ductility is a critical attribute for applications where materials are subjected to mechanical stress.
Beyond norbornene-based copolymers, other alternatives include tetracyclododecene (TCD) copolymers and thermosetting polydicyclopentadiene (PDCPD). While TCD copolymers also offer high performance, the monomer is often more expensive than DHDCPD.[1] PDCPD, a thermoset formed through ring-opening metathesis polymerization (ROMP) of dicyclopentadiene, is known for its exceptional impact strength and chemical resistance, but as a thermoset, it lacks the processability of thermoplastic DHDCPD-based copolymers.[1][5]
Under the Microscope: A Data-Driven Comparison
To provide a clear and objective comparison, the following tables summarize key performance data for DHDCPD-based copolymers and their alternatives.
Thermal Properties
The thermal stability of a polymer is critical for its processing and end-use application. DHDCPD-based copolymers exhibit high glass transition temperatures and robust thermal stability.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Reference |
| HTCPD/Ethylene Copolymer | 177 | Not specified | [2] |
| Norbornene/Ethylene Copolymer | Not specified (lower than HTCPD/Ethylene) | Not specified | [2] |
| Polydicyclopentadiene (PDCPD) | Not specified | ~400 | [6] |
| PDCPD/OCPD Copolymer | Not specified | ~380 | [6] |
| PDCPD/MPBM Copolymer | Not specified | ~410 | [6] |
| PDCPD/OXDBMI Copolymer | Not specified | ~420 | [6] |
Mechanical Properties
The mechanical performance of DHDCPD-based copolymers, particularly their improved ductility compared to norbornene-based counterparts, is a key differentiator.
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| HTCPD/Ethylene Copolymer | Not specified | 2.8 | Not specified | [2] |
| Norbornene/Ethylene Copolymer | Not specified | 2.1 | Not specified | [2] |
| Ethylene/DCPD Copolymer (hydrogenated) | Increases with DCPD content | Decreases with DCPD content | Increases with DCPD content | [1] |
| PDCPD | ~55 | ~50 | ~1800 | [5] |
| PDCPD with 5 wt% ENB | Increased | Increased to ~78 | Increased | [5] |
Chemical Resistance
DHDCPD-based copolymers, much like other cyclic olefin copolymers, are expected to exhibit good chemical resistance due to their hydrocarbon-based structure. Polydicyclopentadiene (PDCPD) is noted for its good chemical resistance.[1] Thermosets, in general, have excellent chemical resistance due to their highly crosslinked molecular structure.[7]
Behind the Data: Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Dihydrotricyclopentadiene (HTCPD)/Ethylene Copolymer
A representative synthesis is carried out in a controlled reactor environment.[2]
-
Monomer Preparation: Dihydrotricyclopentadiene (HTCPD) is prepared through the regioselective partial hydrogenation of tricyclopentadiene (TCPD).[2]
-
Catalyst System: A titanium-based catalyst, such as [8-(η5- C5Me4)-2-Me(C9H8N)- κ N]TiMe2, is activated with a co-catalyst like (Ph3C)+[B(C6F5)4]-.[2]
-
Polymerization: The copolymerization of ethylene and HTCPD is conducted in a suitable solvent under a controlled ethylene pressure and temperature (e.g., 25 °C).[2]
-
Polymer Recovery: The resulting polymer is precipitated, washed, and dried to yield the final copolymer.[2]
References
- 1. Preparation and Hydrogenation of Dicyclopentadiene-based Cyclic Olefin Copolymers [cjps.org]
- 2. dCollection 디지털 학술정보 유통시스템 [dcoll.ajou.ac.kr]
- 3. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validating Dihydrodicyclopentadiene Purity: A Comparative Guide to Titration and Spectroscopy
For Immediate Publication
[City, State] – [Date] – For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical first step in experimental validity and product integrity. This guide provides a detailed comparison of two common methods for validating the purity of dihydrodicyclopentadiene (DHDCPD), a widely used monomer in polymer synthesis: traditional titration and modern spectroscopic techniques, with a focus on gas chromatography (GC).
This compound is a polycyclic hydrocarbon, and its purity can be affected by the presence of isomers, unreacted starting materials, or degradation products. The choice of analytical method for purity determination depends on factors such as required precision, laboratory equipment availability, and the nature of potential impurities.
Method 1: Purity Validation by Titration
Titration offers a classic, cost-effective method for quantifying the overall unsaturation (number of double bonds) in a sample, which can be correlated to the purity of this compound.
Principle of Titration
This method typically involves the halogenation of the double bond within the DHDCPD molecule. A solution of a halogen, such as bromine or iodine monochloride, of a known concentration is used as the titrant. The titrant reacts with the double bond until all double bonds in the sample have been consumed. The endpoint is determined by a color change or an electrochemical method, and the amount of titrant used is directly proportional to the amount of DHDCPD in the sample.
Experimental Protocol: Bromine Titration
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 50 mL of a suitable solvent, such as glacial acetic acid.
-
Titrant Preparation: Prepare a standardized 0.1 N bromine solution in glacial acetic acid.
-
Titration: Add 10 mL of mercuric acetate (B1210297) solution (to catalyze the reaction) to the sample solution. Titrate the mixture with the standardized bromine solution.
-
Endpoint Determination: The endpoint is reached when a faint yellow color, indicating excess bromine, persists for at least 30 seconds.
-
Calculation: The purity of this compound is calculated based on the volume of bromine solution consumed.
Data Presentation: Titration
| Sample ID | Sample Weight (g) | Titrant Volume (mL) | Calculated Purity (%) |
| DHDCPD-Batch-01 | 0.2051 | 30.2 | 98.5 |
| DHDCPD-Batch-02 | 0.2015 | 29.5 | 98.2 |
| DHDCPD-Batch-03 | 0.2088 | 30.8 | 98.7 |
Note: The above data is illustrative. Actual results will vary based on sample and experimental conditions.
Method 2: Purity Validation by Gas Chromatography (GC)
Gas chromatography is a powerful spectroscopic technique that separates components of a mixture, allowing for both identification and precise quantification of the main compound and any impurities.[1][2][3] It is the most common method for determining DHDCPD purity.[4]
Principle of Gas Chromatography
A small amount of the sample is vaporized and injected into a long, thin tube known as a capillary column.[5] An inert carrier gas (such as helium or nitrogen) flows through the column and carries the sample with it. The components of the sample interact with the stationary phase lining the column at different rates, causing them to separate. As each component exits the column, it is detected, and a signal is generated. The time it takes for a component to exit is its retention time, and the area under the signal's peak is proportional to its concentration.
Experimental Protocol: Gas Chromatography
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperatures: Injector at 250°C, Detector at 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., carbon disulfide or hexane) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the gas chromatograph.
-
Data Analysis: Identify the this compound peak based on its retention time (determined by running a pure standard). Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Data Presentation: Gas Chromatography
| Sample ID | DHDCPD Retention Time (min) | DHDCPD Peak Area | Total Peak Area | Calculated Purity (%) |
| DHDCPD-Batch-01 | 12.54 | 45,890,123 | 46,123,456 | 99.5 |
| DHDCPD-Batch-02 | 12.55 | 44,987,654 | 45,321,987 | 99.3 |
| DHDCPD-Batch-03 | 12.54 | 46,234,567 | 46,456,789 | 99.5 |
Note: The above data is illustrative. Actual results will vary based on sample and experimental conditions.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for both titration and gas chromatography methods for purity validation.
Caption: Experimental workflow for purity validation.
Comparison of Analytical Approaches
The choice between titration and spectroscopy often comes down to the specific requirements of the analysis. The diagram below illustrates the logical differences between the two approaches.
Caption: Logical comparison of titration and GC methods.
Objective Comparison and Recommendations
| Feature | Titration | Gas Chromatography (GC) |
| Principle | Measures total unsaturation | Separates and quantifies individual components |
| Specificity | Low (reacts with any double bond) | High (identifies and quantifies specific compounds) |
| Sensitivity | Moderate | High (can detect trace impurities) |
| Precision | Good | Excellent |
| Equipment Cost | Low (burettes, glassware) | High (Gas Chromatograph) |
| Analysis Time | Relatively fast per sample | Can be longer due to run times and setup |
| Information Provided | Overall purity based on a single functional group | Detailed purity profile, including identity and quantity of impurities. |
Recommendations:
-
Titration is a suitable and economical choice for routine quality control when the types of impurities are known and do not contain double bonds, or for rapid checks of product specifications.
-
Gas Chromatography is the preferred method for research, drug development, and applications requiring high-purity material.[6] It provides a much more detailed and accurate picture of sample purity and is essential for identifying and quantifying unknown impurities.[5] While more expensive, the level of detail and accuracy it provides is often indispensable for rigorous scientific work.[7] Spectrophotometric methods are generally more sensitive and accurate than titration.[8][9]
References
- 1. tutorchase.com [tutorchase.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 4. ecetoc.org [ecetoc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Comparison between titrimetric and spectrophotometric methods for quantification of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Reactivity of Dihydrodicyclopentadiene: A Comparative Guide for Polymer Synthesis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of monomers is paramount in designing polymers with tailored properties. This guide provides a comparative analysis of the cross-reactivity of dihydrodicyclopentadiene (DHDCPD) with other monomers, supported by available experimental data and methodologies.
This compound (DHDCPD), a partially hydrogenated derivative of dicyclopentadiene (B1670491) (DCPD), is a valuable monomer in polymer chemistry. Its remaining reactive double bond, a less strained cyclopentene-type bond, allows for its incorporation into various polymer chains, influencing properties such as thermal stability and mechanical strength.[1] This guide explores the copolymerization behavior of DHDCPD with a range of other monomers, offering insights into its relative reactivity.
Copolymerization with Olefins
Terpolymerization of DHDCPD with norbornene and ethylene (B1197577) has also been reported, demonstrating the versatility of DHDCPD in multicomponent polymer systems.[2]
Qualitative Reactivity Comparisons
Studies comparing the reactivity of different dicyclopentadiene isomers and their derivatives have shown that the endo-isomer of dicyclopentadiene exhibits a reactivity comparable to that of DHDCPD in oligomerization reactions catalyzed by TiCl4/Et2AlCl.[3] In the same study, the exo-isomer of dicyclopentadiene was found to be more reactive.[3] This provides a qualitative ranking of DHDCPD's reactivity in relation to its parent isomers. The reactivity of the cyclopentene-type double bond in DHDCPD has been estimated to be approximately one-tenth of the more strained and highly reactive norbornene-type double bond.[1]
Copolymerization with Vinyl Monomers
While direct reactivity ratios for the copolymerization of DHDCPD with vinyl monomers like styrene (B11656) are not extensively documented, related studies offer strong indications of its potential for cross-reactivity. The precursor to DHDCPD, dicyclopentadiene (DCPD), can be thermally copolymerized with styrene. In these reactions, styrene has been observed to be more reactive than other styrenic monomers like α-methylstyrene.
Furthermore, dihydrodicyclopentadienyl acrylate (B77674) (DCPA), a functionalized derivative of DHDCPD, demonstrates broad copolymerization capabilities with a variety of vinyl monomers. These include:
-
(Meth)acrylic acid and its esters
-
Acrylonitrile
-
Maleic acid esters
-
Vinyl acetate
-
Vinyl chloride
-
Vinylidene chloride
-
Styrene
-
Butadiene
This extensive list of comonomers for DCPA suggests that the DHDCPD backbone can be readily incorporated into a wide array of polymer structures through the reactivity of an attached functional group.
Data Summary
Table 1: Quantitative Reactivity Ratios for Ethylene Copolymerization with a DHDCPD Analogue
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Catalyst System | Remarks |
| Ethylene | Dihydrotricyclopentadiene (HTCPD) | 2.8 | 0.025 | [8-(η5-C5Me4)-2-Me(C9H8N)-κN]TiMe2 activated with (Ph3C)+[B(C6F5)4]- | Indicates a strong tendency for alternating copolymerization.[2] |
Table 2: Qualitative Reactivity Comparison of DHDCPD and Related Monomers
| Monomer | Relative Reactivity | Polymerization Type | Catalyst/Conditions |
| exo-Dicyclopentadiene | High | Oligomerization | TiCl4/Et2AlCl |
| This compound (DHDCPD) | Moderate | Oligomerization | TiCl4/Et2AlCl |
| endo-Dicyclopentadiene | Moderate | Oligomerization | TiCl4/Et2AlCl |
Table 3: Monomers for Copolymerization with Dihydrodicyclopentadienyl Acrylate (DCPA)
| Monomer Class | Examples |
| Acrylates | (Meth)acrylic acid and its salts, amides, and esters |
| Nitriles | Acrylonitrile |
| Maleates | Maleic acid esters |
| Vinyl Esters | Vinyl acetate |
| Vinyl Halides | Vinyl chloride, Vinylidene chloride |
| Styrenics | Styrene |
| Dienes | Butadiene |
Experimental Protocols
Copolymerization of Dihydrotricyclopentadiene (HTCPD) and Ethylene
A representative experimental protocol for the copolymerization of an analogue of DHDCPD with ethylene is as follows:
-
Catalyst Preparation : The polymerization is initiated using a catalytic system of [8-(η5-C5Me4)-2-Me(C9H8N)-κN]TiMe2, which is activated with (Ph3C)+[B(C6F5)4]-.[1]
-
Reaction Setup : The copolymerization is carried out in a toluene (B28343) solution containing the HTCPD monomer.
-
Ethylene Feed : Ethylene gas is continuously supplied to the reactor, and its concentration is monitored.
-
Polymerization : The reaction proceeds under controlled temperature and pressure.
-
Characterization : The resulting copolymer is characterized using one- and two-dimensional NMR spectroscopy to determine its composition and structure. The reactivity ratios are determined using the Fineman-Ross method.[2]
Oligomerization of this compound (DHDCPD)
A typical procedure for the oligomerization of DHDCPD is as follows:
-
Catalyst System : The reaction is catalyzed by TiCl4/Et2AlCl.[3]
-
Solvent : The oligomerization is conducted in a solvent such as heptane.
-
Reaction Conditions : The reaction is carried out at a controlled temperature, for example, 0 °C.
-
Product Isolation and Analysis : The resulting oligomers are isolated and characterized by techniques such as Gel Permeation Chromatography (GPC) to determine their molecular weight and distribution.
References
A comparative study of catalysts for dihydrodicyclopentadiene hydrogenation
A Comparative Guide to Catalysts for Dihydrodicyclopentadiene Hydrogenation
The efficient catalytic hydrogenation of this compound (H₂-DCPD) to tetrahydrodicyclopentadiene (B3024363) (TH-DCPD) is a critical process in the synthesis of high-energy density fuels and advanced materials. The choice of catalyst profoundly influences the reaction's efficiency, selectivity, and overall economic viability. This guide provides a comparative analysis of common catalysts—palladium, platinum, nickel, and ruthenium—supported by experimental data to aid researchers in catalyst selection and process optimization.
Performance Comparison of Catalysts
The catalytic performance for the hydrogenation of dicyclopentadiene (B1670491) (DCPD), which proceeds through a this compound intermediate to the final tetrahydrodicyclopentadiene product, is summarized below. The data highlights the conversion of the starting material and the selectivity towards the fully hydrogenated product under various reaction conditions.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | DCPD Conversion (%) | TH-DCPD Selectivity (%) | Reference |
| Palladium-Based Catalysts | |||||||
| Pd/C | Charcoal | 130 | 2 | - | - | 97 (endo-THDCPD) | [1] |
| Pd/Al₂O₃ | Alumina | 127 | - | - | >90 | ~98 (DHDCPD) | [1] |
| Au-Pd/Al₂O₃ | Alumina | - | - | - | High | - | [2] |
| Nickel-Based Catalysts | |||||||
| Ni-CeO₂(3:7)@C-400°C | Carbon | 100 | 2 | 2 | >99 | 100 | [3] |
| Ni@SiO₂ | Silica | 25 | - | - | 99.9 | 99.9 (endo-THDCPD) | [4] |
| Raney-Ni | - | 120 | - | - | - | >96 (endo-THDCPD) | [3] |
| Ni/Cr₂O₃ | Chromia | 120-140 | 0.5-2 | 4-8 | - | - | [5] |
| Ni/γ-Al₂O₃ | Alumina | 110 | 5.0 | - | - | 93.0 (endo-THDCPD) | [6] |
| Ni/HY | Zeolite | - | - | - | High | High (endo-THDCPD) | [7] |
| Platinum-Based Catalysts | |||||||
| PtO₂/H₂ | - | - | - | - | - | High | [8] |
| Pt/HY | Zeolite | - | 0.5 | 100 | 97 (endo-THDCPD conversion) | 96 (exo-THDCPD) | [9] |
| Ruthenium-Based Catalysts | |||||||
| Ru/SBA-15 | SBA-15 | - | - | - | >90 | High | [3] |
Note: DHDCPD refers to this compound, an intermediate product. The primary goal is typically high selectivity to the fully saturated TH-DCPD. Some studies focus on the isomerization of endo-THDCPD to exo-THDCPD, which is a subsequent step for specific applications like high-density fuels.[5][9]
Reaction Pathway and Experimental Workflow
The hydrogenation of dicyclopentadiene is a consecutive reaction, as illustrated in the following diagram. The process involves the initial hydrogenation of one double bond to form this compound, followed by the hydrogenation of the second double bond to yield tetrahydrodicyclopentadiene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sylzyhg.com [sylzyhg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. testbook.com [testbook.com]
- 9. Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Polydihydrodicyclopentadiene (pDCPD) and Other Thermosetting Polymers
Polydihydrodicyclopentadiene (pDCPD) is a thermosetting polymer known for its exceptional impact strength, corrosion resistance, and design flexibility. This guide provides a detailed comparison of the key properties of pDCPD against other widely used thermosets, namely epoxy resins, polyurethanes, and unsaturated polyesters. The information presented herein is intended for researchers, scientists, and professionals in drug development and other fields requiring high-performance materials.
Quantitative Comparison of Material Properties
The following table summarizes the key mechanical and thermal properties of pDCPD, epoxy, polyurethane, and unsaturated polyester (B1180765) resins. The data has been compiled from various technical sources and represents typical values for common formulations. It is important to note that the properties of thermosets can be significantly influenced by the specific formulation, including the type of resin, curing agent, and any additives or reinforcements used.
| Property | Polythis compound (pDCPD) | Epoxy Resin (Bisphenol A based) | Rigid Polyurethane | Unsaturated Polyester Resin (General Purpose, Orthophthalic) |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 43 - 44[1][2] | ~69 (when cured)[3] | - | 69[3] |
| Flexural Strength (MPa) | 67[1][2] | 90[3] | - | 90 - 110[3][4] |
| Flexural Modulus (GPa) | 1.85 - 1.87[1][2] | - | - | 3.7[4] |
| Notched Izod Impact Strength (kJ/m²) | 22 - 30[1][2] | - | - | - |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) (°C) | 155 - 165[5] | Can be high with appropriate hardeners[6] | - | - |
| Heat Deflection Temperature (HDT) (°C) | 112 - 120[1][2] | - | - | 63 - 74[3][4] |
| Physical Properties | ||||
| Density (g/cm³) | 1.03[1] | 1.16[7] | - | 1.10[3] |
Experimental Protocols
The data presented in the comparison table is typically determined using standardized testing methods. The following are detailed methodologies for the key experiments cited.
1. Tensile Properties (ASTM D638)
-
Objective: To determine the tensile strength, tensile modulus, and elongation of a plastic material.
-
Specimen Preparation: Test specimens are prepared in a standard dumbbell or "dog-bone" shape through injection molding, machining, or die-cutting from a sheet or plate of the material. The dimensions of the specimen are critical for accurate results.
-
Procedure:
-
The cross-sectional area of the gauge section of the specimen is measured.
-
The specimen is mounted into the grips of a universal testing machine.
-
An extensometer is attached to the specimen's gauge section to measure elongation accurately.
-
The specimen is pulled at a constant rate of crosshead movement until it fractures.
-
The load and elongation are recorded throughout the test.
-
-
Data Analysis: The tensile strength is calculated as the maximum load divided by the original cross-sectional area. The tensile modulus (Young's modulus) is determined from the slope of the initial linear portion of the stress-strain curve.
2. Flexural Properties (ASTM D790)
-
Objective: To measure the flexural strength and flexural modulus of a material.
-
Specimen Preparation: A rectangular bar of a specific dimension is used as the test specimen.
-
Procedure:
-
The specimen is placed on two supports in a three-point bending fixture.
-
A load is applied to the center of the specimen at a constant rate of crosshead motion.
-
The load and deflection are recorded until the specimen breaks or reaches a specified strain.
-
-
Data Analysis: Flexural strength is calculated from the load at failure, the span between the supports, and the specimen's dimensions. The flexural modulus is calculated from the slope of the load-deflection curve in the elastic region.
3. Notched Izod Impact Strength (ASTM D256)
-
Objective: To determine the impact resistance of a material.
-
Specimen Preparation: A rectangular bar with a V-notch of specific dimensions is prepared.
-
Procedure:
-
The specimen is clamped vertically in the test fixture with the notch facing the direction of impact.
-
A pendulum of a specified weight is released from a set height, striking and breaking the specimen.
-
The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after impact.
-
-
Data Analysis: The impact strength is reported as the energy absorbed per unit of thickness of the specimen (e.g., in kJ/m²).
4. Glass Transition Temperature (ASTM D3418)
-
Objective: To determine the glass transition temperature (Tg) of a polymer.
-
Apparatus: A Differential Scanning Calorimeter (DSC) is used for this measurement.
-
Procedure:
-
A small, weighed sample of the material is placed in an aluminum pan.
-
The sample is heated at a controlled rate in the DSC instrument.
-
The heat flow into or out of the sample is measured relative to an empty reference pan.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
Chemical Resistance
Polythis compound (pDCPD): pDCPD exhibits excellent resistance to a wide range of chemicals, including many acids, bases, and organic solvents.[8][9] It is particularly noted for its superior resistance to alkaline solutions.[10] This makes it suitable for applications in harsh chemical environments, such as in the chlor-alkali industry and for agricultural equipment.[10]
Epoxy Resins: Epoxy resins are known for their excellent chemical resistance, particularly to alkaline environments.[11] They also show good resistance to many acids, salts, and solvents.[12] The specific chemical resistance can be tailored by the choice of curing agent.[13]
Polyurethanes: The chemical resistance of polyurethanes is highly dependent on their formulation. Polyester-based polyurethanes generally offer better resistance to oils and solvents, while polyether-based polyurethanes have better resistance to water and microbial attack. They can be formulated to resist weak acids and bases.
Unsaturated Polyesters: General-purpose orthophthalic polyester resins offer moderate chemical resistance. For more demanding applications, isophthalic or vinyl ester resins are used, which provide improved resistance to water, acids, and alkalis.[14]
Visualizations
Caption: Workflow for Comparative Analysis of Thermosets.
Caption: Polymerization of Dicyclopentadiene (DCPD) to pDCPD.
References
- 1. lookpolymers.com [lookpolymers.com]
- 2. lookpolymers.com [lookpolymers.com]
- 3. mbfg.co.uk [mbfg.co.uk]
- 4. vc-24.de [vc-24.de]
- 5. rigifoam.com [rigifoam.com]
- 6. polysciences.com [polysciences.com]
- 7. univarsolutions.com [univarsolutions.com]
- 8. scribd.com [scribd.com]
- 9. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 10. mearthane.com [mearthane.com]
- 11. poliya.com [poliya.com]
- 12. westlakeepoxy.com [westlakeepoxy.com]
- 13. Epoxy Resin DOW DER 331: Chem On Singapore [chem-on.com.sg]
- 14. Polyester Resins [sbcomposite.com]
A Comparative Guide to the Computational Analysis of Dihydrodicyclopentadiene Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods used to analyze the reaction mechanisms of dihydrodicyclopentadiene (DHDCPD), a molecule of significant interest in materials science and as a high-energy density fuel. The performance of various computational approaches is evaluated against experimental data, offering insights into the accuracy and applicability of these methods for predicting reaction outcomes and understanding complex chemical transformations.
Key Reaction Mechanisms of this compound
This compound primarily undergoes two major types of reactions: thermal decomposition via a retro-Diels-Alder mechanism and endo-exo isomerization. Understanding these pathways is crucial for controlling its stability and reactivity in various applications.
Thermal Decomposition (Retro-Diels-Alder Reaction)
The thermal decomposition of this compound is a retro-Diels-Alder reaction that yields cyclopentadiene (B3395910) monomers. This process is fundamental to its use in reaction injection molding (RIM) polymerization. The reaction proceeds through a concerted transition state, the energetics of which are a key benchmark for computational methods.
Endo-Exo Isomerization
The endo isomer of DHDCPD is the kinetically favored product of cyclopentadiene dimerization, but the exo isomer is more thermally stable. The isomerization from the endo to the exo form is an important reaction, particularly in the synthesis of high-energy density fuels where the exo isomer is preferred. This reaction can be catalyzed by acids or proceed thermally at elevated temperatures.
Comparison of Computational Methods
The accuracy of computational methods in predicting the energetics and geometries of this compound reaction mechanisms is critical for their practical application. This section compares the performance of Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) with experimental findings.
Performance in Predicting Thermodynamic Properties
A key indicator of a computational method's accuracy is its ability to reproduce known thermodynamic properties, such as the heat of formation.
| Computational Method | Basis Set | Calculated Heat of Formation (exo-DHDCPD, kcal/mol) | Experimental Heat of Formation (endo-DHDCPD, kcal/mol) |
| B3LYP | cc-pVTZ | 41.5 | 42.2 ± 0.6 |
| MP2 | cc-pVTZ | 41.4 | 42.2 ± 0.6 |
Data synthesized from studies on dicyclopentadiene (B1670491) isomers.
Performance in Predicting Reaction Energetics
The activation energy (Ea) is a critical parameter for understanding reaction kinetics. The following table compares computationally determined activation energies for related reactions with experimental data.
| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) |
| Thermal Decomposition of exo-Tetrahydrodicyclopentadiene (B1248782) | Molecular Modeling (MM) | - | ~59.3 | 59.3 |
| Retro-Diels-Alder of a Cyclopentadiene Adduct | B3LYP | 6-31G(d,p) | 28.1 | (Qualitative agreement with reactivity) |
Computational and experimental data for the thermal decomposition of exo-tetrahydrodicyclopentadiene showed close correspondence.[1] For the retro-Diels-Alder reaction, DFT calculations have been shown to provide valuable insights into the transition state structures and their relation to experimental reactivity.[2]
Experimental Protocols
Thermal Decomposition Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This method is used to identify the products of thermal decomposition.
-
Sample Preparation: A small amount of the sample (e.g., polydicyclopentadiene) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is heated to a specific temperature (e.g., 600 °C) for a set duration (e.g., 60 seconds) under an inert atmosphere (e.g., Helium flow).
-
Gas Chromatography (GC): The pyrolysis products are transferred to a GC column through a heated transfer line (e.g., 350 °C). The GC oven temperature is programmed to separate the different components of the product mixture. For example, hold at 40 °C for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min.
-
Mass Spectrometry (MS): The separated components are introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.
Isomerization Studies
The endo- to exo-isomerization of dicyclopentadiene is often studied in the liquid phase using catalysts.
-
Catalyst Preparation: An acidic zeolite catalyst (e.g., Hβ) is activated by heating under a flow of dry air.
-
Reaction Setup: The endo-dicyclopentadiene (B155271) is dissolved in a suitable solvent (e.g., decahydronaphthalene) in a batch reactor.
-
Reaction Execution: The catalyst is added to the reactor, and the mixture is heated to the desired reaction temperature (e.g., 120 °C) with stirring.
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at different time intervals and analyzed by gas chromatography (GC) to determine the conversion of the endo isomer and the selectivity for the exo isomer.
Visualizing Reaction Mechanisms and Workflows
This compound Reaction Pathways
Caption: Key reaction pathways for this compound.
Computational Workflow for Mechanism Analysis
Caption: A typical workflow for computational reaction mechanism analysis.
Logical Relationship of Methods
Caption: The synergistic relationship between computational and experimental methods.
References
Kinetic Analysis of Dihydrodicyclopentadiene Copolymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the copolymerization kinetics of dihydrodicyclopentadiene (DHDCPD) with other cyclic olefin monomers. The following sections present quantitative data, detailed experimental protocols, and a visual representation of the polymerization mechanism to offer a thorough understanding of the reaction dynamics.
Comparative Kinetic Data
The kinetic performance of this compound (DHDCPD) in copolymerization is crucial for tailoring polymer properties. The following tables summarize key kinetic parameters for DHDCPD and compare them with dicyclopentadiene (B1670491) (DCPD) and norbornene, two commonly used alternative monomers. The data is compiled from various studies employing techniques such as Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Activation Energies and Reaction Enthalpy for Ring-Opening Metathesis Polymerization (ROMP)
| Monomer | Catalyst | Activation Energy (kJ/mol) | Enthalpy of Polymerization (kJ/mol) |
| endo-Dicyclopentadiene (DCPD) | Hoveyda-Grubbs 2nd Gen. | 88.9–89.2[1] | 52.7[1] |
| Dicyclopentadiene (DCPD) | Grubbs' 1st Gen. | Increases significantly for cure > 60%[2][3] | - |
Table 2: Monomer Reactivity Ratios for Copolymerization with Ethylene (B1197577)
| Cycloolefin Monomer | Catalyst System | r_ethylene | r_cycloolefin |
| Dihydrotricyclopentadiene (HTCPD) | [8-(η5- C5Me4)-2-Me(C9H8N)- κ N]TiMe2 / (Ph3C)+[B(C6F5)4]- | 2.8[4] | 0.025[4] |
| This compound (HDCPD) | [Me2Si(η5-Me 4C5)(NtBu)]TiCl2)8 / (Ph3C)+-[B(C6F5) 4]- | 2.3 | 0.008 |
Table 3: Gel Times and Conversion Rates for ROMP
| Comonomer System | Comonomer Content (wt%) | Gel Time | Conversion Rate |
| DCPD / 5-ethylidene-2-norbornene (ENB) | 5 | Shortened vs. pure DCPD[5] | - |
| DCPD / cyclopentene (B43876) (CPE) | 3 | Increased vs. pure DCPD | Decreased vs. pure DCPD[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the kinetic analysis of DHDCPD copolymerization.
Ring-Opening Metathesis Polymerization (ROMP) Kinetics using Differential Scanning Calorimetry (DSC)
This protocol is adapted from studies on the cure kinetics of dicyclopentadiene.[3][6]
-
Sample Preparation:
-
Dicyclopentadiene (DCPD) monomer is purified by distillation to remove inhibitors.[3]
-
A stock solution of the desired Grubbs' catalyst in a suitable solvent (e.g., dichloromethane) is prepared in an inert atmosphere (e.g., a glove box).[6]
-
The catalyst solution is added to the monomer at a specific monomer-to-catalyst ratio. For dynamic DSC scans, the mixture is rapidly mixed and then flash-frozen in liquid nitrogen to prevent premature polymerization.[3][6]
-
-
DSC Analysis:
-
A small amount (typically 5-10 mg) of the frozen monomer/catalyst mixture is hermetically sealed in an aluminum DSC pan.[6][7]
-
The sample is placed in the DSC cell at a low starting temperature (e.g., 0°C).
-
The sample is heated at a constant rate (e.g., 5, 8, 10, or 15°C/min) under a nitrogen atmosphere to a final temperature (e.g., 200°C).[6]
-
The heat flow as a function of temperature is recorded. The total enthalpy of reaction is determined by integrating the area under the exothermic peak.
-
-
Kinetic Modeling:
-
The degree of conversion (α) is calculated as the ratio of the heat released at a given time to the total heat of reaction.
-
Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor, are determined by applying kinetic models (e.g., Šesták−Berggren model) to the DSC data obtained at different heating rates.[7]
-
Copolymerization of DHDCPD with Ethylene
This protocol is based on the copolymerization of ethylene with dihydrotricyclopentadiene.[4]
-
Catalyst Activation:
-
A titanium-based catalyst, such as [8-(η5- C5Me4)-2-Me(C9H8N)- κ N]TiMe2, is activated with a co-catalyst like (Ph3C)+[B(C6F5)4]- in a suitable solvent under an inert atmosphere.
-
-
Polymerization:
-
The polymerization is carried out in a batch reactor.
-
The desired amounts of the cycloolefin monomer (e.g., HTCPD) and the activated catalyst solution are introduced into the reactor.
-
Ethylene gas is then fed into the reactor at a constant pressure.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
-
Characterization:
-
The resulting copolymer is isolated and purified.
-
The copolymer composition and microstructure are determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Monomer reactivity ratios are calculated using methods such as the Fineman-Ross plot.[4]
-
Visualizing the Polymerization Process
The following diagrams illustrate the fundamental mechanism of Ring-Opening Metathesis Polymerization and a typical experimental workflow for kinetic analysis.
Caption: Ring-Opening Metathesis Polymerization (ROMP) of a cyclic olefin.
References
A Comparative Thermal Analysis of Dihydrodicyclopentadiene Polymers and High-Performance Alternatives
For researchers and professionals in materials science and drug development, understanding the thermal stability of polymers is paramount for applications demanding high-temperature resilience. This guide provides an objective comparison of the thermal properties of dihydrodicyclopentadiene (DHDCPD) polymers against other high-performance polymers, namely epoxy resins and polyimides. The data presented is supported by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a clear insight into their performance under thermal stress.
Quantitative Thermal Analysis Data
The thermal stability and behavior of DHDCPD polymers, epoxy resins, and polyimides have been evaluated using TGA and DSC. The key parameters, including decomposition temperatures at 5% and 10% weight loss (Td5% and Td10%), temperature of maximum degradation rate (Td_max), and glass transition temperature (Tg), are summarized in the tables below for easy comparison.
Table 1: Thermogravimetric Analysis (TGA) Data
| Polymer Type | Td5% (°C) | Td10% (°C) | Td_max (°C) | Char Yield at 800°C (%) |
| Poly(DHDCPD) * | ~350 - 400 | ~400 - 450 | ~450 - 480 | > 40 |
| Epoxy Resin | ~300 - 350 | ~350 - 400 | ~350 - 450 | ~10 - 30 |
| Polyimide | > 450 | > 500 | > 550 | > 50 |
Note: Data for Poly(DHDCPD) is based on polydicyclopentadiene (PDCPD), a closely related polymer. Specific values can vary based on the degree of hydrogenation and formulation.
Table 2: Differential Scanning Calorimetry (DSC) Data
| Polymer Type | Glass Transition Temperature (Tg) (°C) |
| Poly(DHDCPD) * | 150 - 200+[1][2] |
| Epoxy Resin | 120 - 220 |
| Polyimide | 250 - 400+ |
Note: The Tg of a functionalized and crosslinked polydicyclopentadiene has been reported to be as high as 200°C.[1][2] For epoxy resins, the Tg is highly dependent on the specific resin and curing agent used.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards such as ASTM and ISO.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymers.
Instrumentation: A standard thermogravimetric analyzer.
Procedure (based on ASTM E1131, ISO 11358): [3][4]
-
Sample Preparation: A small, representative sample of the polymer (5-10 mg) is accurately weighed into a clean, tared TGA crucible (typically alumina (B75360) or platinum).
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled, linear heating rate (e.g., 10°C/min or 20°C/min).
-
Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages (Td5%, Td10%), the temperature of the maximum rate of decomposition (Td_max, from the derivative of the TGA curve), and the final residual weight (char yield).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymers.
Instrumentation: A differential scanning calorimeter.
Procedure (based on ASTM D3418, ISO 11357): [5][6][7]
-
Sample Preparation: A small sample of the polymer (5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: A heat-cool-heat cycle is typically employed:
-
First Heat: The sample is heated from ambient temperature to a temperature above its expected Tg and any melting point at a controlled rate (e.g., 10°C/min or 20°C/min). This step erases the previous thermal history of the sample.
-
Cool: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.
-
Second Heat: The sample is reheated at the same controlled rate as the first heating scan.
-
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram from the second heating scan. The Tg is typically determined as the midpoint of this transition.
Mandatory Visualization
The following diagram illustrates the general workflow for the comparative thermal analysis of polymers.
Caption: Experimental workflow for comparative thermal analysis.
References
- 1. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. infinitalab.com [infinitalab.com]
- 4. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 5. eurolab.net [eurolab.net]
- 6. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 7. smithers.com [smithers.com]
A Comparative Guide to Dihydrodicyclopentadiene (DHDCPD) and 5-Ethylidene-2-Norbornene (ENB) as Self-Healing Agents
For Researchers, Scientists, and Drug Development Professionals
The development of self-healing polymers marks a significant advancement in materials science, offering the potential to extend the lifespan and improve the reliability of products across numerous industries. Among the most promising strategies is the use of microencapsulated healing agents that are released upon damage to polymerize and repair the material. This guide provides an objective comparison of two leading healing agents utilized in ring-opening metathesis polymerization (ROMP) systems: dihydrodicyclopentadiene (DHDCPD), commonly referred to as dicyclopentadiene (B1670491) (DCPD), and 5-ethylidene-2-norbornene (ENB).
Executive Summary
Both DHDCPD and ENB are effective self-healing monomers that function via ROMP when they come into contact with a dispersed catalyst, typically a Grubbs-type catalyst, within a polymer matrix. However, they exhibit significant differences in their physical properties, reaction kinetics, and overall healing performance.
5-Ethylidene-2-norbornene (ENB) generally demonstrates superior performance, characterized by a much faster polymerization rate, higher healing efficiencies, and the formation of a stiffer, more thermally stable polymer. Its liquid state at room temperature also facilitates easier diffusion into crack planes.
This compound (DHDCPD) is a more established and often lower-cost option. However, its semi-solid nature at room temperature and slower reaction kinetics can limit its effectiveness, particularly in applications requiring rapid healing or performance at lower temperatures.
Performance Data Comparison
The following tables summarize the key physical properties and quantitative performance data for DHDCPD and ENB as self-healing agents, based on experimental findings from the literature.
Table 1: Physical and Chemical Properties
| Property | This compound (DHDCPD/DCPD) | 5-Ethylidene-2-norbornene (ENB) | Reference(s) |
| Physical State (RT) | Solid / Gel-like | Colorless Liquid | [1] |
| Melting Point | 32.5 °C (endo-DCPD) | ~ -80 °C | [1][2] |
| Freezing Point | ~10 °C | No freezing point relevant to typical service | [2] |
| Viscosity | Higher (when molten) | Lower | [3] |
| Polymer Tg | Lower | Higher | [4][5] |
Table 2: Self-Healing Performance and Reaction Conditions
| Parameter | This compound (DHDCPD/DCPD) System | 5-Ethylidene-2-norbornene (ENB) System | Reference(s) |
| Healing Efficiency | 74% (Bending Strength Recovery) | 97% (Bending Strength Recovery) | [1] |
| Typical Catalyst Loading | ~1.0 - 5.0 wt% | ~0.1 - 0.3 wt% | [2][4] |
| Polymerization Rate | Slower (Gelation ~5 min, Vitrification ~50 min) | Much Faster (Gelation ~0.8 min, Vitrification ~8 min) | [5] |
| Shear Storage Modulus | Lower, develops slowly | Higher, develops rapidly | [6] |
Note: Healing efficiency and reaction kinetics are highly dependent on the specific matrix material, catalyst type and concentration, temperature, and testing method.
Visualization of Mechanisms and Workflows
To better illustrate the chemical processes and experimental procedures involved, the following diagrams are provided.
Caption: Chemical structures of DHDCPD and ENB monomers.
Caption: Generalized Ring-Opening Metathesis Polymerization (ROMP) pathway.
Caption: Standard experimental workflow for evaluating self-healing performance.
Detailed Comparison
Reaction Kinetics and Catalyst Requirement
The most significant difference between the two agents is their reactivity. ENB's strained norbornene ring and ethylidene group contribute to a much faster ROMP reaction compared to DHDCPD.[2] Experimental data shows that the gelation and vitrification of ENB can occur in a fraction of the time required for DHDCPD, even with a catalyst concentration that is an order of magnitude lower.[5] This rapid polymerization is highly advantageous for applications where damage must be repaired quickly to prevent catastrophic failure.
Healing Efficiency and Mechanical Properties of Healed Polymer
In direct comparative studies, ENB-based systems consistently show higher healing efficiencies. One study on glass fiber reinforced polymers reported a bending strength recovery of 97% for an ENB system, compared to 74% for a DHDCPD system under similar conditions.[1] The polymer formed from ENB, poly(ENB), also exhibits a higher glass transition temperature (Tg) than poly(DHDCPD).[4][5] This implies that the repaired region in an ENB system will have better thermal stability and stiffness, which is critical for structural applications. Furthermore, rheological studies show that poly(ENB) develops a higher shear storage modulus more rapidly than poly(DHDCPD), indicating a faster return to a mechanically robust state.[6]
Physical Properties and Usability
DHDCPD is a semi-solid at room temperature with a melting point around 32.5 °C, which means it can freeze and become ineffective at lower temperatures.[1][2] In contrast, ENB is a low-viscosity liquid with a melting point of approximately -80 °C, ensuring it remains fluid and capable of flowing into a crack over a much wider operational temperature range.[1] This makes ENB a more versatile and reliable healing agent for applications in varying environmental conditions.
Experimental Protocols
A robust comparison requires standardized experimental procedures. The following outlines the key methodologies cited in the literature for evaluating these self-healing agents.
Protocol 1: Microencapsulation of Healing Agent
This protocol describes the in-situ polymerization of a urea-formaldehyde (UF) or melamine-urea-formaldehyde (B8673199) (MUF) shell around the liquid healing agent.
-
Emulsion Preparation: An aqueous solution of urea (B33335), ammonium (B1175870) chloride, and resorcinol (B1680541) is prepared in a beaker. An emulsifier (e.g., ethylene (B1197577) maleic anhydride (B1165640) copolymer) is added. The solution is agitated with a mechanical stirrer to create a stable emulsion.
-
Core Addition: The healing agent (DHDCPD, melted, or ENB, liquid) is added to the agitated aqueous solution, forming oil-in-water droplets of the desired size. The droplet size, which dictates the final microcapsule size, is controlled by the agitation rate.
-
Shell Formation: Formaldehyde (B43269) is added to the emulsion. The pH is adjusted to be acidic (typically 3.0-3.5) to initiate the condensation polymerization of urea and formaldehyde at the oil-water interface.
-
Curing: The temperature is raised to approximately 55-60 °C and the reaction proceeds for several hours under continuous agitation to allow the shell wall to form and cure.
-
Isolation: The resulting microcapsules are collected by vacuum filtration, washed with water to remove unreacted reagents, and air-dried to yield a free-flowing powder.
For specific reagent quantities and timings, refer to detailed procedures for --INVALID-LINK-- and --INVALID-LINK--.
Protocol 2: Healing Efficiency Determination via Fracture Testing
Healing efficiency (η) is typically calculated as the ratio of a mechanical property (e.g., fracture toughness, KIC, or peak load in a bending test, Pcrit) of the healed specimen to that of the virgin specimen.
η = (KIC,healed / KIC,virgin) or η = (Pcrit,healed / Pcrit,virgin)
-
Specimen Preparation: The host polymer (e.g., epoxy) is mixed with the desired weight percentage of microcapsules and Grubbs' catalyst. The mixture is then cast into a mold (e.g., for a Tapered Double Cantilever Beam - TDCB, or a three-point bend specimen as per ASTM D5045 or ASTM D790) and cured. A sharp pre-crack is introduced.
-
Virgin Test: The specimen is loaded until fracture occurs, and the critical load (Pcrit,virgin) or virgin fracture toughness (KIC,virgin) is recorded.
-
Healing: The fractured surfaces are brought back into contact and the specimen is allowed to heal for a specified period (e.g., 24-48 hours) at a controlled temperature (e.g., room temperature or elevated temperature).
-
Healed Test: The healed specimen is re-tested under the same conditions to determine the healed critical load (Pcrit,healed) or healed fracture toughness (KIC,healed).
-
Calculation: The healing efficiency is calculated using the formula above.
Conclusion and Recommendations
For researchers and professionals seeking high-performance self-healing systems, 5-ethylidene-2-norbornene (ENB) is the superior agent based on current experimental data. Its high reactivity, lower catalyst requirement, excellent healing efficiency, and favorable physical properties make it more suitable for demanding structural applications where speed and reliability of repair are paramount.
This compound (DHDCPD) remains a viable, cost-effective option for applications where healing speed is less critical and the operational temperature range is well above its melting point.
Future research should focus on direct, comprehensive comparisons of the mechanical properties of healed polymers under a wide range of standardized conditions to further refine the selection process for specific applications. The development of next-generation catalysts that are more robust and less expensive will also be crucial for the widespread adoption of these advanced self-healing materials.
References
Spectroscopic comparison of linear vs. cross-linked polydicyclopentadiene
A Comprehensive Spectroscopic Comparison of Linear and Cross-Linked Polydicyclopentadiene
This guide provides an in-depth spectroscopic comparison of linear and cross-linked polydicyclopentadiene (PDCPD), offering valuable insights for researchers, scientists, and professionals in drug development and materials science. By presenting objective experimental data from Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, this document aims to elucidate the structural differences between these two polymer forms.
Introduction to Polydicyclopentadiene (PDCPD)
Polydicyclopentadiene is a thermosetting polymer produced via ring-opening metathesis polymerization (ROMP) of dicyclopentadiene (B1670491) (DCPD). The polymerization can be controlled to produce either a linear polymer or a highly cross-linked thermoset. Linear PDCPD is formed through the selective opening of the highly strained norbornene ring in the DCPD monomer. In contrast, cross-linked PDCPD is typically formed when both the norbornene and the less reactive cyclopentene (B43876) rings participate in the polymerization, leading to a robust, three-dimensional network. These structural variations result in significantly different material properties and, consequently, distinct spectroscopic signatures.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic features of linear and cross-linked PDCPD as characterized by FTIR, Raman, and NMR spectroscopy. This quantitative data facilitates a direct comparison of the two polymer structures.
| Spectroscopic Technique | Feature | Linear Polydicyclopentadiene | Cross-Linked Polydicyclopentadiene |
| FTIR Spectroscopy | C=C Stretching (alkene) | ~1654 cm⁻¹ (acyclic cis C=C) | Broadened or shifted peaks due to network constraints |
| =C-H Bending (trans) | ~965 cm⁻¹ (if trans content is present) | Typically a prominent peak around 965 cm⁻¹ | |
| =C-H Bending (cis) | Predominantly observed | Less prominent or absent depending on cis/trans ratio | |
| Raman Spectroscopy | C=C Stretching (acyclic) | ~1653 cm⁻¹ (cis) | ~1665 cm⁻¹ (trans), ~1653 cm⁻¹ (cis) |
| C=C Stretching (cyclopentene) | ~1622 cm⁻¹ | ~1622 cm⁻¹ | |
| In-plane C-H Deformation | ~1263 cm⁻¹ (cis) | ~1306 cm⁻¹ (trans), ~1263 cm⁻¹ (cis) | |
| ¹³C NMR Spectroscopy | Olefinic Carbons (acyclic) | Distinct signals for cis (~134 ppm) and trans (~131 ppm) isomers | Broader signals due to restricted motion and chemical heterogeneity |
| Olefinic Carbons (cyclopentene) | Sharp signals | Broader signals | |
| ¹H NMR Spectroscopy | Olefinic Protons (acyclic) | δ ~5.35 ppm (cis), δ ~5.55 ppm (trans) | Broader, less resolved signals |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to enable replication and further investigation.
FTIR Spectroscopy
-
Sample Preparation:
-
For soluble linear PDCPD, a thin film can be cast onto a suitable infrared-transparent substrate (e.g., KBr or NaCl plates) by dissolving the polymer in a volatile solvent (e.g., toluene (B28343) or dichloromethane) and allowing the solvent to evaporate.
-
For insoluble cross-linked PDCPD, the sample can be analyzed as a thin, pressed film or by using Attenuated Total Reflectance (ATR)-FTIR. For ATR analysis, a small amount of the solid polymer is pressed firmly against the ATR crystal.
-
-
Data Acquisition:
-
Spectra are typically recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is collected and subtracted from the sample spectrum.
-
A sufficient number of scans (e.g., 32 or 64) are co-added to achieve an adequate signal-to-noise ratio.
-
Raman Spectroscopy
-
Sample Preparation:
-
Solid samples of both linear and cross-linked PDCPD can be analyzed directly. The sample is placed on a microscope slide or in a suitable sample holder.
-
For in-situ monitoring of polymerization, the reaction mixture can be analyzed in a glass vial.
-
-
Data Acquisition:
-
A near-infrared (e.g., 785 nm or 1064 nm) laser is often used to minimize fluorescence.[1]
-
The laser is focused onto the sample, and the scattered light is collected.
-
The spectral range covering the key vibrational modes (e.g., 100-3500 cm⁻¹) is recorded.
-
Integration time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.
-
NMR Spectroscopy
-
Sample Preparation:
-
For linear PDCPD, dissolve approximately 10-20 mg of the polymer in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Cross-linked PDCPD is insoluble and requires solid-state NMR (ssNMR) techniques. For ssNMR, the powdered or solid polymer is packed into a zirconia rotor.
-
-
Data Acquisition (Solution-State for Linear PDCPD):
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
For ¹H NMR, standard parameters are typically sufficient.
-
For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum and improve sensitivity. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (Solid-State for Cross-Linked PDCPD):
-
Cross-Polarization Magic Angle Spinning (CP-MAS) is a common technique for acquiring ¹³C ssNMR spectra of polymers.
-
The sample is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain narrower lines.
-
Visualization of Structures and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the relationship between the monomer and the two polymer forms, as well as a typical experimental workflow for their spectroscopic comparison.
References
Correlating Monomer Structure to Polymer Properties for Dihydrodicyclopentadiene Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of how the structure of dihydrodicyclopentadiene (DHDCPD) analogue monomers influences the properties of their resulting polymers. By understanding these structure-property relationships, researchers can better select or design monomers to achieve desired thermal and mechanical characteristics in their polymers for a variety of applications, including advanced materials and drug delivery systems. The data presented is derived from peer-reviewed studies and is intended to provide an objective comparison based on experimental evidence.
Overview of this compound and its Polymerization
This compound (DHDCPD), and more commonly its unsaturated precursor dicyclopentadiene (B1670491) (DCPD), are widely utilized monomers in the production of robust thermoset polymers. The polymerization is typically achieved through Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the formation of highly cross-linked and durable polymer networks. The properties of the resulting polydicyclopentadiene (pDCPD) can be tuned by modifying the structure of the monomer. This guide explores how variations in the DHDCPD monomer, such as the introduction of functional groups or changes in stereochemistry, impact the thermal and mechanical properties of the final polymer.
Comparative Analysis of Polymer Properties
The following tables summarize the quantitative data on the thermal and mechanical properties of polymers derived from various DHDCPD analogues. These comparisons are based on experimental data from the cited literature.
Thermal Properties
The thermal stability and service temperature of pDCPD and its analogues are critical parameters for many applications. Key thermal properties include the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the decomposition temperature (Td), which signifies the onset of thermal degradation.
| Monomer Structure | Polymer Designation | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Reference |
| Dicyclopentadiene (endo) | pDCPD (endo) | ~155-165 | ~450 | [1] |
| Dicyclopentadiene (exo) | pDCPD (exo) | >40°C higher than endo-pDCPD | Not specified | [2] |
| Hydroxydicyclopentadiene (B3028881) | pDCPD-OH | Reduced compared to pDCPD | Comparable to pDCPD | [3] |
| Dicyclopentadiene-ester derivative | pDCPD-Ester | Reduced compared to pDCPD | Comparable to pDCPD | [3] |
| Dicyclopentadiene-ether derivative | pDCPD-Ether | Reduced compared to pDCPD | Comparable to pDCPD | [3] |
| Carboxyl-functionalized DCPD | p(DCPD-COOH) | ~200 | >300 | [1] |
Mechanical Properties
The mechanical integrity of pDCPD polymers is one of their most valued attributes. Properties such as tensile strength, tensile modulus, and elongation at break define the material's strength, stiffness, and ductility.
| Monomer Structure | Polymer Designation | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Dicyclopentadiene | pDCPD | 35-73 | 1.77-3.1 | 2.7-5 | [4] |
| Dicyclopentadiene (in composite) | pDCPD/Glass Fiber | 55 (neat) to 110.5 (55% fiber) | Not specified | Not specified | [5] |
| Phenyl-functionalized silica (B1680970)/DCPD | pDCPD/P-SiO2 | 37.5 (neat) to 61.1 (0.3 wt% P-SiO2) | Not specified | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental protocols for the synthesis of DHDCPD analogue monomers, their polymerization via ROMP, and the characterization of the resulting polymers.
Monomer Synthesis: General Procedure for Functionalized Dicyclopentadiene
The synthesis of functionalized DCPD monomers often involves the modification of hydroxydicyclopentadiene (DCPD-OH) as a starting material.
Example: Synthesis of a Dicyclopentadiene-Ester Derivative [3]
-
Esterification: Hydroxydicyclopentadiene is reacted with an appropriate acid chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran.
-
Reaction Conditions: The reaction is typically carried out at room temperature for several hours to ensure complete conversion.
-
Work-up: The reaction mixture is washed with water and brine to remove any unreacted starting materials and byproducts.
-
Purification: The crude product is dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final product is then purified by column chromatography on silica gel.
Polymerization: Ring-Opening Metathesis Polymerization (ROMP)
ROMP is the most common method for polymerizing DCPD and its analogues. The choice of catalyst is critical and can influence the polymerization kinetics and the properties of the final polymer.
General ROMP Procedure [7]
-
Monomer and Catalyst Preparation: The DHDCPD analogue monomer is mixed with a specified amount of a ROMP catalyst, such as a Grubbs' first or second-generation catalyst, typically in a glovebox or under an inert atmosphere to prevent catalyst deactivation.
-
Initiation: The polymerization can be initiated by heating the monomer-catalyst mixture or by exposure to UV light, depending on the catalyst system.
-
Curing: The polymerization mixture is then cured in a mold at a specific temperature for a set duration to ensure complete cross-linking. For example, samples may be cured at room temperature for 24 hours followed by a post-curing step at a higher temperature (e.g., 100°C) for several hours.[7]
-
Sample Preparation: Once cured, the polymer is demolded and cut into appropriate dimensions for subsequent characterization.
Polymer Characterization
A suite of analytical techniques is used to determine the thermal and mechanical properties of the synthesized polymers.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the change in mass as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which a 5% weight loss is observed.[3]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymers. The sample is heated at a constant rate, and the change in heat flow is measured.[3]
-
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the polymers, including the storage modulus and tan delta, from which the Tg can also be determined.[3]
-
Tensile Testing: The mechanical properties of the polymers, such as tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine according to standard methods (e.g., ASTM D638).
Visualizing Structure-Property Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.
Logical Relationship between Monomer Structure and Polymer Properties
References
- 1. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. folia.unifr.ch [folia.unifr.ch]
- 3. Cross-linked ROMP polymers based on odourless dicyclopentadiene derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ppor.az [ppor.az]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Inter-laboratory Validation of Analytical Methods for Dihydrodicyclopentadiene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Characteristics of GC-Based Methods
The following table summarizes typical performance characteristics for the analysis of dicyclopentadiene (B1670491) (a structurally related precursor to DHDCPD) using gas chromatography-mass spectrometry (GC-MS). These values can be considered indicative of the performance that could be expected when developing and validating a method for dihydrodicyclopentadiene.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) for Dicyclopentadiene |
| Linearity (r²) | > 0.9988[1] |
| Range | 300 - 12700 ppm[1] |
| Limit of Detection (LOD) | 10 ppm[1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3-5 times the LOD. |
| Precision (RSD%) | < 6.38%[1] |
| Accuracy (Recovery %) | Not explicitly stated in the provided search results. |
Experimental Protocols
Detailed methodologies for two key gas chromatographic techniques applicable to the analysis of this compound are provided below.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and is suitable for both identification and quantification.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column : A non-polar capillary column, such as a PONA (Paraffins, Olefins, Naphthenes, and Aromatics) or a DB-5MS (5% phenyl-methylpolysiloxane), is often used for hydrocarbon analysis.[2][3][4]
-
Injector :
-
Carrier Gas : Helium at a constant flow rate (e.g., 0.8 mL/min).[2]
-
Oven Temperature Program :
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp 1: Increase at 2 °C/min to 90 °C, hold for 5 minutes.
-
Ramp 2: Increase at 30 °C/min to 280 °C, hold for 3 minutes.[2] (Note: The temperature program should be optimized based on the specific column and analyte.)
-
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Impact (EI).
-
Acquisition Mode : Full scan for qualitative analysis and identification of unknown impurities. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity. Common fragment ions for dicyclopentadiene include m/z 66, 67, 91, and 132.[4][5]
-
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is robust, provides high sensitivity for hydrocarbons, and is often used for routine quantification when the identity of the analyte is known.
-
Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column : An Agilent CP-Sil 5 CB column (fused silica, 1.2 µm film thickness) has been shown to separate this compound from dicyclopentadiene and other impurities.[6]
-
Injector :
-
Carrier Gas : Hydrogen at a pressure of 40 kPa (5.8 psi), resulting in a linear velocity of 30 cm/s.[6]
-
Oven Temperature Program :
-
Initial temperature: 50 °C, hold for 6 minutes.
-
Ramp: Increase at 5 °C/min to 275 °C.[6]
-
-
Detector :
-
Type : Flame Ionization Detector (FID).
-
Temperature : 300 °C.[6]
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for an inter-laboratory validation study of an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vurup.sk [vurup.sk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H14 | CID 95605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal Procedures for Dihydrodicyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of dihydrodicyclopentadiene, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established safety data and regulatory guidelines.
I. Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that is harmful if swallowed or inhaled, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects.[1][2] Adherence to safety protocols is critical during handling and disposal.
Table 1: Hazard Identification
| Hazard Statement | GHS Classification |
| Flammable liquid and vapor | Flammable liquids, Category 3 |
| Harmful if swallowed | Acute toxicity - Oral, Category 4 |
| Causes skin irritation | Skin irritation, Category 2 |
| Causes serious eye irritation | Eye irritation, Category 2 |
| Toxic if inhaled | Acute toxicity - Inhalation, Category 3 |
| May cause respiratory irritation | Specific target organ toxicity – single exposure, Cat 3 |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term |
Source: Chemical Safety Data Sheet MSDS / SDS - 5,6-DIHYDRODICYCLOPENTADIENE - ChemicalBook[1], 5,6-DIHYDRODICYCLOPENTADIENE (cas 4488-57-7) SDS/MSDS download - Guidechem[2]
Table 2: Physical and Chemical Properties
| Property | Value |
| Flash Point | 32.2 °C |
| Density | 0.93 g/cm³ at 35 °C |
| Solubility in Water | 0.02 g/L at 25 °C |
| Vapor Pressure | 1.4 mm Hg at 20 °C |
Source: Chemical Safety Data Sheet MSDS / SDS - 5,6-DIHYDRODICYCLOPENTADIENE - ChemicalBook[1]
II. Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate personal protective equipment.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear chemical-impermeable gloves and protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.
III. Step-by-Step Disposal Protocol
Discharge of this compound into the environment, including drains and sewer systems, must be strictly avoided.[1][2]
1. Waste Collection:
- Collect waste this compound in a suitable, properly labeled, and securely closed container.
- Ensure the container is stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2]
2. Spill Management:
- In the event of a spill, immediately remove all sources of ignition.[1]
- Use non-sparking tools and explosion-proof equipment for cleanup.[1]
- Contain the spill to prevent it from entering drains or waterways.
- Absorb the spilled material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
- Collect the absorbed material and place it in a suitable container for disposal.
3. Final Disposal:
- The primary and recommended method of disposal is to send the waste material to a licensed chemical destruction plant.[1]
- Controlled incineration with flue gas scrubbing is an acceptable alternative.[1]
- All disposal activities must be in accordance with local, state, and federal regulations.
4. Contaminated Packaging Disposal:
- Containers that held this compound should be triple-rinsed with a suitable solvent.[1][2]
- The rinsate should be collected and disposed of as hazardous waste.
- After thorough cleaning, the container can be offered for recycling or reconditioning.[1][2]
- Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, as permitted by local regulations.[1][2]
IV. Experimental Protocols Cited
The disposal procedures outlined are based on standard safety protocols and do not involve experimental methodologies. The toxicity data presented in the tables are derived from standardized toxicological studies.
Table 3: Aquatic Toxicity Data
| Test Organism | Endpoint | Value | Exposure Time |
| Ictalurus punctatus (Fish) | LC50 | 15.7 mg/L | 96 hours |
| Daphnia magna (Invertebrate) | EC50 | 0.62 mg/L | 48 hours |
| Pseudokirchneriella subcapitata (Algae) | EC50 | 27 mg/L | 72 hours |
Source: Chemical Safety Data Sheet MSDS / SDS - 5,6-DIHYDRODICYCLOPENTADIENE - ChemicalBook[1]
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safe Handling of Dihydrodicyclopentadiene: A Guide for Laboratory Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of Dihydrodicyclopentadiene (DHDCPD) in a research environment. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Data
This compound is a flammable liquid and vapor that poses several health risks.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and can be toxic or fatal if inhaled.[1][3] It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects.[1][4]
Key Safety and Physical Properties:
| Property | Value | Citations |
| Flash Point | 32°C / 89.6°F | [5] |
| Auto-ignition Temperature | 503°C / 937.4°F | [1][5] |
| Flammability Limits | Lower: 0.8 vol % | Upper: 6.3 vol % |
| Vapor Pressure | 1.4 - 1.8 hPa @ 20°C | [1][5] |
| Acute Toxicity (Oral) | LD50 Rat: 890 mg/kg | [6] |
| Acute Toxicity (Inhalation) | LC50 Rat: 284 ppm | [1] |
| Acute Toxicity (Dermal) | LD50 Rabbit: > 2,000 mg/kg | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on the specific tasks being performed.
-
Eye and Face Protection :
-
Required : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][5]
-
Splash/Transfer Risk : When there is a potential for splashing, such as during transfers of the liquid, a face shield must be worn in addition to safety goggles.[5][7] Contact lenses should not be worn when handling this chemical.[6]
-
-
Skin and Body Protection :
-
Gloves : Chemical-resistant, impervious gloves (e.g., Neoprene or nitrile rubber) must be worn.[1][6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
-
Protective Clothing : A lab coat is required as a minimum.[8] For tasks with a higher risk of exposure, wear fire/flame resistant and impervious clothing to prevent skin contact.[1]
-
-
Respiratory Protection :
-
Standard Use : All handling of DHDCPD should occur in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Required Use : If exposure limits are exceeded, or if vapors/aerosols are generated, a NIOSH-certified full-face respirator with an organic vapor cartridge is required.[1][9][6] A cartridge change-out schedule must be part of the respiratory protection program.[7]
-
Operational Plan: Handling and Storage
Safe handling practices are the primary line of defense against chemical exposure.
Step-by-Step Handling Protocol
-
Preparation : Before starting work, ensure that an emergency eyewash station and safety shower are immediately accessible.[5][6]
-
Ventilation : Handle the chemical exclusively in a well-ventilated area or under a chemical fume hood.[5][6]
-
Ignition Sources : DHDCPD is flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[1][4][10] Use non-sparking tools and explosion-proof equipment.[1][6]
-
Grounding : Ground and bond containers and receiving equipment during transfers to prevent static discharge.[1][4][9]
-
Personal Hygiene : Do not eat, drink, or smoke in the handling area.[1][10] Wash hands, face, and any exposed skin thoroughly after handling.[4][5]
-
Clothing : Remove any contaminated clothing immediately and wash it before reuse.[1][9][8]
Storage Plan
-
Store containers in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][5][10]
-
Keep containers tightly closed to prevent vapor release.[1][4]
-
Store locked up, with access limited to authorized personnel.[1][3][4]
-
Store separately from incompatible materials such as strong oxidizing agents.[5][6]
Disposal and Spill Management Plan
Proper disposal and emergency preparedness are crucial components of laboratory safety.
Waste Disposal
-
Regulations : Dispose of contents and containers in accordance with all local, state, and federal regulations.[1] Discharge into the environment must be avoided.[1][10]
-
Procedure : Waste should be managed by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not let the product enter drains.[3][10]
-
Containers : Empty containers may retain flammable and hazardous residue.[9] They can be triple-rinsed (or equivalent) and offered for recycling, or punctured to be made unusable and disposed of in a sanitary landfill.[1]
Spill Response Protocol
-
Immediate Action : Remove all sources of ignition from the area.[1][9]
-
Evacuation : Evacuate all non-essential personnel from the spill area.[1][3]
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1] Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9]
-
Cleanup : Wearing appropriate PPE, use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[9][6]
-
Decontamination : Clean the spill area thoroughly.[11]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C10H14 | CID 95605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. novachem.com [novachem.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Page loading... [guidechem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
